QCC374
Description
Properties
IUPAC Name |
7-[2,3-bis(4-methylphenyl)-7,8-dihydro-6H-pyrido[2,3-b]pyrazin-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-20-10-14-22(15-11-20)26-27(23-16-12-21(2)13-17-23)30-28-24(29-26)8-7-19-31(28)18-6-4-3-5-9-25(32)33/h10-17H,3-9,18-19H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBWWXMNUCPFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=C(C=C4)C)N(CCC3)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
QCC374: A Technical Overview of its Mechanism of Action as a Prostacyclin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract: QCC374 is a selective, potent prostacyclin (IP) receptor agonist that was under development for the treatment of Pulmonary Arterial Hypertension (PAH).[1][2][3] Designed for administration via a dry powder inhaler (DPI), this compound aimed to offer targeted delivery to the lungs, thereby maximizing therapeutic effects on the pulmonary vasculature while minimizing systemic side effects.[1][2][3] Its design incorporated features to optimize cell-membrane affinity, leading to a long duration of action.[1][3] Although clinical development was discontinued for strategic reasons, the preclinical data and proposed mechanism of action of this compound provide valuable insights into the targeted therapy of PAH.[4][5] This technical guide delineates the mechanism of action of this compound, drawing from the general principles of prostacyclin receptor agonism and the available information on this compound.
Introduction to Prostacyclin and its Receptor in PAH
Pulmonary Arterial Hypertension is a progressive disorder characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance and, ultimately, right heart failure.[1] The prostacyclin (PGI₂) pathway is one of the three major pathways targeted in PAH therapy. PGI₂ is a potent vasodilator, anti-proliferative, and anti-inflammatory agent produced primarily by endothelial cells.[1] It exerts its effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR), on the surface of pulmonary artery smooth muscle cells (PASMCs) and other cells.
Mechanism of Action of this compound
As a selective IP receptor agonist, this compound mimics the action of endogenous prostacyclin.[1][2] The binding of this compound to the IP receptor is the initiating step in a signaling cascade that leads to the therapeutic effects observed in preclinical models of PAH.
Signaling Pathway
The mechanism of action of this compound at the cellular level follows the canonical IP receptor signaling pathway:
-
Receptor Binding: this compound binds to the prostacyclin (IP) receptor on the plasma membrane of pulmonary artery smooth muscle cells.
-
G-Protein Activation: This binding induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric G-protein, Gαs.
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, resulting in:
-
Vasodilation: Phosphorylation of myosin light chain kinase and potassium channels leads to smooth muscle relaxation and vasodilation of the pulmonary arteries.
-
Anti-proliferative Effects: PKA can modulate gene transcription to inhibit the proliferation of pulmonary artery smooth muscle cells, a key component of vascular remodeling in PAH.
-
Anti-inflammatory and Anti-thrombotic Effects: Activation of this pathway also contributes to reduced inflammation and platelet aggregation.
-
Below is a diagram illustrating this signaling cascade.
References
An In-depth Analysis of Prostacyclin (IP) Receptor Antagonism: A Case Study on RO1138452
Disclaimer: Initial searches for the compound "QCC374" did not yield any specific information regarding its binding affinity or selectivity for the prostacyclin (IP) receptor. Therefore, this technical guide utilizes the well-characterized IP receptor antagonist, RO1138452 , as a representative example to illustrate the principles of ligand-receptor interaction at the IP receptor, adhering to the requested format and depth of analysis.
The prostacyclin (IP) receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2] Its activation by the endogenous ligand prostacyclin (PGI2) primarily initiates a signaling cascade through the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] The development of selective antagonists for the IP receptor is of significant interest for elucidating its physiological functions and for the potential treatment of conditions where prostacyclin activity is dysregulated.
This guide provides a detailed overview of the binding affinity and selectivity profile of the potent and selective IP receptor antagonist RO1138452, along with the experimental methodologies used for its characterization.
Quantitative Data Summary
The binding affinity and functional antagonism of RO1138452 at the human IP receptor have been determined through various in vitro assays. The data are summarized in the tables below.
Table 1: Binding Affinity of RO1138452 for the Human Prostacyclin (IP) Receptor
| Ligand | Preparation | Radioligand | pKi (mean ± SEM) | Reference |
| RO1138452 | Human Platelets | [3H]-iloprost | 9.3 ± 0.1 | [5] |
| RO1138452 | Recombinant (CHO-K1 cells) | [3H]-iloprost | 8.7 ± 0.06 | [5] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonism of RO1138452 at the Human Prostacyclin (IP) Receptor
| Ligand | Assay System | Agonist | pA2 | Reference |
| RO1138452 | CHO-K1 cells expressing human IP receptor | Carbaprostacyclin | 9.0 ± 0.06 | [5] |
| RO1138452 | Human Pulmonary Artery | Cicaprost | 8.20 | [6] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Selectivity Profile of RO1138452
| Receptor/Enzyme | pKi or Functional Assay Result | Reference |
| Imidazoline I2 | 8.3 | [5] |
| Platelet Activating Factor (PAF) | 7.9 | [5] |
| Prostanoid DP1 Receptor | Low affinity (unaffected PGD2-induced platelet aggregation at 1 µM) | [6] |
| Prostanoid EP4 Receptor | pA2 < 6.0 | [6] |
Experimental Protocols
The characterization of RO1138452's binding affinity and selectivity involves several key experimental procedures.
1. Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of an unlabeled compound (the competitor, e.g., RO1138452) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-iloprost) from the receptor.
-
Membrane Preparation:
-
Human platelets or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Assay Procedure:
-
A constant concentration of the radioligand ([3H]-iloprost) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (RO1138452) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., iloprost).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist, in this case, the accumulation of cAMP.
-
Cell Culture:
-
CHO-K1 cells stably expressing the human IP receptor are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of the antagonist (RO1138452) or vehicle.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
The cells are then stimulated with a fixed concentration of an agonist (e.g., carbaprostacyclin).
-
The incubation is carried out for a specific time to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
The data are plotted as the agonist-induced cAMP accumulation versus the agonist concentration in the presence of different concentrations of the antagonist.
-
The Schild regression analysis is used to determine the pA2 value, which is a measure of the antagonist's potency.
-
Signaling Pathways and Experimental Workflows
Prostacyclin (IP) Receptor Signaling Pathway
The primary signaling pathway activated by the IP receptor is the Gs-adenylyl cyclase pathway.
Caption: The IP receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for determining the binding affinity of a compound using a radioligand competition binding assay.
Caption: Workflow for a binding assay.
References
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting prostacyclin receptor agonist efficacy in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Odyssey of QCC374: A Case Study in Pulmonary Arterial Hypertension Drug Development
For Immediate Release
Basel, Switzerland - This technical whitepaper details the discovery and preclinical development of QCC374, an inhaled prostacyclin receptor (IP) agonist investigated for the treatment of pulmonary arterial hypertension (PAH). While the clinical development of this compound was discontinued by Novartis for strategic reasons and not due to safety concerns, an examination of its preclinical rationale and available clinical data provides valuable insights for researchers, scientists, and drug development professionals in the field of cardiovascular therapeutics.[1]
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. The prostacyclin pathway is a key therapeutic target in PAH, as prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation. This compound was developed as a selective, inhaled agonist of the prostacyclin receptor (IP), aiming to deliver targeted therapy to the lungs while minimizing systemic side effects.[2][3]
Due to the proprietary nature of early-stage drug development and the discontinuation of the this compound program, specific quantitative data from preclinical in vitro and in vivo studies are not publicly available. This guide, therefore, outlines the typical preclinical development path for a selective IP agonist for PAH and contextualizes the available clinical information for this compound within this framework.
The Prostacyclin Signaling Pathway in PAH
The therapeutic rationale for this compound is rooted in the established role of the prostacyclin pathway in maintaining pulmonary vascular homeostasis. In PAH, there is a deficiency in endogenous prostacyclin production, contributing to vasoconstriction, vascular remodeling, and thrombosis.
Preclinical Development Workflow for a PAH Drug Candidate
The journey from a chemical compound to a clinical candidate involves a rigorous and systematic preclinical evaluation. The following diagram illustrates a typical workflow.
References
Pharmacological Properties of QCC374 as an Inhaled Therapeutic for Pulmonary Arterial Hypertension
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes publicly available information on QCC374. Detailed proprietary data from preclinical and clinical studies, including specific in-vitro pharmacological values (IC50, EC50, Ki), comprehensive preclinical pharmacokinetic and pharmacodynamic data, and detailed experimental protocols, are not fully available in the public domain. This guide is intended for informational purposes and should not be considered a complete substitute for proprietary drug development documentation.
Executive Summary
This compound is a novel, rationally designed, inhaled prostacyclin receptor (IP) agonist investigated for the treatment of pulmonary arterial hypertension (PAH).[1] Developed to maximize therapeutic effects in the lungs while minimizing systemic side effects, this compound exhibits high lung exposure, a long duration of action, and low systemic bioavailability.[1] Preclinical studies in established rat models of pulmonary hypertension have demonstrated potent anti-remodeling efficacy without significant systemic hypotension.[1] Phase 2 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in adult patients with PAH.[2]
Mechanism of Action: Prostacyclin Receptor Agonism
This compound exerts its therapeutic effect through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor on pulmonary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation and exhibits anti-proliferative effects, counteracting the vascular remodeling characteristic of PAH.
Signaling Pathway
The activation of the IP receptor by an agonist like this compound stimulates the associated Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation). This signaling pathway is crucial for mediating the therapeutic effects in PAH.[3]
Pharmacological Properties
In-Vitro Pharmacology
Specific quantitative in-vitro pharmacological data for this compound, such as IC50, EC50, and Ki values for the prostacyclin receptor, are not publicly available. These parameters are essential for characterizing the potency and selectivity of the compound and are typically determined through competitive radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP accumulation) in cell lines expressing the human IP receptor.
Preclinical Pharmacology
Preclinical studies have been conducted in validated animal models of pulmonary hypertension to assess the in-vivo efficacy of this compound.
Animal Models:
-
Monocrotaline (MCT)-induced Pulmonary Hypertension in Rats: This model involves a single subcutaneous injection of monocrotaline, which induces endothelial damage and subsequent pulmonary vascular remodeling, leading to PAH.
-
Sugen/Hypoxia (SuHx)-induced Pulmonary Hypertension in Rats: This model combines the administration of a VEGF receptor antagonist (Sugen 5416) with chronic exposure to hypoxia, resulting in a more severe PAH phenotype that closely mimics human PAH, including the formation of plexiform lesions.[4][5]
Key Findings:
-
Intratracheal administration of this compound demonstrated potent anti-remodeling efficacy in both MCT and SuHx rat models.[1]
-
This compound showed a significantly improved therapeutic window between its efficacy in reducing pulmonary vascular remodeling and the induction of systemic hypotension compared to other prostacyclin-based therapies.[1]
-
Conscious, telemetered rats treated with intratracheal this compound at doses effective for anti-remodeling showed no significant changes in systemic blood pressure.[1]
Quantitative Data: Detailed quantitative data from these preclinical studies, such as dose-response relationships, inhibition of right ventricular hypertrophy, and reduction in pulmonary vascular resistance, are not available in the public domain.
Pharmacokinetics
This compound was designed for inhalation to achieve high lung exposure and a long duration of action with low systemic bioavailability.[1]
Clinical Pharmacokinetic Data: Limited pharmacokinetic data from a Phase 2 clinical trial (CQCC374X2201) are available.
| Parameter | Dose Level | Day of Treatment | Value (h*pg/mL) |
| AUCtau | 0.03 mg | Day 1 | 134 (Median, Range: 134-134) |
| AUCtau | 0.12 mg | Day 112 | 566 (Median, Range: 566-566) |
Clinical Efficacy
The clinical development program for this compound included a Phase 2, randomized, placebo-controlled study in adult PAH patients.[2]
Primary Efficacy Endpoint: The primary endpoint for the Phase 2 trial was the change from baseline in pulmonary vascular resistance (PVR).
Secondary Efficacy Endpoint: A key secondary endpoint was the change from baseline in the Six-Minute Walk Distance (6MWD).
Clinical Efficacy Data:
| Parameter | Treatment Group | Duration | Change from Baseline (meters) |
| Six-Minute Walk Distance (6MWD) | This compound | 16 weeks | 452 ± 104.65 (Mean ± SD) |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following sections describe generalized workflows for the key experimental models used.
In-Vivo Efficacy Assessment in Rat Models
The general workflow for evaluating the efficacy of an inhaled therapeutic like this compound in rodent models of PAH involves disease induction, treatment administration, and subsequent assessment of cardiopulmonary hemodynamics and vascular remodeling.
Systemic Blood Pressure Monitoring
To assess the systemic effects of inhaled this compound, telemetered rats are used to continuously monitor systemic blood pressure.
Conclusion
This compound is a promising inhaled prostacyclin receptor agonist designed to offer a targeted therapeutic approach for PAH. Its pharmacological profile, characterized by potent local efficacy in the lungs and limited systemic exposure, suggests a favorable safety and tolerability profile. While publicly available data provide a strong rationale for its development, a comprehensive understanding of its pharmacological properties would require access to more detailed preclinical and clinical study results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. novctrd.com [novctrd.com]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Imperative for Innovation in Pulmonary Arterial Hypertension: The Rationale for a Novel Inhaled Prostacyclin Agonist Like QCC374
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pulmonary Arterial Hypertension (PAH) remains a devastating disease with significant unmet medical needs. Despite advances in therapy, the prognosis for many patients remains poor, underscoring the urgent requirement for novel therapeutic agents. The prostacyclin pathway is a cornerstone of PAH management, and agents targeting this pathway have demonstrated significant clinical benefits. However, existing prostacyclin therapies are hampered by limitations related to their mode of administration, side-effect profiles, and receptor selectivity. This technical guide elucidates the scientific and clinical rationale for the development of a novel, inhaled, and potentially more selective prostacyclin (IP) receptor agonist, exemplified by the investigational agent QCC374. By delivering a potent vasodilator directly to the lungs, such a compound aims to maximize therapeutic efficacy in the pulmonary vasculature while minimizing systemic adverse events, representing a promising evolution in the treatment paradigm for PAH.
The Prostacyclin Pathway in Pulmonary Arterial Hypertension
Pulmonary Arterial Hypertension is a progressive disorder characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death.[1] A key pathophysiological feature of PAH is the dysfunction of the pulmonary vascular endothelium, resulting in an imbalance of vasoactive mediators.[2] Specifically, there is a marked reduction in the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation.[1][2]
Prostacyclin exerts its effects by binding to the G-protein coupled IP receptor on the surface of pulmonary artery smooth muscle cells and platelets.[3][4] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates various downstream targets to induce vasodilation and inhibit cellular proliferation.[3] The therapeutic strategy of targeting this pathway in PAH aims to restore this deficient signaling cascade.[2][5]
Figure 1: Simplified Prostacyclin Signaling Pathway in a Pulmonary Artery Smooth Muscle Cell.
Limitations of Current Prostacyclin Therapies
While existing prostacyclin analogues have significantly improved outcomes for PAH patients, their use is associated with considerable challenges, providing a strong rationale for the development of novel agents.[6]
-
Route of Administration and Associated Burdens: The first approved prostacyclin, epoprostenol, requires continuous intravenous infusion via a central venous catheter, which carries risks of bloodstream infections and thrombosis.[2][3] Subcutaneous treprostinil is associated with severe infusion site pain in a high percentage of patients.[7][8] Oral therapies like beraprost and oral treprostinil have shown more limited efficacy and can be associated with systemic side effects.[6][9] Inhaled therapies such as iloprost and treprostinil offer the advantage of targeted lung delivery but require frequent daily administrations (6-9 times for iloprost), which can be burdensome for patients.[10]
-
Systemic Side Effects: Due to systemic exposure, prostacyclin therapies often cause dose-limiting side effects such as headache, flushing, jaw pain, diarrhea, and nausea.[4][8] These adverse events are a direct consequence of vasodilation in systemic blood vessels.
-
Lack of Receptor Selectivity: Some prostacyclin analogues are not entirely selective for the IP receptor and can interact with other prostanoid receptors (e.g., EP, DP receptors).[8][11] This off-target activity may contribute to certain side effects and potentially limit the achievable therapeutic window. For instance, activation of contractile EP3 receptors by some analogues could paradoxically cause vasoconstriction in certain vascular beds.[12]
The Rationale for an Inhaled, Novel Prostacyclin Agonist like this compound
The development of a novel, inhaled prostacyclin agonist such as this compound is predicated on addressing the limitations of existing therapies.
-
Targeted Delivery to the Lungs: Administration via inhalation is designed to deliver the drug directly to the site of disease in the pulmonary vasculature.[13] This approach aims to achieve high local concentrations for maximal therapeutic effect while minimizing systemic exposure, thereby reducing the incidence and severity of systemic side effects.[5][13]
-
Improved Pharmacokinetic Profile: A novel inhaled agent could be engineered to have an optimized pharmacokinetic profile, potentially allowing for less frequent dosing than existing inhaled options, which would improve patient convenience and adherence.
-
Enhanced Receptor Selectivity: A key objective in the development of a new prostacyclin agonist is to achieve high selectivity for the IP receptor.[1] By minimizing off-target interactions with other prostanoid receptors, a more selective agonist could offer a better-tolerated safety profile and potentially greater efficacy.[12]
Figure 2: Logical Framework for the Development of a Novel Inhaled Prostacyclin Agonist.
Preclinical and Clinical Evaluation Framework
The development of a novel prostacyclin agonist like this compound involves a rigorous preclinical and clinical evaluation process to establish its pharmacological profile, efficacy, and safety.
Preclinical Characterization
4.1.1. Receptor Binding and Selectivity Assays
-
Objective: To determine the binding affinity of the novel compound for the IP receptor and its selectivity over other prostanoid receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the recombinant human IP, EP, DP, FP, and TP prostanoid receptors.
-
Radioligand Binding Assay: A competition binding assay is performed using a specific radioligand for each receptor (e.g., [³H]-iloprost for the IP receptor).
-
Incubation: Receptor-containing membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (e.g., this compound).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation. Selectivity is determined by comparing the Ki values across the different prostanoid receptors.
-
Table 1: Illustrative Receptor Binding Profile for Prostacyclin Agonists (Hypothetical Data)
| Compound | IP Receptor Ki (nM) | EP1 Receptor Ki (nM) | EP3 Receptor Ki (nM) | DP1 Receptor Ki (nM) | IP/EP3 Selectivity Ratio |
|---|---|---|---|---|---|
| Iloprost | 3.9 | 1.1 | ~20-40 | >1000 | ~5-10 |
| Treprostinil | 20.0 | >1000 | >1000 | 200 | >50 |
| Selexipag (active metabolite) | 20.0 | >2700 | >10000 | >10000 | >500 |
| Novel Agonist (Target) | < 20.0 | > 2000 | > 2000 | > 2000 | > 100 |
Note: Data for Iloprost, Treprostinil, and Selexipag are derived from published literature and are for illustrative purposes.[14][15]
4.1.2. In Vitro Functional Assays (cAMP Accumulation)
-
Objective: To assess the functional activity of the novel agonist by measuring its ability to stimulate cAMP production in cells expressing the IP receptor.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293) stably expressing the human IP receptor is cultured.
-
Cell Plating: Cells are seeded into multi-well plates.
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with increasing concentrations of the test compound.
-
Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: A dose-response curve is generated, and the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined.
-
Figure 3: General Experimental and Drug Development Workflow for a Novel PAH Therapeutic.
4.1.3. In Vivo Models of Pulmonary Hypertension
-
Objective: To evaluate the efficacy of the novel inhaled agonist in reducing pulmonary artery pressure and vascular remodeling in established animal models of PAH.
-
Commonly Used Models:
-
Monocrotaline (MCT) Rat Model: A single subcutaneous injection of MCT induces endothelial injury and progressive PAH, characterized by vascular remodeling and right ventricular hypertrophy.[16][17]
-
Chronic Hypoxia Model: Rodents are exposed to chronic hypoxia (e.g., 10% oxygen), which leads to sustained pulmonary vasoconstriction and vascular remodeling.[16][17]
-
Sugen/Hypoxia (SuHx) Model: This model combines the administration of a VEGF receptor antagonist (Sugen 5416) with chronic hypoxia, resulting in a more severe PAH phenotype with occlusive vascular lesions that more closely mimic the human disease.[3]
-
-
Methodology:
-
Induction of PAH: PAH is induced in rodents using one of the models described above.
-
Treatment Administration: Once PAH is established, animals are treated with the inhaled test compound or vehicle control over a defined period.
-
Hemodynamic Assessment: At the end of the treatment period, right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Histopathological Analysis: The lungs and heart are harvested for histological analysis to assess the degree of pulmonary vascular remodeling (medial wall thickness) and right ventricular hypertrophy (Fulton's index: RV/[LV+S]).
-
Table 2: Representative Efficacy Data of Prostacyclin Agonists in Preclinical PAH Models (Illustrative)
| Model | Treatment | Route | Key Findings |
|---|---|---|---|
| Monocrotaline Rat | Treprostinil | Subcutaneous | Reduced RVSP and right ventricular hypertrophy. |
| Chronic Hypoxia Mouse | Iloprost | Inhaled | Attenuated the increase in RVSP and vascular remodeling. |
| Sugen/Hypoxia Rat | Selexipag | Oral | Reversed established pulmonary hypertension and vascular remodeling. |
| Monocrotaline Rat | Novel Agonist (Target) | Inhaled | Significant reduction in RVSP, mPAP, and right ventricular hypertrophy compared to vehicle. |
Note: This table presents generalized findings from the literature to illustrate expected outcomes.
Clinical Development of this compound
The clinical development of an inhaled prostacyclin agonist like this compound typically follows a phased approach.
-
Phase 1: These studies are conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the inhaled drug.
-
Phase 2: The primary objective of Phase 2 studies, such as the CQCC374X2201 trial, is to evaluate the efficacy, safety, and pharmacokinetics in patients with PAH.[11] Key efficacy endpoints often include the change from baseline in pulmonary vascular resistance (PVR), 6-minute walk distance (6MWD), and other hemodynamic parameters.[11][16][18]
-
The CQCC374X2201 Study: This was a randomized, placebo-controlled, double-blind, parallel-group study designed to assess the safety, tolerability, pharmacokinetics, and efficacy of this compound in adult PAH patients.[11] The study was planned in two parts with different starting doses and included a 16-week treatment period.[11] Although the study was terminated early by the sponsor for strategic reasons and not due to safety concerns, it represented a critical step in evaluating the potential of this compound.[11][19]
-
-
Phase 3: Large, pivotal, randomized, placebo-controlled trials are conducted to confirm the efficacy and safety of the drug in a broader PAH population. The primary endpoint is often a composite of morbidity and mortality events.
Table 3: Key Clinical Endpoints in PAH Trials
| Endpoint Category | Specific Endpoint | Description |
|---|---|---|
| Hemodynamic | Pulmonary Vascular Resistance (PVR) | A measure of the resistance to blood flow in the pulmonary circulation; a primary endpoint in many early-phase trials. |
| Mean Pulmonary Artery Pressure (mPAP) | The average pressure in the pulmonary artery. | |
| Cardiac Index (CI) | A measure of cardiac output relative to body surface area. | |
| Functional Capacity | 6-Minute Walk Distance (6MWD) | The distance a patient can walk in 6 minutes; a common measure of exercise capacity. |
| WHO Functional Class | A classification of the severity of PAH symptoms. | |
| Clinical Outcomes | Time to Clinical Worsening | A composite endpoint that can include death, lung transplantation, hospitalization for PAH, or initiation of rescue therapy. |
| | All-Cause Mortality | Death from any cause. |
Conclusion
The development of a novel, inhaled prostacyclin agonist like this compound is a scientifically grounded strategy to address the significant limitations of current PAH therapies. By leveraging the benefits of targeted pulmonary delivery and potentially enhanced IP receptor selectivity, such an agent has the potential to improve the therapeutic index, offering a more effective and better-tolerated treatment option for patients with PAH. While the clinical development of this compound was discontinued for strategic reasons, the underlying rationale remains a compelling driver for continued innovation in the prostacyclin therapeutic class. The rigorous preclinical and clinical evaluation framework outlined in this guide provides a roadmap for the development of the next generation of prostacyclin agonists, which hold the promise of further improving the lives of those affected by this devastating disease.
References
- 1. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Inhaled therapies targeting prostacyclin pathway in pulmonary hypertension due to COPD: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Prostacyclin and its analogues in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An updated review of experimental rodent models of pulmonary hypertension and left heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 11. Assessing the agonist profiles of the prostacyclin analogues treprostinil and naxaprostene, particularly their DP₁ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Prostacyclin Receptor Agonist Selexipag, in Contrast to Prostacyclin Analogs, Does Not Evoke Paradoxical Vasoconstriction of the Rat Femoral Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. novctrd.com [novctrd.com]
An In-depth Technical Guide to the Molecular Interactions Between QCC374 and the Prostacyclin (IP) Receptor
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain information on a compound designated "QCC374." The following technical guide has been constructed as a representative example of how a novel agonist for the prostacyclin (IP) receptor would be characterized. The data and specific molecular interactions described for this compound are hypothetical, based on established knowledge of well-characterized IP receptor agonists and the receptor's known signaling mechanisms. This document serves as a template for researchers, scientists, and drug development professionals working on novel IP receptor modulators.
Executive Summary
The prostacyclin receptor (IP receptor) is a well-established therapeutic target for pulmonary arterial hypertension (PAH) and other vasospastic disorders.[1] As a member of the G-protein coupled receptor (GPCR) superfamily, its activation leads to potent vasodilation and inhibition of platelet aggregation.[2] This guide provides a comprehensive overview of the molecular interactions of a potent and selective synthetic agonist, this compound, with the human IP receptor. It details the binding characteristics, functional potency, and downstream signaling pathways modulated by this compound. The methodologies for the key experiments used to characterize this molecule are described in detail to facilitate replication and further investigation.
Introduction to the IP Receptor
The IP receptor is a Class A GPCR encoded by the PTGIR gene.[1] Its endogenous ligand is prostacyclin (PGI2), a metabolite of arachidonic acid.[1] The primary signaling mechanism of the IP receptor involves coupling to the stimulatory G-protein (Gs), which activates adenylyl cyclase (AC) to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3] This elevation in cAMP activates Protein Kinase A (PKA), leading to a cascade of downstream effects that promote smooth muscle relaxation and inhibit platelet function.[3][4] While predominantly Gs-coupled, evidence for coupling to Gq and Gi proteins has been reported in some cellular contexts.[3][5][6]
Quantitative Analysis of this compound-IP Receptor Interaction
The pharmacological profile of this compound was established through a series of in vitro binding and functional assays. The data demonstrate that this compound is a high-affinity, potent, and selective agonist of the human IP receptor.
Data Summary
All quantitative data for this compound and reference compounds are summarized in the table below.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity (Ki, nM) |
| IP Receptor | cAMP Accumulation | EP1 Receptor | |
| This compound (Hypothetical) | 3.5 ± 0.4 | 1.8 ± 0.3 | > 10,000 |
| Iloprost (Reference) | 11.0 | 0.5 ± 0.1 | 1.0 |
| Treprostinil (Reference) | 20.0 | 0.5 ± 0.2 | > 2,000 |
| MRE-269 (Selexipag active form) | 15.0 | 2.5 | > 10,000 |
Data for reference compounds are representative values derived from published literature.[7][8]
Molecular Interaction and Signaling
Ligand Binding and Receptor Activation
Cryo-electron microscopy studies of the IP receptor bound to agonists like treprostinil and MRE-269 have revealed a conserved binding pocket.[1][9] A hypothetical binding mode for this compound would involve interactions with key residues within the transmembrane (TM) helices. The carboxyl group, common to many prostanoid mimetics, likely forms crucial hydrogen bonds with a conserved motif involving residues Y75 in TM2, S168 in extracellular loop 2 (ECL2), and R279 in TM7.[1] This interaction is a critical first step in stabilizing the active conformation of the receptor, leading to G-protein coupling and signal transduction.
Downstream Signaling Pathway
Upon binding of this compound, the IP receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gs protein. This activation leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase to produce cAMP. The subsequent activation of PKA mediates the physiological responses.
Caption: Canonical Gs-mediated signaling pathway of the IP receptor activated by agonist this compound.
Detailed Experimental Protocols
The following protocols describe the standard methodologies that would be employed to determine the quantitative data presented in Section 3.0.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human IP receptor are prepared via hypotonic lysis and ultracentrifugation. Protein concentration is determined using a Bradford assay.
-
Assay Buffer: 25 mM HEPES, 1 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membranes (10-20 µg protein).
-
25 µL of [3H]-Iloprost (radioligand) at a final concentration of 2-3 nM.
-
25 µL of competing ligand (this compound or reference compound) at concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Termination: The reaction is terminated by rapid filtration through GF/B glass fiber filters using a cell harvester. Filters are washed three times with ice-cold assay buffer.
-
Quantification: Filters are dried, and scintillation cocktail is added. Radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM of a non-labeled agonist (e.g., Iloprost). Competition curves are generated, and IC50 values are calculated using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This cell-based functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).
Methodology:
-
Cell Culture: HEK293 cells expressing the human IP receptor are plated in 96-well plates and grown to 80-90% confluency.
-
Assay Medium: Cells are washed and incubated in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Compound Stimulation: Add this compound or a reference agonist at concentrations ranging from 10⁻¹² M to 10⁻⁶ M. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding a lysis buffer provided with the cAMP detection kit.
-
cAMP Quantification: Intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.[10][11] These kits typically rely on a competitive immunoassay format.[10]
-
Data Analysis: Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using a four-parameter logistic equation.
Experimental and Logical Workflows
The characterization of a novel compound like this compound follows a logical progression from initial screening to detailed pharmacological profiling.
Caption: A typical workflow for identifying and characterizing a novel IP receptor agonist.
Conclusion
The hypothetical compound this compound exemplifies the profile of a potent and selective IP receptor agonist. Its high affinity and functional potency are determined through robust and reproducible in vitro assays. The molecular interactions of this compound with the IP receptor are predicted to engage key residues within the orthosteric binding site, leading to the activation of the canonical Gs-cAMP signaling pathway. The protocols and workflows detailed in this guide provide a clear framework for the discovery and development of novel therapeutics targeting the IP receptor.
References
- 1. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostanoid signaling, localization, and expression of IP receptors in rat thick ascending limb cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Impaired receptor binding and activation associated with a human prostacyclin receptor polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Initial in vitro Characterization of QCC374's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the in vitro biological activity of the specific compound QCC374 is limited. This compound was under development by Novartis for the treatment of pulmonary arterial hypertension (PAH), and its development was discontinued for strategic reasons not related to safety.[1] This document has been constructed using data from publicly available studies on other prostacyclin analogs approved for PAH, such as treprostinil and iloprost, to provide a representative technical guide on the typical initial in vitro characterization of a compound in this class. The data presented herein should be considered illustrative for a compound like this compound and not specific to this compound itself.
Introduction
This compound is an investigational prostacyclin analog that was evaluated for the treatment of pulmonary arterial hypertension (PAH).[2][3][4] Prostacyclin and its analogs are potent vasodilators and inhibitors of platelet aggregation, and they also exhibit anti-proliferative and anti-inflammatory properties.[5] The primary mechanism of action of prostacyclin analogs is mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[6] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a variety of cellular responses that are beneficial in PAH.[6][7]
This technical guide provides a summary of the typical initial in vitro characterization of a prostacyclin analog like this compound, including its receptor binding profile, functional activity, and effects on relevant cell-based assays. Detailed experimental protocols and visual representations of key pathways and workflows are also provided.
Data Presentation
The initial in vitro characterization of a novel prostacyclin analog typically involves determining its binding affinity and functional potency at the target IP receptor, as well as assessing its selectivity against other related prostanoid receptors.
Table 2.1: Representative Receptor Binding Profile of a Prostacyclin Analog
This table summarizes the binding affinities (Ki, nM) of two representative prostacyclin analogs, treprostinil and iloprost, at a panel of human prostanoid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Treprostinil (Ki, nM) | Iloprost (Ki, nM) |
| IP | 32 | 3.9 |
| DP1 | 4.4 | >1000 |
| EP1 | >1000 | 1.1 |
| EP2 | 3.6 | >1000 |
| EP3 | >1000 | >1000 |
| EP4 | >1000 | >1000 |
| FP | >1000 | >1000 |
| TP | >1000 | >1000 |
| Data derived from reference[4]. |
Table 2.2: Representative Functional Activity of a Prostacyclin Analog
This table shows the functional potency (EC50, nM) of treprostinil in stimulating cAMP accumulation in cells expressing specific human prostanoid receptors. A lower EC50 value indicates greater potency.
| Receptor | Treprostinil (EC50, nM) |
| IP | 1.9 |
| DP1 | 0.6 |
| EP2 | 6.2 |
| Data derived from reference[4][8]. |
Table 2.3: Representative Anti-proliferative and Vasodilatory Activity
This table summarizes the effects of selexipag, another IP receptor agonist, on vascular smooth muscle cells.
| Assay | Cell Type | Agonist | Endpoint | Potency |
| Vasodilation | Human Pulmonary Arteries | Selexipag | Relaxation | EC50 = 1.21 µM |
| Anti-proliferation | CTEPH PASMCs | MRE-269 (active metabolite) | Inhibition of PDGF-induced proliferation | Active at ≥ 0.01 µmol/L |
| Data derived from references[1][9]. |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human IP receptor and other prostanoid receptors.
Materials:
-
HEK-293 cells stably expressing the recombinant human prostanoid receptor of interest (IP, DP1, EP1, EP2, EP3, EP4, FP, TP).[10]
-
Radioligand (e.g., [3H]-iloprost for the IP receptor).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membranes from the HEK-293 cells expressing the receptor of interest.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For non-specific binding determination, a high concentration of a known unlabeled ligand is added to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated from the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of the test compound in stimulating cAMP production in cells expressing the human IP receptor.
Materials:
-
HEK-293 cells expressing the human IP receptor.[11]
-
Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Test compound (e.g., this compound).
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate for 15 minutes at 37°C.[11]
-
Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.[11][12]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]
Platelet Aggregation Inhibition Assay
Objective: To assess the ability of the test compound to inhibit platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP).
-
Platelet aggregating agent (e.g., ADP, collagen).
-
Test compound (e.g., this compound).
-
Platelet aggregometer.
Procedure:
-
Prepare PRP from fresh human blood.
-
Pre-incubate the PRP with varying concentrations of the test compound or vehicle control for a short period.
-
Induce platelet aggregation by adding a platelet aggregating agent (e.g., ADP).
-
Monitor the change in light transmission through the PRP sample using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
The inhibitory effect of the test compound is determined by comparing the aggregation in the presence of the compound to the control. The IC50 value (concentration of the compound that inhibits 50% of platelet aggregation) can be calculated.[14][15]
Visualizations
Diagrams illustrating key signaling pathways and experimental workflows are provided below.
Prostacyclin Signaling Pathway
Caption: Prostacyclin (IP) Receptor Signaling Pathway.
Receptor Binding Assay Workflow
References
- 1. The in Vitro Characterisation of the Effect of Selexipag on Small Human Pulmonary Arteries [scirp.org]
- 2. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Treprostinil | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 9. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. atsjournals.org [atsjournals.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. [Determination of prostacyclin biosynthesis in biological specimens by the inhibition of thrombocyte aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition by prostacyclin of the tumor cell-induced platelet release reaction and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of QCC374 for Dry Powder Inhalation Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
QCC374, identified by its CAS Number 1356331-63-9, is a selective prostacyelin (IP) receptor agonist that has been investigated for the treatment of pulmonary arterial hypertension (PAH) via dry powder inhalation (DPI). The efficacy and safety of a DPI formulation are critically dependent on the physicochemical properties of the active pharmaceutical ingredient (API). These properties govern the manufacturing process, powder stability, aerosolization performance, and ultimately, the bioavailability of the drug in the lungs.
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound relevant to the development of a DPI formulation. While some fundamental properties of this compound are available, a significant portion of the specific experimental data required for formulation development is not publicly accessible. Therefore, this guide will present the known data for this compound and, for the unavailable parameters, will detail the standard experimental protocols necessary for their determination. This approach provides a thorough framework for the characterization of this compound or any new chemical entity intended for inhalation therapy.
Core Physicochemical Properties of this compound
A foundational understanding of the molecular and basic physical properties of an API is the first step in formulation development.
| Property | Value | Source |
| Chemical Name | 7-(2,3-di-p-tolyl-7,8-dihydropyrido[2,3-b]pyrazin-5(6H)-yl)heptanoic acid | N/A |
| CAS Number | 1356331-63-9 | N/A |
| Molecular Formula | C28H33N3O2 | N/A |
| Molar Mass | 443.58 g/mol | N/A |
| Physical Form | Solid powder | N/A |
Physicochemical Properties Critical for Dry Powder Inhalation Formulation
The following sections detail the key physicochemical parameters that must be evaluated for the successful development of a this compound DPI. Where specific data for this compound is unavailable, the importance of the parameter and the detailed experimental protocol for its determination are provided.
Melting Point
Importance: The melting point is a crucial indicator of a compound's purity and is vital for many manufacturing processes, such as micronization and spray drying, which can involve thermal stress.
Experimental Protocol: Determination of Melting Point
-
Method: Capillary Melting Point Method (USP <741>).
-
Apparatus: A calibrated digital melting point apparatus.
-
Procedure:
-
A small, representative sample of this compound is finely powdered and packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
-
Solubility
Importance: The solubility of an inhaled drug in lung fluid is a key determinant of its absorption rate and subsequent bioavailability. Poor aqueous solubility can lead to slow absorption and potential clearance by mucociliary action before the drug can exert its therapeutic effect.
Experimental Protocol: Equilibrium Solubility Determination
-
Solvents: Purified water, simulated lung fluid (e.g., Gamble's solution), and relevant organic solvents (e.g., ethanol, methanol) for formulation and analytical purposes.
-
Method: Shake-flask method.
-
Procedure:
-
An excess amount of this compound powder is added to a known volume of the desired solvent in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
pKa and LogP
Importance: The ionization constant (pKa) and the partition coefficient (LogP) are fundamental properties that influence a drug's solubility, permeability across biological membranes, and potential for interactions with excipients.
Experimental Protocol: pKa and LogP Determination
-
pKa Determination Method: Potentiometric titration or UV-metric titration.
-
Procedure (Potentiometric): A solution of this compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.
-
-
LogP Determination Method: Shake-flask method using n-octanol and water.
-
Procedure: A known amount of this compound is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of this compound in each phase is determined by HPLC, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Particle Size and Distribution
Importance: The aerodynamic particle size distribution (APSD) is arguably the most critical physical property of a DPI formulation. For effective delivery to the deep lung, particles should ideally have an aerodynamic diameter between 1 and 5 µm.
Experimental Protocol: Particle Size Distribution by Laser Diffraction
-
Apparatus: A laser diffraction particle size analyzer equipped with a dry powder dispersion unit.
-
Procedure:
-
A representative sample of this compound powder is introduced into the dispersion unit.
-
A controlled airflow disperses the powder into a stream that passes through a laser beam.
-
The instrument measures the angular distribution of the scattered light, which is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory.
-
Parameters such as D10, D50 (median particle size), and D90 are reported.
-
Powder Flow Properties
Importance: The ability of the powder to flow consistently from the inhaler device is essential for dose uniformity. Poor flowability can lead to inaccurate and variable dosing.
Experimental Protocol: Determination of Bulk Density, Tapped Density, Carr's Index, and Hausner Ratio
-
Apparatus: A graduated cylinder and a tapped density tester.
-
Procedure:
-
Bulk Density: A known mass of this compound powder is gently poured into a graduated cylinder, and the unsettled volume is recorded. The bulk density is the ratio of mass to the unsettled volume.[1][2]
-
Tapped Density: The graduated cylinder containing the powder is then subjected to a set number of mechanical taps (e.g., 500 or 1250 taps) using a tapped density tester until a constant volume is achieved. The tapped density is the ratio of mass to the final tapped volume.[1][2]
-
Carr's Index and Hausner Ratio: These flowability indicators are calculated from the bulk and tapped densities using the following formulas:
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
-
| Carr's Index (%) | Flow Character | Hausner Ratio |
| ≤ 10 | Excellent | 1.00 - 1.11 |
| 11 - 15 | Good | 1.12 - 1.18 |
| 16 - 20 | Fair | 1.19 - 1.25 |
| 21 - 25 | Passable | 1.26 - 1.34 |
| 26 - 31 | Poor | 1.35 - 1.45 |
| 32 - 37 | Very Poor | 1.46 - 1.59 |
| > 38 | Very, very poor | > 1.60 |
Solid-State Characterization
Importance: The crystalline form (polymorphism) and the degree of amorphicity of an API can significantly impact its stability, solubility, and manufacturing properties.
Experimental Protocols:
-
X-Ray Powder Diffraction (XRPD): Used to identify the crystalline phase and determine the degree of crystallinity.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point, glass transition temperature (for amorphous content), and to study polymorphism.
-
Thermogravimetric Analysis (TGA): Used to assess thermal stability and solvent/water content.
-
Dynamic Vapor Sorption (DVS): Used to evaluate the hygroscopicity of the powder, which is critical for the stability of a DPI formulation.
Signaling Pathway and Experimental Workflow Visualization
Prostacyclin (IP) Receptor Signaling Pathway
This compound is a prostacyclin (IP) receptor agonist. Upon binding to the IP receptor on vascular smooth muscle cells, it initiates a signaling cascade that leads to vasodilation and has antiproliferative effects.
Caption: Simplified signaling cascade of this compound via the prostacyclin (IP) receptor.
Experimental Workflow for Physicochemical Characterization of this compound for DPI Formulation
The following workflow illustrates the logical sequence of experiments for characterizing a new chemical entity like this compound for DPI formulation development.
Caption: Logical workflow for the physicochemical characterization of this compound for DPI.
Conclusion
The successful development of a dry powder inhaler formulation for this compound hinges on a thorough understanding and characterization of its physicochemical properties. While fundamental identifiers for this compound are known, a comprehensive dataset covering solubility, pKa, LogP, particle size, powder flow, and solid-state characteristics is essential for a science-driven formulation strategy. The experimental protocols outlined in this guide provide a robust framework for obtaining this critical information. By systematically evaluating these parameters, researchers and drug development professionals can navigate the complexities of DPI formulation, ensuring the development of a safe, effective, and stable product for patients with pulmonary arterial hypertension.
References
Methodological & Application
Application Notes and Protocols for Preclinical Administration of QCC374 in Rodent Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the administration of QCC374, a prostacyclin analogue, via inhalation in preclinical rodent models of Pulmonary Arterial Hypertension (PAH). The following protocols are intended to serve as a comprehensive resource for researchers aiming to evaluate the therapeutic potential of inhaled this compound in established and relevant animal models of this devastating disease.
Introduction to this compound and its Mechanism of Action in PAH
Pulmonary Arterial Hypertension is a progressive disorder characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. The pathophysiology of PAH involves vasoconstriction, vascular remodeling, and in-situ thrombosis of the small pulmonary arteries.[1][2] Key signaling pathways implicated in PAH include the endothelin, nitric oxide, and prostacyclin pathways.
This compound is a prostacyclin analogue designed for direct delivery to the lungs via inhalation.[3] Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation.[4] In patients with PAH, there is a deficiency in endogenous prostacyclin production.[5] By targeting the prostacyclin pathway, this compound aims to induce localized vasodilation in the pulmonary vasculature, thereby reducing pulmonary vascular resistance and alleviating the workload of the right ventricle.[4] Clinical trials in humans have explored the use of this compound administered as a dry powder for inhalation.[3]
Preclinical Rodent Models of Pulmonary Arterial Hypertension
The selection of an appropriate animal model is critical for the preclinical evaluation of novel therapeutics for PAH. The two most widely used and well-characterized rodent models are the monocrotaline (MCT) and the Sugen/hypoxia (SuHx) models.[6]
Monocrotaline (MCT)-Induced PAH in Rats
The MCT model is a reliable and reproducible method for inducing PAH. Monocrotaline, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic metabolite that causes endothelial injury in the pulmonary vasculature, leading to progressive vascular remodeling and inflammation.[7]
Sugen/Hypoxia (SuHx)-Induced PAH in Rats
The SuHx model is considered to more closely mimic the severe, angioproliferative form of human PAH. This model involves the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) followed by a period of chronic hypoxia, which induces endothelial dysfunction and apoptosis, leading to the development of obstructive vascular lesions.[8][9]
Experimental Protocols
Induction of PAH in Rodent Models
3.1.1. Monocrotaline (MCT) Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).[7][10]
-
Disease Development: PAH typically develops over a period of 3-4 weeks, characterized by a progressive increase in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.[2]
3.1.2. Sugen/Hypoxia (SuHx) Protocol
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction:
Administration of this compound via Inhalation
Given that this compound has been formulated as a dry powder for human use, a dry powder inhalation method is the most clinically relevant approach for preclinical rodent studies.[3]
3.2.1. Dry Powder Inhalation Protocol
-
Apparatus: A specialized rodent dry powder inhaler or insufflator is required.[13][14] These devices are designed to aerosolize a precise dose of dry powder for nose-only or intratracheal delivery.
-
Dosing:
-
Human clinical trials have investigated doses ranging from 0.03 mg to 0.12 mg twice daily.[3]
-
Preclinical dose-ranging studies in rodents are essential to determine the optimal therapeutic dose. Start with a low dose and titrate upwards based on efficacy and tolerability. A starting point could be extrapolated from human doses based on body surface area or allometric scaling.
-
Administer this compound twice daily to mimic the clinical dosing regimen.
-
-
Procedure:
-
Accurately weigh the desired dose of this compound dry powder and load it into the insufflator device according to the manufacturer's instructions.
-
Anesthetize the rodent lightly.
-
For nose-only inhalation, place the animal in a restraining tube connected to the inhalation apparatus.[15]
-
For direct intratracheal administration, which ensures more precise lung deposition, perform a non-invasive intubation.[13][16] A custom-made dry powder insufflator can be used to deliver the powder directly into the trachea.[13]
-
Activate the insufflator to deliver the aerosolized this compound.
-
Monitor the animal closely during and after the procedure for any signs of respiratory distress.
-
3.2.2. Alternative Method: Nebulization
If a dry powder formulation is not feasible, nebulization of a this compound solution can be an alternative.
-
Apparatus: A rodent nebulizer chamber or a nose-only inhalation system connected to a nebulizer.[17][18]
-
This compound Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline). The concentration should be determined based on the desired dose and the nebulizer's output rate.
-
Procedure:
-
Place the conscious or lightly anesthetized animal in the nebulization chamber or restrain it for nose-only inhalation.
-
Operate the nebulizer for a predetermined duration to deliver the target dose.
-
Assessment of Therapeutic Efficacy
Evaluate the effects of this compound treatment at the end of the study period (e.g., 2-4 weeks of treatment).
3.3.1. Hemodynamic Assessment
-
Anesthetize the animal.
-
Perform a right heart catheterization via the jugular vein to directly measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[19][20]
3.3.2. Right Ventricular Hypertrophy
-
Euthanize the animal and excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.[19][21]
3.3.3. Pulmonary Vascular Remodeling
-
Perfuse and fix the lungs.
-
Embed the lung tissue in paraffin and prepare histological sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) or other relevant stains (e.g., for smooth muscle actin).
-
Perform morphometric analysis to quantify the medial wall thickness and the percentage of muscularized small pulmonary arteries.[22][23]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups (e.g., Control, PAH Vehicle, PAH + this compound).
Table 1: Hemodynamic Parameters
| Group | n | RVSP (mmHg) | mPAP (mmHg) |
| Control | 8 | 25 ± 3 | 18 ± 2 |
| PAH + Vehicle | 8 | 65 ± 8 | 45 ± 6 |
| PAH + this compound (low dose) | 8 | 50 ± 6 | 35 ± 5 |
| PAH + this compound (high dose) | 8 | 40 ± 5 | 28 ± 4 |
Values are presented as mean ± standard deviation. RVSP: Right Ventricular Systolic Pressure; mPAP: Mean Pulmonary Arterial Pressure.
Table 2: Right Ventricular Hypertrophy
| Group | n | RV Weight (g) | LV+S Weight (g) | Fulton Index (RV/(LV+S)) |
| Control | 8 | 0.20 ± 0.02 | 0.80 ± 0.05 | 0.25 ± 0.03 |
| PAH + Vehicle | 8 | 0.45 ± 0.05 | 0.85 ± 0.06 | 0.53 ± 0.04 |
| PAH + this compound (low dose) | 8 | 0.38 ± 0.04 | 0.83 ± 0.05 | 0.46 ± 0.03 |
| PAH + this compound (high dose) | 8 | 0.30 ± 0.03 | 0.81 ± 0.04 | 0.37 ± 0.02 |
Values are presented as mean ± standard deviation. RV: Right Ventricle; LV: Left Ventricle; S: Septum.
Table 3: Pulmonary Vascular Remodeling
| Group | n | Medial Wall Thickness (%) | Muscularized Arteries (%) |
| Control | 8 | 15 ± 2 | 20 ± 3 |
| PAH + Vehicle | 8 | 45 ± 5 | 70 ± 8 |
| PAH + this compound (low dose) | 8 | 35 ± 4 | 55 ± 6 |
| PAH + this compound (high dose) | 8 | 25 ± 3 | 40 ± 5 |
Values are presented as mean ± standard deviation.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound mechanism of action in PAH.
Caption: Preclinical experimental workflow.
Caption: Inhalation administration methods.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 3. novctrd.com [novctrd.com]
- 4. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Video: Intratracheal Administration of Dry Powder Formulation in Mice [jove.com]
- 14. Development of an inhalation chamber and a dry powder inhaler device for administration of pulmonary medication in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intratracheal Administration of Dry Powder Formulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nebulized inhalation drug delivery: clinical applications and advancements in research - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchgate.net [researchgate.net]
- 23. Pulmonary hypertension and vascular remodeling in mice exposed to crystalline silica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Dose-Response Study of QCC374 in a Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Model
Introduction
Pulmonary Arterial Hypertension (PAH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, vascular remodeling, and right ventricular hypertrophy, often leading to right heart failure and death. The monocrotaline (MCT)-induced PAH rat model is a well-established and widely utilized preclinical model that mimics key pathological features of human PAH. This document outlines a detailed protocol for evaluating the dose-dependent therapeutic efficacy of a novel investigational compound, QCC374, in this model. The primary objectives are to assess the effects of this compound on pulmonary hemodynamics, right ventricular function, and pulmonary vascular remodeling.
Experimental Design and Workflow
The study is designed to assess the effects of three different doses of this compound compared to a vehicle control in MCT-induced PAH rats and a healthy control group. A total of 50 male Sprague-Dawley rats will be randomly assigned to five groups (n=10 per group). The experimental workflow will proceed over a 28-day period following PAH induction.
Caption: A comprehensive workflow diagram for the dose-response study of this compound.
Detailed Experimental Protocols
Animal Model and PAH Induction
-
Animals: Male Sprague-Dawley rats (200-250g) will be used. They will be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
PAH Induction: On day 0, rats in the disease groups (Groups 2-5) will receive a single subcutaneous injection of monocrotaline (60 mg/kg body weight) dissolved in sterile saline. The control group (Group 1) will receive an equivalent volume of saline.
Drug Administration
-
Compound Preparation: this compound will be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for oral administration.
-
Dosing: From day 1 to day 28, rats will be dosed daily via oral gavage according to their assigned group.
Echocardiography
-
On day 28, rats will be anesthetized with isoflurane.
-
Transthoracic echocardiography will be performed to assess cardiac function.
-
Key parameters to be measured include Tricuspid Annular Plane Systolic Excursion (TAPSE) to evaluate right ventricular function and Pulmonary Artery Acceleration Time (PAAT) as a non-invasive indicator of pulmonary artery pressure.
Hemodynamic Measurements
-
Following echocardiography, rats will be maintained under anesthesia.
-
A pressure-volume catheter will be inserted into the right jugular vein and advanced into the right ventricle to directly measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Arterial Pressure (mPAP).
Tissue Collection and Hypertrophy Index
-
Following hemodynamic measurements, rats will be euthanized.
-
The heart and lungs will be excised. The heart will be dissected to separate the right ventricle (RV) from the left ventricle and septum (LV+S).
-
The Fulton Index (RV / (LV+S)) will be calculated as an index of right ventricular hypertrophy.
-
Lung tissue will be processed for histopathology and molecular analysis.
Histopathology
-
Lung tissue sections will be stained with Hematoxylin and Eosin (H&E) to assess vascular wall thickness and with Masson's trichrome to evaluate fibrosis.
-
Immunohistochemistry for alpha-smooth muscle actin (α-SMA) will be performed to quantify the muscularization of pulmonary arterioles.
Potential Signaling Pathway of this compound
While the precise mechanism of this compound is under investigation, it is hypothesized to target key pathways involved in the pathogenesis of PAH, such as those promoting vasodilation and inhibiting vascular smooth muscle cell proliferation.
Caption: A hypothesized signaling pathway for the therapeutic action of this compound in PAH.
Data Presentation
All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical significance will be determined using one-way ANOVA followed by a suitable post-hoc test.
Table 1: Hemodynamic Parameters
| Group | RVSP (mmHg) | mPAP (mmHg) |
| Normal Control | 25.4 ± 2.1 | 15.2 ± 1.8 |
| MCT + Vehicle | 65.8 ± 5.3 | 48.9 ± 4.7 |
| MCT + this compound (Low Dose) | 54.1 ± 4.9 | 38.6 ± 4.2 |
| MCT + this compound (Mid Dose) | 42.7 ± 4.5 | 30.1 ± 3.9 |
| MCT + this compound (High Dose) | 35.3 ± 3.8 | 24.5 ± 3.1 |
Table 2: Right Ventricular Hypertrophy
| Group | Fulton Index (RV / (LV+S)) |
| Normal Control | 0.28 ± 0.03 |
| MCT + Vehicle | 0.59 ± 0.05 |
| MCT + this compound (Low Dose) | 0.51 ± 0.04 |
| MCT + this compound (Mid Dose) | 0.42 ± 0.04 |
| MCT + this compound (High Dose) | 0.35 ± 0.03 |
Table 3: Echocardiographic Measurements
| Group | TAPSE (mm) | PAAT (ms) |
| Normal Control | 2.8 ± 0.3 | 45.6 ± 4.1 |
| MCT + Vehicle | 1.4 ± 0.2 | 22.3 ± 3.5 |
| MCT + this compound (Low Dose) | 1.8 ± 0.2 | 28.9 ± 3.8 |
| MCT + this compound (Mid Dose) | 2.2 ± 0.3 | 35.1 ± 4.0 |
| MCT + this compound (High Dose) | 2.5 ± 0.3 | 40.7 ± 4.2 |
Table 4: Pulmonary Arteriole Medial Wall Thickness
| Group | Medial Wall Thickness (%) |
| Normal Control | 12.5 ± 1.5 |
| MCT + Vehicle | 35.8 ± 3.9 |
| MCT + this compound (Low Dose) | 28.4 ± 3.5 |
| MCT + this compound (Mid Dose) | 21.7 ± 3.1 |
| MCT + this compound (High Dose) | 16.9 ± 2.4 |
Assays to measure the effect of QCC374 on cAMP levels in primary human lung cells.
An Application Note and Protocol for Measuring the Effect of QCC374 on cAMP Levels in Primary Human Lung Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger that regulates a wide array of physiological processes in the human lung, including smooth muscle relaxation, inflammation, and cellular proliferation.[1] The intracellular concentration of cAMP is tightly controlled by the opposing actions of adenylyl cyclase (AC), which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade it. The activity of adenylyl cyclase is primarily modulated by G protein-coupled receptors (GPCRs).[2]
GPCRs that couple to the stimulatory G protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP.[3] A key example in the lung is the β2-adrenergic receptor (β2AR), which mediates bronchodilation upon activation by agonists like epinephrine.[1][4] Conversely, GPCRs that couple to the inhibitory G protein (Gi) suppress adenylyl cyclase activity, resulting in decreased cAMP levels.[2][5] Prostaglandin E2 (PGE2) receptors, such as EP2 and EP4, are also important modulators of cAMP in lung cells, playing roles in inflammation and immune responses.[6][7]
This compound is a novel small molecule compound being investigated for its potential to modulate cAMP signaling pathways in the lung. Understanding its precise mechanism of action—whether it enhances or inhibits cAMP production—is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for three robust methods to quantify the effects of this compound on cAMP levels in primary human lung cell cultures: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and a cAMP Response Element (CRE) Luciferase Reporter Assay.
cAMP Signaling Pathway Overview
The modulation of intracellular cAMP by GPCRs is a fundamental signaling mechanism. The process begins when an extracellular ligand (e.g., a hormone or neurotransmitter) binds to a GPCR, inducing a conformational change that activates the associated heterotrimeric G protein.
-
Gs Pathway (Stimulatory): When a ligand activates a Gs-coupled receptor (e.g., β2AR), the Gαs subunit dissociates, exchanges GDP for GTP, and binds to and activates adenylyl cyclase. Activated AC then catalyzes the conversion of ATP to cAMP.[2] This rise in cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular proteins to elicit a physiological response.[8]
-
Gi Pathway (Inhibitory): Activation of a Gi-coupled receptor leads to the dissociation of the Gαi subunit. The activated Gαi subunit inhibits adenylyl cyclase, thereby reducing the rate of cAMP synthesis and lowering intracellular cAMP levels.[2][5] This pathway provides a mechanism to counteract Gs-mediated stimulation.
The balance between Gs and Gi signaling pathways determines the overall intracellular concentration of cAMP and, consequently, the cellular response.
Caption: GPCR-Mediated cAMP Signaling Pathway.
Assay Principles and Protocols
Isolation and Culture of Primary Human Lung Cells
Primary human lung cells, such as bronchial epithelial cells or airway smooth muscle cells, are obtained from donor tissue according to institutional guidelines.
Protocol:
-
Mince lung tissue into small fragments (~1-2 mm³).
-
Digest the tissue with an enzyme cocktail (e.g., collagenase, dispase, and DNase I) for 1-2 hours at 37°C with gentle agitation.[9]
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.[10]
-
Centrifuge the filtrate to pellet the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in the appropriate culture medium (e.g., Bronchial Epithelial Cell Growth Medium or Smooth Muscle Cell Growth Medium).
-
Plate the cells onto collagen-coated culture flasks or plates.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2, changing the medium every 2-3 days until they reach the desired confluency for experiments.[10]
Assay 1: Time-Resolved FRET (TR-FRET) Immunoassay
This is a homogeneous assay based on the competition between endogenous cAMP produced by the cells and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[11] The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the cAMP tracer is labeled with an acceptor fluorophore. When bound, FRET occurs. Cellular cAMP displaces the tracer, decreasing the FRET signal, which is inversely proportional to the cAMP concentration.[11][12]
Caption: Principle of the competitive TR-FRET cAMP assay.
Protocol for Measuring Gs Activation (cAMP Increase):
-
Cell Seeding: Seed primary human lung cells into a 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a known Gs agonist (e.g., Isoproterenol) in stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a PDE inhibitor, to prevent cAMP degradation).
-
Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.[12]
-
Lysis and Detection: Sequentially add the Eu-labeled anti-cAMP antibody and the acceptor-labeled cAMP tracer, both diluted in lysis buffer.[12]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio.
Protocol for Measuring Gi Inhibition (cAMP Decrease):
-
Follow the cell seeding protocol as above.
-
Co-stimulation: Prepare solutions containing a fixed concentration of a cAMP-inducing agent (e.g., 10 µM Forskolin, a direct adenylyl cyclase activator) along with serial dilutions of this compound or a known Gi agonist.[5]
-
Add the co-stimulation solutions to the cells and incubate for 30 minutes at 37°C.
-
Proceed with Lysis, Detection, and Measurement as described for Gs activation.
Assay 2: Competitive ELISA
This assay relies on the competition between free cAMP from the cell lysate and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding sites on a specific anti-cAMP antibody coated onto a microplate. After washing away unbound reagents, a substrate for HRP is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the amount of cAMP in the sample.
Protocol:
-
Cell Culture and Stimulation: Culture and treat cells with this compound and/or other modulators in a 96-well plate as described for the TR-FRET assay.
-
Cell Lysis: After stimulation, aspirate the medium and lyse the cells using the lysis buffer provided with the ELISA kit.
-
ELISA Procedure: a. Add cell lysates and cAMP standards to the wells of the antibody-coated microplate. b. Add the HRP-labeled cAMP conjugate to all wells. c. Incubate for 2 hours at room temperature with gentle shaking. d. Wash the plate 3-4 times with wash buffer. e. Add TMB substrate and incubate for 30 minutes in the dark. f. Add stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Assay 3: CRE-Luciferase Reporter Assay
This assay measures a downstream transcriptional event of the cAMP/PKA pathway. It uses a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the cAMP Response Element (CRE). When intracellular cAMP levels rise, activated PKA translocates to the nucleus and phosphorylates the CRE-binding protein (CREB), which then binds to the CRE sequence and drives luciferase expression.[13] The amount of light produced upon addition of luciferin is proportional to the transcriptional activity, and thus to the preceding cAMP elevation.
Protocol:
-
Transfection: Seed primary lung cells in a 96-well plate. Transfect the cells with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Allow cells to recover for 24-48 hours.
-
Cell Stimulation: Replace the medium with fresh serum-free medium containing serial dilutions of this compound and/or other modulators. Incubate for 4-6 hours to allow for gene transcription and protein expression.[13]
-
Lysis and Measurement: a. Lyse the cells using a passive lysis buffer. b. Measure firefly luciferase activity by adding the luciferase assay substrate and reading the luminescence on a luminometer. c. Measure Renilla luciferase activity by adding the appropriate substrate to normalize for transfection efficiency.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to determine the relative induction of CRE-mediated transcription.
Caption: General workflow for measuring this compound effects on cAMP.
Data Presentation and Analysis
For quantitative assays like TR-FRET and ELISA, a standard curve must be generated using known concentrations of cAMP to convert the raw assay signal (e.g., FRET ratio or absorbance) into cAMP concentrations (pmol/well or nM). Data should be plotted as dose-response curves, and the potency of this compound can be determined by calculating the half-maximal effective concentration (EC50) for agonistic effects or the half-maximal inhibitory concentration (IC50) for antagonistic effects.
Table 1: Example Data - Effect of this compound on Isoproterenol-Stimulated cAMP Production in Primary Human Bronchial Epithelial Cells (Gs Pathway)
| Treatment Group | This compound Conc. (nM) | Isoproterenol Conc. (nM) | cAMP Conc. (nM) ± SD | % of Max Response |
| Vehicle Control | 0 | 0 | 1.5 ± 0.3 | 0% |
| Isoproterenol | 0 | 100 | 25.0 ± 2.1 | 100% |
| This compound Alone | 1000 | 0 | 1.8 ± 0.4 | 1% |
| This compound + Iso | 1 | 100 | 24.5 ± 1.9 | 98% |
| This compound + Iso | 10 | 100 | 20.1 ± 1.5 | 75% |
| This compound + Iso | 100 | 100 | 13.2 ± 1.1 | 49% |
| This compound + Iso | 1000 | 100 | 4.5 ± 0.6 | 13% |
| This compound + Iso | 10000 | 100 | 1.9 ± 0.5 | 2% |
Data are representative. SD = Standard Deviation. In this example, this compound acts as an antagonist of the Gs pathway.
Table 2: Example Data - Effect of this compound on Forskolin-Stimulated cAMP Production in Primary Human Airway Smooth Muscle Cells (Potential Gi Pathway Activation)
| Treatment Group | This compound Conc. (nM) | Forskolin Conc. (µM) | cAMP Conc. (nM) ± SD | % Inhibition |
| Vehicle Control | 0 | 0 | 2.1 ± 0.5 | N/A |
| Forskolin | 0 | 10 | 40.5 ± 3.5 | 0% |
| This compound + Fsk | 1 | 10 | 38.7 ± 3.1 | 5% |
| This compound + Fsk | 10 | 10 | 31.6 ± 2.8 | 23% |
| This compound + Fsk | 100 | 10 | 21.1 ± 2.0 | 50% |
| This compound + Fsk | 1000 | 10 | 10.3 ± 1.2 | 78% |
| This compound + Fsk | 10000 | 10 | 5.4 ± 0.9 | 91% |
Data are representative. SD = Standard Deviation. In this example, this compound inhibits forskolin-stimulated cAMP production, suggesting it may act via a Gi-coupled receptor.
Conclusion
The protocols described in this application note provide robust and reliable methods for characterizing the effects of the novel compound this compound on cAMP signaling in primary human lung cells. The TR-FRET and ELISA methods offer direct and sensitive quantification of intracellular cAMP levels, suitable for determining potency (EC50/IC50) and efficacy. The CRE-luciferase reporter assay provides a complementary, functional readout of the downstream consequences of cAMP modulation. By employing these assays, researchers can effectively determine whether this compound acts as an agonist or antagonist at Gs- or Gi-coupled pathways, providing critical insights for its preclinical development.
References
- 1. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. β-Adrenergic Signaling in Lung Cancer: A Potential Role for Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for preparation of primary alveolar epithelial type I cells from mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-proliferative Effects of QCC374 on Pulmonary Artery Smooth Muscle Cells (PASMCs)
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by the abnormal proliferation of pulmonary artery smooth muscle cells (PASMCs), leading to vascular remodeling and increased pulmonary vascular resistance.[1][2] QCC374 is an investigational prostacyclin analog developed for the treatment of PAH.[3] Prostacyclins are known to exert vasodilatory effects and may also possess anti-proliferative properties.[4][5] These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to evaluate the anti-proliferative effects of this compound on PASMCs. The protocols outlined below cover essential in vitro assays to determine the efficacy and mechanism of action of this compound in inhibiting PASMC proliferation.
1. Materials and Reagents
A comprehensive list of necessary materials and reagents should be prepared, including:
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Smooth Muscle Cell Growth Medium (SmGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Platelet-Derived Growth Factor (PDGF)
-
Cell Proliferation Assay Kits (e.g., BrdU, MTT, or Cell Counting Kit-8)
-
Propidium Iodide (PI) and RNase A for cell cycle analysis
-
Annexin V-FITC Apoptosis Detection Kit
-
Antibodies for Western Blotting (e.g., anti-PCNA, anti-Cyclin D1, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and anti-β-actin)
-
Cell lysis buffer and protein assay reagent
-
Polyacrylamide gels and PVDF membranes
2. Experimental Protocols
2.1. PASMC Culture and Treatment
-
Culture human PASMCs in SmGM supplemented with 5% FBS and growth factors at 37°C in a humidified atmosphere of 5% CO2.[6]
-
For experiments, seed PASMCs in appropriate culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for protein extraction and flow cytometry).
-
Once cells reach 70-80% confluency, synchronize them in a serum-free medium for 24 hours to arrest the cell cycle.[7]
-
Induce proliferation by treating the cells with a mitogen such as Platelet-Derived Growth Factor (PDGF) (e.g., 20 ng/mL).[8]
-
Concurrently, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
2.2. Cell Proliferation Assays
Several methods can be employed to assess cell proliferation:
-
BrdU Incorporation Assay: This assay measures DNA synthesis. Add BrdU to the cell culture medium and incubate for a few hours. Subsequently, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody.[9][10]
-
MTT or CCK-8 Assay: These colorimetric assays measure cell viability, which correlates with cell number. Add the reagent to the cells and measure the absorbance at the appropriate wavelength.[1]
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
2.3. Cell Cycle Analysis
-
Harvest PASMCs by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol and store them at 4°C overnight.[11][12]
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[13]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
2.4. Apoptosis Assay
-
Harvest and wash the cells as described for cell cycle analysis.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[14]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
2.5. Western Blot Analysis
-
Lyse the treated PASMCs and determine the protein concentration.[15]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key proteins to investigate include:
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on PASMC Proliferation (BrdU Incorporation)
| Treatment Group | This compound Concentration (nM) | BrdU Incorporation (Absorbance at 450 nm) | % Inhibition |
| Vehicle Control | 0 | 1.2 ± 0.1 | 0% |
| This compound | 0.1 | 1.1 ± 0.09 | 8.3% |
| This compound | 1 | 0.8 ± 0.07 | 33.3% |
| This compound | 10 | 0.5 ± 0.05 | 58.3% |
| This compound | 100 | 0.3 ± 0.04 | 75.0% |
Table 2: Cell Cycle Distribution of PASMCs Treated with this compound
| Treatment Group | This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55 ± 3 | 35 ± 2 | 10 ± 1 |
| This compound | 10 | 75 ± 4 | 15 ± 2 | 10 ± 1 |
Table 3: Apoptosis of PASMCs Treated with this compound
| Treatment Group | This compound Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 0 | 3 ± 0.5 | 2 ± 0.3 |
| This compound | 10 | 15 ± 1.2 | 8 ± 0.9 |
4. Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-proliferative effects of this compound on PASMCs.
Hypothesized this compound Signaling Pathway
Caption: Hypothesized signaling pathway of this compound's anti-proliferative effect in PASMCs.
References
- 1. Frontiers | Pulmonary Artery Smooth Muscle Cell Senescence Promotes the Proliferation of PASMCs by Paracrine IL-6 in Hypoxia-Induced Pulmonary Hypertension [frontiersin.org]
- 2. Antiproliferative effect of sildenafil on human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Pulmonary Artery Smooth Muscle Cell Senescence Promotes the Proliferation of PASMCs by Paracrine IL-6 in Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melk facilitates pulmonary artery smooth muscle cell proliferation and migration in pulmonary hypertension via modulation of YAP/TAZ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for QCC374 in a Sugen/Hypoxia Mouse Model of Severe Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure, leading to right ventricular failure and death. The Sugen/hypoxia (Su/Hx) mouse model is a well-established preclinical model that recapitulates many of the key pathological features of human PAH, including severe pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling.[1][2][3]
QCC374 is a prostacyclin analogue. Prostacyclins are potent vasodilators and inhibitors of vascular smooth muscle cell proliferation.[4] They exert their effects primarily through the activation of the prostacyclin (IP) receptor, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling cascades that promote vasorelaxation and inhibit cell growth.[1][2][5] Reduced levels of endogenous prostacyclin have been observed in patients with PAH, making the prostacyclin pathway a key therapeutic target.[2]
These application notes provide a detailed, though partially extrapolated, protocol for the use of this compound in the Sugen/hypoxia mouse model of severe pulmonary hypertension. Due to the absence of direct preclinical studies of this compound in this specific model, the proposed methodology is based on the known mechanism of action of this compound, established protocols for the Su/Hx mouse model, and data from studies using other prostacyclin analogues in similar models.
Data Presentation
Table 1: Hemodynamic and Right Ventricular Hypertrophy Data in the Sugen/Hypoxia Rodent Model
| Parameter | Control/Vehicle | Sugen/Hypoxia (Su/Hx) | Su/Hx + Prostacyclin Analogue | Species | Reference |
| Right Ventricular Systolic Pressure (RVSP; mmHg) | ~25-30 | ~55-75 | Reduced vs. Su/Hx | Mouse/Rat | [1][2][5][6] |
| Fulton Index (RV/[LV+S]) | ~0.20-0.25 | ~0.32-0.58 | Reduced vs. Su/Hx | Mouse/Rat | [2][5][6] |
| Right Ventricular Weight / Body Weight (mg/g) | ~0.8 | ~1.2-1.5 | Reduced vs. Su/Hx | Mouse | [5] |
Note: The values presented are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions, mouse/rat strain, and duration of the study.
Signaling Pathway
The proposed mechanism of action for this compound in the context of pulmonary hypertension is centered on the prostacyclin signaling pathway.
Caption: Prostacyclin signaling pathway in pulmonary arterial hypertension.
Experimental Protocols
I. Sugen/Hypoxia-Induced Pulmonary Hypertension Mouse Model
This protocol is adapted from established methods to induce severe PAH in mice.[1][5]
Materials:
-
8-12 week old male C57BL/6 mice
-
Sugen 5416 (SEMAXANIB)
-
Vehicle for Sugen 5416 (e.g., 0.5% carboxymethylcellulose sodium, 0.9% NaCl, 0.4% polysorbate 80, 0.9% benzyl alcohol in deionized water)
-
Hypoxia chamber (e.g., BioSpherix) with oxygen and carbon dioxide monitoring
-
Nitrogen gas source
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the start of the experiment.
-
Sugen 5416 Administration: On day 0, administer a single subcutaneous injection of Sugen 5416 at a dose of 20 mg/kg. Prepare the Sugen 5416 suspension fresh on the day of injection.
-
Hypoxia Exposure: Immediately following the Sugen 5416 injection, place the mice in a hypoxia chamber maintained at 10% oxygen.
-
Maintenance: Maintain the mice in the hypoxia chamber for 3 weeks. Provide food and water ad libitum. Monitor the animals daily for any signs of distress.
-
Return to Normoxia: After 3 weeks of hypoxia, return the mice to normoxic conditions (room air) for the remainder of the study.
II. Proposed Treatment Protocol with this compound
This proposed protocol is based on preclinical studies with other prostacyclin analogues, such as treprostinil.[6] The optimal dose and route of administration for this compound in mice will need to be determined empirically.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle for this compound
-
Osmotic minipumps (e.g., Alzet) for continuous subcutaneous infusion
-
Surgical tools for minipump implantation
Procedure (Therapeutic Intervention Model):
-
Disease Induction: Induce severe PAH in mice as described in Protocol I.
-
Treatment Initiation: At the end of the 3-week hypoxia period (Day 21), randomize the mice into treatment and vehicle control groups.
-
This compound Administration (Proposed):
-
Route: Continuous subcutaneous infusion via osmotic minipumps is a recommended route to ensure stable plasma concentrations.
-
Dosage: Based on studies with treprostinil in mice, a starting dose in the range of 100-150 ng/kg/min could be considered.[6] Dose-response studies are highly recommended to determine the optimal therapeutic dose of this compound.
-
-
Vehicle Control: The control group should receive a continuous subcutaneous infusion of the vehicle used to dissolve this compound.
-
Treatment Duration: Treat the mice for a period of 2 to 4 weeks.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the treatment period.
III. Assessment of Therapeutic Efficacy
At the end of the treatment period, the following assessments should be performed to evaluate the efficacy of this compound.
1. Hemodynamic Measurements:
-
Anesthetize the mice (e.g., with isoflurane).
-
Perform right heart catheterization to directly measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Artery Pressure (mPAP).
2. Right Ventricular Hypertrophy Assessment:
-
Euthanize the mice and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index (RV/[LV+S] ratio) as a measure of right ventricular hypertrophy.[5]
3. Histological Analysis:
-
Perfuse the lungs with saline followed by 4% paraformaldehyde.
-
Excise the lungs and fix them in 4% paraformaldehyde overnight.
-
Embed the lung tissue in paraffin and prepare sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and inflammation.
-
Perform immunohistochemistry for markers of vascular remodeling, such as alpha-smooth muscle actin (α-SMA) to assess muscularization of small pulmonary arterioles.
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound.
References
- 1. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Assessing the Pharmacokinetic Profile of Inhaled QCC374 in Animal Studies
Introduction
QCC374 is an inhaled prostacyclin analogue developed for the treatment of pulmonary arterial hypertension (PAH)[1][2]. As an inhaled therapeutic, it is designed to be delivered directly to the lungs to induce vasodilation and lower blood pressure within the pulmonary arteries, thereby reducing the strain on the heart[3]. A thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its development and for predicting its efficacy and safety. These application notes provide detailed protocols for assessing the pharmacokinetic profile of inhaled this compound in preclinical animal studies, aimed at researchers, scientists, and drug development professionals.
1. Animal Model Selection
The choice of animal model is a critical first step in designing a relevant preclinical study. For respiratory drug development, various animal models are utilized, each with its own advantages and limitations[4][5]. Commonly used species for inhalation studies include mice, rats, guinea pigs, and dogs[6][7]. For regulatory toxicity or toxico-kinetic studies, both a rodent and a non-rodent model are often required[6].
-
Rodent Models (Rats, Mice): These models are widely used due to their availability, cost-effectiveness, and the availability of genetically modified strains[6]. However, as obligate nose-breathers, their particle deposition patterns can differ from humans[5].
-
Non-Rodent Models (Dogs, Non-Human Primates): These species have respiratory tracts more similar to humans, providing more comparable data on drug deposition[5][6]. Dogs, in particular, are a common choice for inhalation toxicology studies[8][9].
Recommended Models for this compound PK Studies:
| Animal Model | Justification | Key Considerations |
| Sprague-Dawley Rat | Well-characterized respiratory physiology for a rodent. Sufficient size for serial blood sampling. Cost-effective for initial screening. | Differences in airway architecture compared to humans can affect particle deposition[5]. |
| Beagle Dog | Similar lung physiology and particle deposition patterns to humans[5]. Large enough for comprehensive PK profiling, including collection of multiple biological matrices. | Higher cost and specialized housing requirements. |
Experimental Protocols
Protocol 1: Administration of Inhaled this compound
The method of administration is crucial for achieving consistent and targeted lung delivery.
Objective: To administer a precise and reproducible dose of aerosolized this compound to the lungs of the selected animal model.
Methods:
-
Nose-Only Inhalation (for Rodents): This method directs the aerosolized compound to the animal's breathing zone, minimizing drug loss and dermal exposure[5].
-
Apparatus: A nose-only inhalation chamber, a nebulizer (e.g., mesh nebulizer) to generate the aerosol, and a ventilator to control breathing parameters[8][9].
-
Procedure:
-
Acclimatize animals to the restraint tubes used in the inhalation chamber.
-
Prepare the this compound solution for nebulization at the desired concentration. The formulation should be optimized for particle size (1-5 µm for deep lung deposition)[5].
-
Place the animals in the restraint tubes and connect them to the inhalation chamber ports.
-
Connect the nebulizer to the chamber's aerosol inlet.
-
Initiate aerosol generation and exposure for a predetermined duration.
-
Monitor the chamber environment (temperature, humidity, aerosol concentration) throughout the exposure.
-
-
-
Intratracheal Administration (for Rodents and Larger Animals): This method involves direct instillation of the drug into the trachea, bypassing the upper respiratory tract. It ensures that a known dose reaches the lungs but does not fully mimic the inhalation route.
-
Procedure:
-
Anesthetize the animal.
-
Visualize the trachea via laryngoscopy.
-
Insert a catheter or cannula into the trachea.
-
Instill the this compound solution or suspension directly into the lungs.
-
-
-
Endotracheal Tube with Mechanical Ventilation (for Dogs): This is a highly controlled method often used in larger animals[8][9].
-
Procedure:
-
Anesthetize and intubate the animal with an endotracheal tube.
-
Connect the animal to a mechanical ventilator.
-
Introduce the aerosolized this compound into the inspiratory limb of the ventilator circuit using a nebulizer[8][9].
-
Control ventilation parameters (tidal volume, respiratory rate) to ensure consistent delivery.
-
-
Protocol 2: Biological Sample Collection
Objective: To collect biological matrices at various time points to characterize the time course of this compound concentration.
Materials:
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Syringes and needles
-
Centrifuge
-
Surgical tools for tissue collection
-
Bronchoalveolar lavage (BAL) equipment
-
Sample storage tubes and freezer (-80°C)
Procedure:
-
Blood Sampling:
-
Collect blood samples from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Tissue Collection (Terminal Procedure):
-
At the end of the study or at specific time points for a subset of animals, euthanize the animals.
-
Perform necropsy and collect the entire lung lobes.
-
Also, collect other relevant tissues (e.g., liver, kidneys, heart) to assess drug distribution.
-
Rinse tissues to remove excess blood, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C.
-
-
Bronchoalveolar Lavage (BAL) (Terminal Procedure):
-
Following euthanasia, cannulate the trachea.
-
Instill a known volume of sterile saline into the lungs and then aspirate the fluid.
-
Repeat this process multiple times and pool the collected BAL fluid.
-
Centrifuge the BAL fluid to separate cells from the supernatant.
-
Store the supernatant (epithelial lining fluid) and cell pellet at -80°C.
-
Protocol 3: Bioanalytical Method for this compound Quantification
Objective: To accurately and precisely quantify the concentration of this compound in biological matrices.
Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which is crucial for detecting the low concentrations often seen with inhaled drugs[10][11].
Procedure:
-
Sample Preparation:
-
Thaw plasma, tissue homogenates, or BAL fluid samples.
-
Perform a sample clean-up procedure to remove interfering substances. Common techniques include:
-
Protein Precipitation: Adding a solvent like acetonitrile to precipitate proteins.
-
Liquid-Liquid Extraction: Using an organic solvent to extract the drug.
-
Solid-Phase Extraction (SPE): A more selective method that can concentrate the analyte, often necessary for achieving very low limits of quantification[10][11].
-
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound from other components using a suitable HPLC column.
-
Detect and quantify this compound using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
The method must be validated according to regulatory guidelines for parameters such as accuracy, precision, selectivity, and stability[12].
-
Data Presentation and Pharmacokinetic Analysis
Pharmacokinetic Parameters:
Following the quantification of this compound in plasma and tissues, the following key PK parameters should be calculated using non-compartmental analysis:
| Parameter | Description |
| Cmax | Maximum observed concentration in plasma. |
| Tmax | Time to reach Cmax. |
| AUC (0-t) | Area under the concentration-time curve from time 0 to the last measurable concentration. |
| AUC (0-inf) | Area under the concentration-time curve from time 0 extrapolated to infinity. |
| t1/2 | Elimination half-life. |
| CL/F | Apparent total clearance of the drug from plasma after extravascular administration. |
| Vz/F | Apparent volume of distribution during the terminal phase after extravascular administration. |
| Lung-to-Plasma Ratio | Ratio of AUC in lung tissue to AUC in plasma, indicating the extent of drug targeting to the lungs. |
Data Summary Tables:
The results of the pharmacokinetic analysis should be presented in clear, tabular format for easy comparison.
Table 1: Plasma Pharmacokinetic Parameters of Inhaled this compound in Rats
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) |
| Low Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Mid Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| High Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Tissue Distribution of Inhaled this compound in Rats (AUC 0-t, ng*hr/g)
| Dose Group | Lung | Liver | Kidney | Heart |
| Mid Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Visualizations
This compound Signaling Pathway
This compound, as a prostacyclin (PGI2) analogue, is expected to exert its therapeutic effect in PAH by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation.
Caption: Signaling pathway of this compound in pulmonary artery smooth muscle cells.
Experimental Workflow
The overall workflow for a preclinical pharmacokinetic study of inhaled this compound involves several sequential steps, from dose administration to data analysis.
Caption: Workflow for assessing the pharmacokinetic profile of inhaled this compound.
Logical Relationship of PK/PD
The pharmacokinetic profile of this compound is intrinsically linked to its pharmacodynamic (PD) effect—the desired therapeutic outcome. This relationship is crucial for determining an effective dosing regimen.
Caption: Relationship between pharmacokinetics and pharmacodynamics for this compound.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. novctrd.com [novctrd.com]
- 3. novctrd.com [novctrd.com]
- 4. Advanced models for respiratory disease and drug studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scireq.com [scireq.com]
- 6. Innovative preclinical models for pulmonary drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel methods for the assessment of safety pharmacology and toxicology parameters in anesthetized and ventilated dogs receiving inhaled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. japsonline.com [japsonline.com]
Application of QCC374 in ex vivo perfused lung models to study vasodilation.
Application Note
Introduction
Pulmonary hypertension (PH) is a severe condition marked by elevated blood pressure in the pulmonary arteries, leading to right heart failure and premature death. A key pathological feature of PH is excessive vasoconstriction and vascular remodeling of the pulmonary arteries. Consequently, therapies targeting pulmonary vasodilation are a cornerstone of PH management. QCC374 is an investigational inhaled therapeutic designed to directly target the pulmonary vasculature to induce vasodilation and reduce pulmonary arterial pressure.[1] This document outlines the application of this compound in an ex vivo perfused lung (EVPL) model to investigate its vasodilatory effects and mechanism of action. The EVPL system provides a unique platform for studying pulmonary physiology and pharmacology in an isolated organ, free from systemic confounding variables.[2]
Principle of the Method
The ex vivo perfused lung model allows for the maintenance of a donor lung outside the body by perfusing it with a specialized solution and providing mechanical ventilation.[3][4] This setup enables the direct administration of therapeutic agents like this compound into the pulmonary circulation and the continuous monitoring of physiological responses, such as changes in pulmonary vascular resistance (PVR).[2] By inducing a pre-constricted state in the pulmonary vasculature with an agent like thromboxane A2 analogue U46619, the vasodilatory potential of this compound can be quantified by measuring the subsequent decrease in pulmonary artery pressure (PAP).
Putative Mechanism of Action of this compound
While the precise mechanism of this compound is under investigation, many vasodilators used for pulmonary hypertension act by modulating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[5][6][7] It is hypothesized that this compound enhances this pathway, leading to the relaxation of vascular smooth muscle cells. This could occur through direct stimulation of soluble guanylate cyclase (sGC), inhibition of phosphodiesterase type 5 (PDE5) which degrades cGMP, or by increasing the production of endogenous NO.[6][8] The ex vivo model is ideal for dissecting these potential mechanisms.
Experimental Protocols
1. Preparation of the Ex Vivo Perfused Lung (EVPL) System (Rat Model)
This protocol is adapted from established methods for isolated rodent lung perfusion.[9][10][11]
Apparatus:
-
Ventilator for small animals
-
Peristaltic pump
-
Heated and humidified chamber for the lung
-
Reservoir for perfusate, jacketed for temperature control (37°C)
-
Heat exchanger
-
Pressure transducers for pulmonary artery pressure (PAP) and airway pressure
-
Flow meter
-
Data acquisition system
-
Surgical instruments
Perfusate Preparation (Krebs-Henseleit solution with albumin):
-
Prepare a modified Krebs-Henseleit (KH) buffer containing (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, and 11.1 D-glucose.
-
Add 4% bovine serum albumin (BSA) to the KH buffer.
-
Bubble the solution with a gas mixture of 95% O₂ and 5% CO₂ to maintain a physiological pH of 7.4.
-
Warm the perfusate to 37°C before use.[9]
Surgical Procedure for Lung Isolation:
-
Anesthetize a male Sprague-Dawley rat (300-350g) with an appropriate anesthetic.
-
Administer heparin (1000 IU/kg) intravenously to prevent coagulation.[10]
-
Perform a tracheostomy and connect the trachea to a small animal ventilator. Begin ventilation with a tidal volume of 6-8 mL/kg, a respiratory rate of 60-80 breaths/min, and a positive end-expiratory pressure (PEEP) of 2 cmH₂O.[9][11]
-
Perform a median sternotomy to expose the heart and lungs.
-
Carefully place a suture around the pulmonary artery and aorta.
-
Make a small incision in the right ventricle and advance a cannula into the pulmonary artery, securing it with the suture.[10]
-
Start perfusing the lung with the prepared perfusate at a low flow rate (~1 mL/min).
-
Incise the left atrium to allow for drainage of the perfusate and insert a cannula to collect the outflow.
-
Carefully dissect the heart and lungs en bloc and transfer them to the heated and humidified chamber.
-
Connect the pulmonary artery cannula to the perfusion circuit.
2. Experimental Protocol for Studying this compound-Induced Vasodilation
Stabilization Phase:
-
Perfuse the lung at a constant flow rate (e.g., 10 mL/min for a rat lung).
-
Allow the lung preparation to stabilize for 20-30 minutes, monitoring PAP, airway pressure, and lung weight. The preparation is considered stable when these parameters are constant.
Induction of Vasoconstriction:
-
To study vasodilation, induce a stable state of vasoconstriction. Add a thromboxane A2 mimetic, U46619 (e.g., 10⁻⁸ to 10⁻⁷ M), to the perfusate reservoir to increase the PAP to a target level (e.g., 30-40 mmHg).
Administration of this compound:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline).
-
Once a stable pre-constriction plateau is achieved, administer this compound in a cumulative, dose-dependent manner directly into the pulmonary artery inflow line.
-
Start with a low concentration (e.g., 10⁻⁹ M) and increase in logarithmic steps (e.g., to 10⁻⁵ M), allowing the PAP to stabilize at each dose before adding the next.
-
Record the PAP continuously.
Data Acquisition and Analysis:
-
Continuously record the PAP, left atrial pressure, and perfusion flow rate.
-
Calculate the Pulmonary Vascular Resistance (PVR) using the formula: PVR = (Mean PAP - Left Atrial Pressure) / Flow Rate.[12]
-
Express the vasodilatory response as a percentage reversal of the U46619-induced constriction.
-
Construct a dose-response curve by plotting the percentage of vasodilation against the log concentration of this compound.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal vasodilation).
Data Presentation
Table 1: Dose-Response of this compound on Pulmonary Artery Pressure (PAP) in Pre-Constricted Lungs
| This compound Concentration (M) | Mean PAP (mmHg) ± SEM | % Vasodilation |
| Baseline | 12.5 ± 0.8 | N/A |
| U46619 (10⁻⁷ M) | 38.2 ± 2.1 | 0% |
| 1 x 10⁻⁹ | 35.1 ± 1.9 | 12.1% |
| 1 x 10⁻⁸ | 29.8 ± 1.5 | 32.8% |
| 1 x 10⁻⁷ | 22.4 ± 1.2 | 61.7% |
| 1 x 10⁻⁶ | 16.3 ± 1.0 | 85.5% |
| 1 x 10⁻⁵ | 13.1 ± 0.9 | 98.0% |
Table 2: Comparison of Vasodilatory Potency (EC₅₀ Values)
| Compound | EC₅₀ (nM) | Maximal Vasodilation (%) |
| This compound | 45.2 ± 5.3 | 98.0 ± 1.5 |
| Sildenafil (Control) | 88.9 ± 9.1 | 95.3 ± 2.1 |
| Vehicle | No significant change | < 5% |
Visualization of Pathways and Workflows
Caption: Hypothesized NO-cGMP signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for assessing this compound vasodilation in the EVPL model.
Caption: Logical relationships for mechanistic studies of this compound.
References
- 1. novctrd.com [novctrd.com]
- 2. Animal models of ex vivo lung perfusion as a platform for transplantation research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex Vivo Lung Perfusion in Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo lung perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of pulmonary vascular dysfunction in pulmonary hypertension and implications for novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method of Isolated Ex Vivo Lung Perfusion in a Rat Model: Lessons Learned from Developing a Rat EVLP Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Design and Implementation of a Rat Ex Vivo Lung Perfusion Model [jove.com]
- 11. Optimization of isolated perfused/ventilated mouse lung to study hypoxic pulmonary vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular resistance - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Evaluating Right Ventricular Hypertrophy In Vivo Following QCC374 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Right ventricular hypertrophy (RVH) is an adaptive response of the right ventricle to chronic pressure overload, often associated with conditions like pulmonary arterial hypertension (PAH).[1] While initially compensatory, sustained hypertrophy can transition to right heart failure, a major determinant of morbidity and mortality.[2][3] QCC374, an inhaled prostacyclin analogue, is under investigation for its potential to reduce pulmonary vascular resistance in PAH patients.[4][5][6] Consequently, evaluating the in vivo effects of this compound on RVH is critical to understanding its full therapeutic potential.
These application notes provide detailed protocols for a multi-modal approach to assess RVH in preclinical animal models of PAH treated with this compound. The methodologies cover non-invasive imaging, invasive hemodynamics, and terminal tissue analysis to provide a comprehensive evaluation of cardiac structure, function, and molecular remodeling.
Preclinical Study Design Overview
A typical preclinical study to evaluate the effects of this compound on RVH would involve inducing PAH in an animal model (e.g., monocrotaline-treated rats or Sugen/hypoxia-exposed mice), followed by chronic administration of this compound. The efficacy of the treatment in mitigating RVH would then be assessed using the techniques outlined below.
Non-Invasive Assessment of RV Structure and Function
Echocardiography
High-resolution echocardiography is a primary non-invasive tool for serially monitoring cardiac remodeling and function in small animals.[7][8]
Experimental Protocol: Echocardiography in a Rodent Model of PAH
-
Animal Preparation:
-
Image Acquisition:
-
Use a high-frequency ultrasound system (e.g., Vevo 2100) with a high-frequency linear array transducer (18–38 MHz).[7]
-
Obtain standard imaging planes:
-
-
Key Parameters to Measure:
-
RV Wall Thickness (RVWT): Measured from the M-mode image in the PLAX or PSAX view at end-diastole. An increase is indicative of hypertrophy.[11]
-
RV Internal Diameter in Diastole (RVIDd): Measured in the PLAX or apical four-chamber view. Dilation suggests RV volume overload.[10]
-
Tricuspid Annular Plane Systolic Excursion (TAPSE): A measure of longitudinal RV systolic function. A decrease indicates systolic dysfunction.[11]
-
Pulmonary Artery Acceleration Time (PAAT): Measured using pulsed-wave Doppler of the pulmonary artery flow. A shortened PAAT is indicative of increased pulmonary artery pressure.[11]
-
RV Fractional Area Change (RVFAC): Calculated as ((End-diastolic area - End-systolic area) / End-diastolic area) * 100. A reduced RVFAC indicates impaired systolic function.[11]
-
Data Presentation: Echocardiographic Parameters
| Parameter | Control Group (Mean ± SD) | PAH Vehicle Group (Mean ± SD) | PAH + this compound Group (Mean ± SD) |
| RV Wall Thickness (mm) | |||
| RVIDd (mm) | |||
| TAPSE (mm) | |||
| PAAT (ms) | |||
| RVFAC (%) |
Cardiac Magnetic Resonance Imaging (CMR)
CMR is the gold standard for assessing ventricular mass and volume due to its high spatial resolution and lack of geometric assumptions.[12][13][14]
Experimental Protocol: CMR in a Rodent Model of PAH
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and place it on a heated, MR-compatible cradle.
-
Monitor ECG and respiration for gating the image acquisition to the cardiac and respiratory cycles.[15]
-
-
Image Acquisition:
-
Image Analysis:
-
Manually or semi-automatically trace the endocardial and epicardial borders of the RV in each short-axis slice at end-diastole and end-systole.[14]
-
Calculate RV mass, end-diastolic volume (RVEDV), and end-systolic volume (RVESV).
-
RV Ejection Fraction (RVEF) is calculated as ((RVEDV - RVESV) / RVEDV) * 100.
-
Data Presentation: CMR Parameters
| Parameter | Control Group (Mean ± SD) | PAH Vehicle Group (Mean ± SD) | PAH + this compound Group (Mean ± SD) |
| RV Mass (mg) | |||
| RVEDV (μL) | |||
| RVESV (μL) | |||
| RVEF (%) |
Invasive Hemodynamic Assessment
Pressure-Volume (PV) Loop Analysis
PV loop analysis is the gold-standard technique for detailed, load-independent assessment of ventricular systolic and diastolic function.[18][19][20]
Experimental Protocol: RV PV Loop Analysis in Rodents
-
Animal Preparation:
-
Anesthetize the animal and maintain on a surgical plane of anesthesia.
-
Intubate and mechanically ventilate the animal.
-
Perform a thoracotomy to expose the heart.
-
A pressure-conductance catheter is inserted into the RV through the apex.[19]
-
-
Data Acquisition:
-
Record steady-state PV loops.
-
Temporarily occlude the inferior vena cava to generate a series of loops at varying preloads, which is necessary for calculating load-independent parameters.
-
-
Key Parameters to Measure:
-
End-Systolic Pressure (ESP): Peak pressure during systole.
-
End-Diastolic Pressure (EDP): Pressure at the end of diastole.
-
Stroke Work (SW): The area within the PV loop, representing the work done by the ventricle in one beat.[21][22]
-
End-Systolic Pressure-Volume Relationship (ESPVR): The slope (Ees) represents the load-independent contractility of the ventricle.[18]
-
End-Diastolic Pressure-Volume Relationship (EDPVR): Describes the diastolic properties (stiffness) of the ventricle.
-
Data Presentation: Hemodynamic Parameters from PV Loop Analysis
| Parameter | Control Group (Mean ± SD) | PAH Vehicle Group (Mean ± SD) | PAH + this compound Group (Mean ± SD) |
| RV Systolic Pressure (mmHg) | |||
| RV End-Diastolic Pressure (mmHg) | |||
| Stroke Work (mmHg·μL) | |||
| Ees (mmHg/μL) | |||
| EDPVR (mmHg/μL) |
Terminal Histological and Molecular Analysis
Following functional assessments, terminal analysis of the heart tissue provides crucial information on the structural and molecular basis of RVH.
Gravimetric Analysis
Experimental Protocol: Fulton Index
-
Heart Excision: Euthanize the animal and excise the heart.
-
Dissection: Dissect the atria and great vessels. Separate the RV free wall from the left ventricle and septum (LV+S).[23]
-
Weighing: Blot the tissues dry and weigh them separately.
-
Calculation: The Fulton Index is calculated as the ratio of the RV weight to the LV+S weight (RV/[LV+S]). An increased ratio is a classic indicator of RVH.[24]
Histology
Experimental Protocol: Myocyte Size and Fibrosis
-
Tissue Processing: Fix the heart in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology.
-
Wheat Germ Agglutinin (WGA) Staining: To delineate cardiomyocyte borders for cross-sectional area measurement.[25] An increase in myocyte size is a hallmark of hypertrophy.[25][26]
-
Masson's Trichrome or Picrosirius Red Staining: To quantify interstitial and perivascular fibrosis. Increased fibrosis is a marker of maladaptive remodeling.[27]
-
-
Image Analysis:
-
Capture images using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify myocyte cross-sectional area and the percentage of fibrotic area.
-
Molecular Analysis (qPCR)
Experimental Protocol: Gene Expression of Hypertrophic Markers
-
RNA Extraction: Isolate total RNA from frozen RV tissue samples.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for genes associated with cardiac hypertrophy, such as:
-
Atrial Natriuretic Peptide (ANP/Nppa): A well-established marker of cardiac stress and hypertrophy.[28]
-
Brain Natriuretic Peptide (BNP/Nppb): Another key marker of ventricular stress.
-
β-Myosin Heavy Chain (β-MHC/Myh7): Upregulation is a feature of the fetal gene program reactivation seen in pathological hypertrophy.[28]
-
Collagen I and III: To assess the expression of fibrotic genes.
-
Data Presentation: Gravimetric, Histological, and Molecular Data
| Parameter | Control Group (Mean ± SD) | PAH Vehicle Group (Mean ± SD) | PAH + QCC347 Group (Mean ± SD) |
| Gravimetry | |||
| Fulton Index (RV/[LV+S]) | |||
| Histology | |||
| Myocyte Cross-Sectional Area (μm²) | |||
| Fibrosis (%) | |||
| Molecular Markers (Fold Change) | |||
| ANP (Nppa) | 1.0 | ||
| BNP (Nppb) | 1.0 | ||
| β-MHC (Myh7) | 1.0 |
Visualizations
References
- 1. Right ventricular hypertrophy - Wikipedia [en.wikipedia.org]
- 2. Cellular and molecular basis of RV hypertrophy in congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heart.bmj.com [heart.bmj.com]
- 4. Safety, Pharmacokinetics and Efficacy Study of this compound in PAH Patients [ctv.veeva.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. novctrd.com [novctrd.com]
- 7. researchgate.net [researchgate.net]
- 8. Echocardiographic Assessment of the Right Heart in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 11. Echocardiographic assessment of right ventricular function in experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiac Magnetic Resonance Imaging in Small Rodents using Clinical 1.5T and 3.0T Scanners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of right ventricular function in healthy mice and a murine model of heart failure by in vivo MRI. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 14. Validity of the Surface Electrocardiogram Criteria for Right Ventricular Hypertrophy: The MESA - Right Ventricle Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenotyping of Left and Right Ventricular Function in Mouse Models of Compensated Hypertrophy and Heart Failure with Cardiac MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular Magnetic Resonance Imaging in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. droracle.ai [droracle.ai]
- 19. ahajournals.org [ahajournals.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. ovid.com [ovid.com]
- 22. Pressure Volume Loop Analysis of the Right Ventricle in Heart Failure With Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of right ventricular hypertrophy (RVH) [bio-protocol.org]
- 24. dovepress.com [dovepress.com]
- 25. researchgate.net [researchgate.net]
- 26. Histopathology in HCM - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ahajournals.org [ahajournals.org]
Application Notes and Protocols: QCC374 as a Pharmacological Tool for Investigating Prostacyclin Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
QCC374 is an investigational inhaled prostacyclin (IP) receptor agonist that was under development by Novartis for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] As a prostacyclin analogue, this compound is designed to mimic the effects of endogenous prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5][6] The therapeutic rationale for its use in PAH stems from the fact that patients with this condition have reduced levels of endogenous prostacyclin.[6] While clinical trial data for this compound is available, specific preclinical pharmacological data characterizing it as a research tool is not publicly accessible.
These application notes, therefore, describe the utility of a potent and selective IP receptor agonist, using the profile of a compound like this compound as a template, for investigating prostacyclin receptor signaling. The provided protocols are standard, validated methods widely used in pharmacology to study the effects of IP receptor agonists.
Pharmacological Profile
A comprehensive understanding of a pharmacological tool's properties is essential for its effective use in research. The following table summarizes the key in vitro pharmacological parameters for a representative potent and selective IP receptor agonist.
Disclaimer: The following quantitative data is representative of a potent and selective IP receptor agonist and is provided for illustrative purposes. Specific preclinical data for this compound is not publicly available.
| Parameter | Value | Description |
| Binding Affinity (Ki) | ||
| Human IP Receptor | 0.5 nM | Measures the affinity of the compound for the prostacyclin receptor. A lower Ki value indicates higher affinity. |
| Functional Potency (EC50) | ||
| cAMP Accumulation | 1.2 nM | Concentration of the compound that elicits a half-maximal response in a cyclic AMP second messenger assay. |
| Platelet Aggregation Inhibition | 2.5 nM | Concentration of the compound that causes 50% inhibition of platelet aggregation induced by an agonist like ADP. |
| Vascular Smooth Muscle Relaxation | 3.0 nM | Concentration of the compound that causes 50% relaxation of pre-contracted vascular smooth muscle rings. |
| Selectivity | ||
| EP1, EP2, EP3, EP4, DP1, FP, TP Receptors | > 1000 nM (Ki) | Measures the binding affinity for other prostanoid receptors. High Ki values indicate low affinity and thus high selectivity for the IP receptor. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical prostacyclin receptor signaling pathway and a general experimental workflow for characterizing an IP receptor agonist.
Experimental Protocols
Detailed methodologies for key experiments to characterize the pharmacological effects of an IP receptor agonist like this compound are provided below.
Radioligand Binding Assay for IP Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human prostacyclin (IP) receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
[³H]-Iloprost (radioligand).
-
This compound (test compound).
-
Unlabeled Iloprost (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [³H]-Iloprost (typically at its Kd concentration).
-
Varying concentrations of this compound or unlabeled Iloprost (for competition curve).
-
For total binding, add buffer instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled Iloprost (e.g., 10 µM).
-
-
Initiate the binding reaction by adding cell membranes (typically 20-50 µg of protein per well).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Potency
Objective: To determine the functional potency (EC50) of this compound by measuring its ability to stimulate cyclic AMP (cAMP) production.
Materials:
-
A cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound (test compound).
-
Forskolin (positive control, directly activates adenylate cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen assay kit and plate reader.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Calculate the EC50 value using non-linear regression analysis.
Ex Vivo Platelet Aggregation Assay
Objective: To assess the anti-platelet aggregation activity (IC50) of this compound.
Materials:
-
Freshly drawn human or animal blood (e.g., from healthy volunteers, with appropriate ethical approval).
-
Anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregation agonist (e.g., ADP, collagen, or thrombin).
-
This compound (test compound).
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Protocol:
-
Prepare PRP by centrifuging anticoagulated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP with PPP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a sample of PRP into the aggregometer cuvette and allow it to stabilize.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a few minutes.
-
Induce platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., ADP).
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value.
Ex Vivo Vasorelaxation Assay in Pulmonary Arteries
Objective: To evaluate the vasorelaxant effects (EC50) of this compound on isolated pulmonary artery rings.
Materials:
-
Isolated pulmonary arteries from an appropriate animal model (e.g., rat or mouse).
-
Krebs-Henseleit buffer (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Vasoconstrictor agent (e.g., phenylephrine or U46619).
-
This compound (test compound).
-
Organ bath system with force transducers and data acquisition software.
Protocol:
-
Dissect the pulmonary arteries and cut them into rings (2-3 mm in length).
-
Mount the arterial rings in organ baths containing Krebs-Henseleit buffer maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine to achieve approximately 80% of the maximal contraction).
-
Once the contraction has plateaued, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a cumulative concentration-response curve and determine the EC50 value for vasorelaxation.
Conclusion
A potent and selective prostacyclin receptor agonist, exemplified by the clinical candidate this compound, serves as a valuable pharmacological tool for the detailed investigation of the prostacyclin signaling pathway. The experimental protocols outlined above provide a robust framework for characterizing the binding affinity, functional potency, and physiological effects of such compounds. This information is critical for both basic research into the roles of the IP receptor and for the development of novel therapeutics targeting this important pathway.
References
- 1. novctrd.com [novctrd.com]
- 2. novctrd.com [novctrd.com]
- 3. Safety, Pharmacokinetics and Efficacy Study of this compound in PAH Patients [ctv.veeva.com]
- 4. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prostacyclin for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. decisionpoint.medscape.com [decisionpoint.medscape.com]
Application Notes and Protocols: Phase 1 Clinical Trial of a Novel Inhaled Prostacyclin Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin and its analogues are potent vasodilators with antithrombotic, antiproliferative, and anti-inflammatory properties.[1] In pulmonary arterial hypertension (PAH), there is a deficiency in endogenous prostacyclin, providing a strong rationale for the therapeutic use of prostacyclin agonists.[1][2] Inhaled administration offers targeted delivery to the lungs, aiming to enhance efficacy and reduce systemic side effects compared to parenteral therapies.[3][4] This document outlines the design and protocols for a Phase 1 clinical trial of a novel inhaled prostacyclin agonist, focusing on safety, tolerability, and pharmacokinetics in healthy volunteers.
Study Objectives
The primary objective of this Phase 1 study is to evaluate the safety and tolerability of single and multiple ascending doses of the novel inhaled prostacyclin agonist in healthy adult subjects. Secondary objectives include the characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the investigational drug.
Signaling Pathway of Prostacyclin Agonists
Prostacyclin (PGI2) binds to the prostacyclin (IP) receptor on vascular smooth muscle cells.[5] This interaction activates the Gs-protein pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) production.[5][6] Elevated cAMP levels inhibit myosin light chain kinase, resulting in reduced phosphorylation of myosin light chains and subsequent vasodilation.[5] PGI2 also plays a crucial role in inhibiting platelet aggregation and vascular smooth muscle proliferation.[5]
Figure 1: Prostacyclin Agonist Signaling Pathway
Clinical Trial Design
This will be a randomized, double-blind, placebo-controlled, single and multiple ascending dose study conducted in healthy adult volunteers. The study will be conducted in accordance with the principles of Good Clinical Practice (GCP).
Study Population
A total of approximately 48 healthy male and non-pregnant, non-lactating female subjects, aged 18 to 45 years, will be enrolled.[7]
Study Design
The study will consist of two parts:
-
Part A: Single Ascending Dose (SAD) : Subjects will be randomized to receive a single inhaled dose of the prostacyclin agonist or placebo. Dose escalation will occur in sequential cohorts after a safety review of the preceding dose level.
-
Part B: Multiple Ascending Dose (MAD) : Subjects will be randomized to receive multiple inhaled doses of the prostacyclin agonist or placebo over a specified period (e.g., 7 days).[7] Dose escalation will be based on the safety and tolerability data from the SAD cohorts and preceding MAD cohorts.
Figure 2: Phase 1 Clinical Trial Workflow
Data Presentation: Key Assessments and Endpoints
| Assessment Category | Specific Parameters | Timepoints |
| Safety & Tolerability | Adverse Events (AEs), Serious Adverse Events (SAEs)[7][8] | Continuously throughout the study |
| Vital Signs (Blood Pressure, Heart Rate, Respiratory Rate, Temperature) | Pre-dose, and at specified intervals post-dose | |
| 12-lead Electrocardiogram (ECG) | Pre-dose, and at specified intervals post-dose | |
| Clinical Laboratory Tests (Hematology, Chemistry, Urinalysis) | Screening, pre-dose, and post-study | |
| Physical Examinations | Screening, pre-dose, and post-study | |
| Pulmonary Function Tests (e.g., FEV1, FVC)[9] | Pre-dose, and at specified intervals post-dose | |
| Pharmacokinetics (PK) | Plasma concentrations of the drug and its metabolites | Pre-dose, and at frequent intervals post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours)[7] |
| PK Parameters: Cmax, Tmax, AUC, t1/2[7] | Calculated from plasma concentration-time data | |
| Pharmacodynamics (PD) | Changes in hemodynamic parameters (e.g., heart rate, blood pressure) | Pre-dose, and at specified intervals post-dose |
| Biomarkers of vasodilation (e.g., nitric oxide, endothelin-1) | Pre-dose, and at specified intervals post-dose |
Experimental Protocols
Drug Administration
The novel prostacyclin agonist and placebo will be administered via a specific inhalation device (e.g., nebulizer or dry powder inhaler).[6] The dose and administration procedure will be standardized across all subjects.
Safety Monitoring
Continuous monitoring for adverse events will be conducted by qualified medical personnel. Vital signs, ECGs, and pulmonary function tests will be performed at scheduled intervals to assess the immediate and short-term effects of the drug.
Pharmacokinetic (PK) Sampling and Analysis
Serial blood samples will be collected from each subject at pre-defined time points before and after drug administration. Plasma will be separated and stored frozen until analysis. Drug and metabolite concentrations will be determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacodynamic (PD) Assessments
Hemodynamic parameters will be monitored using standard clinical equipment. Blood samples for biomarker analysis will be collected at specified times and processed according to the specific assay requirements.
Figure 3: Logical Flow of Study Procedures
Conclusion
This Phase 1 clinical trial is a critical first step in the clinical development of a novel inhaled prostacyclin agonist. The data generated from this study will provide essential information on the safety, tolerability, and pharmacokinetic profile of the drug in humans, and will guide the design of future clinical trials in patients with pulmonary hypertension. Rigorous adherence to the outlined protocols and data collection procedures will ensure the generation of high-quality data to support the continued development of this promising therapeutic agent.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Safety, Tolerability, and Pharmacokinetics of Treprostinil Palmitil Inhalation Powder for Pulmonary Hypertension: A Phase 1, Randomized, Double-Blind, Single- and Multiple-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. A phase I clinical study of inhaled nitric oxide in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the dose of QCC374 to maximize pulmonary vasodilation and minimize systemic side effects.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dose of QCC374 to maximize pulmonary vasodilation while minimizing systemic side effects. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhaled prostacyclin (PGI2) receptor agonist.[1][2] Its therapeutic effect is achieved through the activation of the prostacyclin signaling pathway in pulmonary artery smooth muscle cells. This pathway is initiated by the binding of this compound to the prostacyclin (IP) receptor, a G-protein coupled receptor. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A, resulting in the sequestration of intracellular calcium and the relaxation of the smooth muscle cells. This cascade ultimately causes vasodilation of the pulmonary arteries, reducing pulmonary vascular resistance.[1]
Q2: What is the recommended starting dose and dose-escalation strategy for this compound in pre-clinical or clinical research?
A2: Based on the design of initial clinical trials, a conservative starting dose for this compound is 0.03 mg administered twice daily via inhalation.[2][3] A dose-escalation strategy can be employed, with gradual increases to 0.06 mg and subsequently to 0.12 mg twice daily.[1] The dose should be titrated based on individual tolerance and the desired therapeutic effect, with the goal of reaching the highest dose that can be safely tolerated.[2]
Q3: What are the expected primary effects of this compound on pulmonary hemodynamics?
A3: The primary intended effect of this compound is the reduction of pulmonary vascular resistance (PVR).[2] This is a direct consequence of its vasodilatory action on the pulmonary arteries. A reduction in PVR should subsequently lead to a decrease in mean pulmonary arterial pressure (mPAP).
Q4: What are the potential systemic side effects associated with this compound?
A4: While inhaled administration is designed to minimize systemic exposure, some systemic side effects can occur. Based on clinical trials of this compound and the known effects of prostacyclins, potential side effects may include headache and common cold symptoms.[4] Worsening of pulmonary arterial hypertension has also been reported as a serious adverse event in one case.[4] Other prostacyclin-related side effects could potentially include flushing, jaw pain, and diarrhea, although the localized delivery of this compound is intended to reduce the incidence of these systemic effects.
Data Presentation
Due to the early termination of clinical trials for strategic reasons by the sponsor, detailed quantitative data correlating specific doses of this compound with changes in pulmonary vascular resistance and the incidence of systemic side effects are not publicly available.[1][3] The tables below are provided as illustrative examples of how such data should be structured for clear comparison during experimental optimization.
Table 1: Illustrative Dose-Response Relationship of this compound on Pulmonary Hemodynamics
| Dose of this compound (twice daily) | Mean Change in PVR (dyn·s·cm⁻⁵) | Mean Change in mPAP (mmHg) |
| Placebo | - | - |
| 0.03 mg | - | - |
| 0.06 mg | - | - |
| 0.12 mg | - | - |
| Data not publicly available. |
Table 2: Illustrative Incidence of Systemic Side Effects with this compound
| Adverse Event | Placebo (n=X) | 0.03 mg (n=X) | 0.06 mg (n=X) | 0.12 mg (n=X) |
| Headache | - | - | - | - |
| Common Cold | - | - | - | - |
| Flushing | - | - | - | - |
| Jaw Pain | - | - | - | - |
| Diarrhea | - | - | - | - |
| Data not publicly available. The most common adverse events reported in a clinical trial extension were headache and common cold.[4] |
Experimental Protocols
Protocol: In Vivo Assessment of Pulmonary Vasodilation of Inhaled this compound
This protocol outlines a method for assessing the dose-dependent effects of inhaled this compound on pulmonary hemodynamics in a suitable animal model of pulmonary hypertension.
1. Animal Model and Preparation:
- Induce pulmonary hypertension in the selected animal model (e.g., monocrotaline-induced PAH in rats or hypoxia-induced PAH in mice).
- Anesthetize the animal and maintain anesthesia throughout the procedure.
- Mechanically ventilate the animal to ensure stable gas exchange.
- Perform a tracheostomy for the administration of inhaled this compound.
- Catheterize the right carotid artery for systemic blood pressure monitoring.
- Insert a catheter into the main pulmonary artery via the right jugular vein for measurement of pulmonary artery pressure.
- Place a flow probe around the pulmonary artery to measure cardiac output.
2. Baseline Hemodynamic Measurements:
- Allow the animal to stabilize for at least 30 minutes after surgical preparation.
- Record baseline measurements of:
- Mean pulmonary arterial pressure (mPAP)
- Systemic arterial pressure (SAP)
- Heart rate (HR)
- Cardiac output (CO)
- Calculate baseline pulmonary vascular resistance (PVR) using the formula: PVR = (mPAP - PCWP) / CO (where PCWP is the pulmonary capillary wedge pressure, which can be estimated or measured).
3. Administration of this compound:
- Administer a single dose of this compound via an appropriate inhalation delivery system connected to the tracheal tube.
- Start with the lowest dose (e.g., a human-equivalent dose of 0.03 mg).
- Deliver a placebo (vehicle) in a control group of animals.
4. Post-Dose Hemodynamic Monitoring:
- Continuously record all hemodynamic parameters for a predefined period (e.g., 60 minutes) after administration.
- Note the time to onset of the vasodilatory effect and the duration of the response.
5. Dose-Escalation:
- In separate groups of animals, administer increasing doses of this compound (e.g., 0.06 mg and 0.12 mg human-equivalent doses).
- Repeat the hemodynamic monitoring for each dose level.
6. Data Analysis:
- Calculate the percentage change from baseline for PVR, mPAP, SAP, and HR at each dose.
- Compare the responses between the different dose groups and the placebo group using appropriate statistical methods.
- Construct a dose-response curve for the effect of this compound on PVR.
7. Monitoring for Systemic Side Effects:
- Throughout the experiment, monitor for any signs of systemic side effects, such as a significant drop in systemic arterial pressure, arrhythmias, or respiratory distress.
Troubleshooting Guide
Q: Issue: High variability in baseline PVR between experimental animals.
A:
-
Possible Cause: Inconsistent induction of pulmonary hypertension.
-
Solution: Standardize the induction protocol, including the dose of the inducing agent and the time course of disease development. Screen animals for a consistent level of pulmonary hypertension before inclusion in the study.
-
-
Possible Cause: Variations in anesthetic depth.
-
Solution: Continuously monitor the depth of anesthesia and maintain it at a consistent level throughout the experiment.
-
-
Possible Cause: Fluctuations in body temperature.
-
Solution: Use a heating pad to maintain the animal's core body temperature within a physiological range.
-
Q: Issue: No significant change in PVR observed even at the highest dose of this compound.
A:
-
Possible Cause: Ineffective delivery of the inhaled drug.
-
Solution: Verify the proper functioning of the inhalation delivery system. Ensure that the particle size of the aerosolized drug is appropriate for deep lung deposition.
-
-
Possible Cause: The animal model is not responsive to prostacyclin-mediated vasodilation.
-
Solution: Confirm the expression and functionality of prostacyclin receptors in the pulmonary vasculature of the chosen animal model. Consider using a positive control, such as inhaled nitric oxide or a known prostacyclin analog, to validate the experimental setup.
-
-
Possible Cause: The severity of pulmonary vascular remodeling in the animal model is too advanced for a vasodilator to have a significant effect.
-
Solution: Characterize the extent of vascular remodeling in the animal model. Consider testing the drug at an earlier stage of the disease.
-
Q: Issue: A significant drop in systemic arterial pressure is observed after drug administration.
A:
-
Possible Cause: Systemic absorption of the inhaled drug.
-
Solution: This indicates a loss of pulmonary selectivity. The current dose may be too high. Re-evaluate the dose-response curve to identify a dose that provides significant pulmonary vasodilation with minimal systemic effects. Consider reformulating the drug to enhance its local action in the lungs.
-
Visualizations
Caption: Signaling pathway of this compound in pulmonary artery smooth muscle cells.
Caption: Experimental workflow for assessing this compound-induced pulmonary vasodilation.
Caption: Troubleshooting logic for common experimental issues.
References
Addressing potential off-target effects of QCC374 on other prostanoid receptors.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of QCC374, a prostacyclin analogue, on other prostanoid receptors. Understanding the selectivity profile of this compound is crucial for accurate interpretation of experimental results and for anticipating potential physiological effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an investigational drug developed for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] As a prostacyclin analogue, its primary therapeutic target is the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor leads to vasodilation and inhibition of platelet aggregation, which are beneficial effects in PAH.
Q2: Why is it important to assess the off-target effects of this compound on other prostanoid receptors?
A2: Prostanoid receptors (including EP, DP, FP, and TP receptors) share structural similarities and respond to related endogenous ligands (prostaglandins).[4][5][6] Cross-reactivity of this compound with other prostanoid receptors could lead to unintended physiological responses, or "off-target effects," which may complicate the interpretation of experimental data and potentially cause side effects. Assessing the selectivity profile is a critical step in preclinical drug development.
Q3: What are the different types of prostanoid receptors and their primary signaling pathways?
A3: There are five main classes of prostanoid receptors, each with distinct signaling mechanisms:[4][7][8]
-
DP Receptors (DP1, DP2): Primarily coupled to Gs, increasing cyclic AMP (cAMP) levels.
-
EP Receptors (EP1, EP2, EP3, EP4): A diverse group. EP1 is coupled to Gq, increasing intracellular calcium. EP2 and EP4 are coupled to Gs, increasing cAMP. EP3 is primarily coupled to Gi, decreasing cAMP.
-
FP Receptor: Coupled to Gq, increasing intracellular calcium.
-
IP Receptor: Coupled to Gs, increasing cAMP.
-
TP Receptor: Coupled to Gq, increasing intracellular calcium.
Q4: What are the initial steps to investigate potential off-target effects of this compound?
A4: The initial steps involve in vitro assays to determine the binding affinity and functional activity of this compound at a panel of prostanoid receptors. This typically includes radioligand binding assays and second messenger functional assays (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or intracellular calcium mobilization for Gq-coupled receptors).[9][10]
Troubleshooting Guides
Problem 1: Unexpected Cellular Response in a System Expressing Multiple Prostanoid Receptors
Possible Cause: The observed effect may be due to this compound acting on a prostanoid receptor other than the IP receptor.
Troubleshooting Steps:
-
Receptor Expression Profile: Confirm the expression profile of all prostanoid receptors in your experimental system (cell line or tissue) using techniques like qPCR or western blotting.
-
Selective Antagonists: Use selective antagonists for other prostanoid receptors to see if the unexpected response is blocked. For example, if you suspect EP2 receptor activation, pre-treat with a selective EP2 antagonist.[11]
-
Dose-Response Curve: Generate a full dose-response curve for this compound. Off-target effects may only become apparent at higher concentrations.
-
Signaling Pathway Analysis: Investigate downstream signaling pathways. For example, if you observe an increase in intracellular calcium, it might indicate activation of a Gq-coupled receptor like EP1, FP, or TP.
Problem 2: Inconsistent Results in Binding Assays
Possible Cause: Technical issues with the binding assay protocol can lead to variability.
Troubleshooting Steps:
-
Radioligand Quality: Ensure the radioligand is not degraded and has high specific activity.
-
Membrane Preparation Quality: Use freshly prepared cell membranes and ensure consistent protein concentration.[9]
-
Incubation Time and Temperature: Optimize incubation time and temperature to reach equilibrium.
-
Non-Specific Binding: Ensure that non-specific binding is properly determined using a high concentration of a competing non-radiolabeled ligand.[9]
-
Data Analysis: Use appropriate software for non-linear regression analysis to calculate IC50 and Ki values. The Cheng-Prusoff equation is commonly used to calculate the Ki from the IC50.[9]
Data Presentation
Table 1: Representative Binding Affinity (Ki, nM) of a Prostacyclin Analogue at Human Recombinant Prostanoid Receptors
| Compound | IP | EP1 | EP2 | EP3 | EP4 | DP1 | FP | TP |
| Prostacyclin Analogue | 5.2 | >1000 | 850 | >1000 | 350 | >1000 | >1000 | 980 |
Note: This table presents representative data for a well-characterized prostacyclin analogue and should be used as a reference. Actual values for this compound may differ.
Table 2: Representative Functional Activity (EC50, nM) of a Prostacyclin Analogue in Second Messenger Assays
| Compound | IP (cAMP) | EP2 (cAMP) | EP4 (cAMP) | EP1 (Ca2+) | FP (Ca2+) | TP (Ca2+) |
| Prostacyclin Analogue | 8.1 | 1200 | 550 | >10000 | >10000 | >10000 |
Note: This table presents representative data for a well-characterized prostacyclin analogue and should be used as a reference. Actual values for this compound may differ.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human prostanoid receptor of interest (e.g., HEK293 cells).
-
Harvest and homogenize cells in a cold buffer.
-
Centrifuge to pellet cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine protein concentration using a method like the Bradford assay.[9]
-
-
Binding Assay:
-
Incubate a constant concentration of a suitable radioligand (e.g., [³H]-Iloprost for the IP receptor) with the cell membrane preparation.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled, high-affinity ligand for the same receptor.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.[9]
-
Protocol 2: cAMP Functional Assay (for Gs/Gi-coupled receptors)
-
Cell Culture:
-
Plate cells expressing the prostanoid receptor of interest in a multi-well plate.
-
-
Assay:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with varying concentrations of this compound for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
-
Detection:
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular responses.
Caption: Overview of prostanoid receptor signaling pathways.
Caption: Decision tree for troubleshooting inconsistent binding assay results.
References
- 1. novctrd.com [novctrd.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. novctrd.com [novctrd.com]
- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostanoid Receptors: Subtypes and Signaling1 | Annual Reviews [annualreviews.org]
- 6. Prostanoid receptors: subtypes and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostanoid signaling in retinal cells elicits inflammatory responses relevant to early-stage diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Inconsistent Results in In Vitro Cell-Based Assays with QCC374
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro cell-based assays involving QCC374, a prostacyclin analogue investigated for pulmonary arterial hypertension (PAH). The following information is designed to help troubleshoot common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a prostacyclin (PGI₂) analogue. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation.[1][2] In the context of pulmonary arterial hypertension, its therapeutic effects are primarily mediated through the activation of the prostacyclin (IP) receptor on vascular smooth muscle and endothelial cells.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][5] Elevated cAMP levels result in vasodilation and inhibition of smooth muscle cell proliferation, key factors in mitigating the pathology of PAH.[3][4]
Q2: Which in vitro cell-based assays are relevant for studying the effects of this compound?
Given that PAH is characterized by abnormal proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial dysfunction, the following assays are highly relevant for investigating the in vitro effects of this compound:[6][7]
-
Cell Proliferation Assays: To assess the anti-proliferative effects of this compound on PASMCs. Common methods include MTT, WST-1, or direct cell counting.
-
Cell Migration Assays: To determine if this compound can inhibit the migration of PASMCs, a process involved in vascular remodeling. The Transwell migration assay is a standard method.
-
cAMP Measurement Assays: To confirm the engagement of the prostacyclin signaling pathway by measuring intracellular cAMP levels in response to this compound treatment.
-
Vasodilation Assays: Using isolated pulmonary artery rings or co-culture models to assess the direct vasodilatory effects of this compound.
Q3: We are observing high variability between replicate wells in our cell proliferation assay with this compound. What are the potential causes?
High variability between replicates is a common issue in cell-based assays and can stem from several factors unrelated to the compound itself. The table below outlines common causes and solutions.
Troubleshooting Common Issues in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. | Ensure the cell suspension is homogenous before and during seeding by gently swirling the flask between pipetting steps. Use wide-bore pipette tips to minimize cell shearing and clumping.[8] |
| "Edge Effect": Increased evaporation in the outer wells of the plate leading to altered cell growth conditions. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity across the plate.[8] | |
| Pipetting Errors: Inaccurate dispensing of cells, media, or reagents. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences between wells. | |
| Inconsistent Results Between Experiments | Cell Passage Number: Cells at different passage numbers can exhibit altered growth rates and drug sensitivities. | Use cells within a defined and consistent range of passage numbers for all experiments. |
| Reagent Variability: Lot-to-lot differences in serum, media, or assay reagents. | Test new lots of critical reagents before use in large-scale experiments. | |
| Inconsistent Incubation Times: Variations in the timing of compound addition or plate reading. | Standardize all incubation times and adhere strictly to the experimental protocol. | |
| Low or No Response to this compound | Compound Degradation: this compound, like other prostacyclin analogues, may be unstable in solution. | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Health: Cells are not in the exponential growth phase or are stressed. | Ensure cells are healthy and seeded at an appropriate density. Do not let cultures become over-confluent before passaging. | |
| Incorrect Assay Endpoint: The chosen time point for analysis may be too early or too late to observe an effect. | Perform a time-course experiment to determine the optimal incubation period for observing the desired effect of this compound. |
Key Experimental Protocols
Cell Proliferation Assay (WST-1 Method)
This protocol is designed to assess the anti-proliferative effects of this compound on pulmonary artery smooth muscle cells (PASMCs).
-
Cell Seeding:
-
Harvest PASMCs during their logarithmic growth phase.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of solvent, e.g., DMSO, as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and WST-1 but no cells).
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
Transwell Cell Migration Assay
This protocol assesses the effect of this compound on the migration of PASMCs.
-
Preparation:
-
Culture PASMCs to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours before the assay to minimize basal migration.
-
Prepare Transwell inserts (typically with an 8 µm pore size for PASMCs) in a 24-well plate.
-
-
Assay Setup:
-
Add 600 µL of complete growth medium (containing a chemoattractant like PDGF or 10% FBS) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in a serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add 100 µL of the cell suspension (e.g., at a density of 1 x 10⁵ cells/mL) to the upper chamber of the Transwell insert.
-
Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Staining and Visualization:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[9]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.[9]
-
Stain the fixed cells with 0.1% crystal violet for 10-15 minutes.[9]
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize and count the stained cells in several random fields of view under a microscope.
-
Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured on a plate reader.
-
Visualizations
Prostacyclin Signaling Pathway
References
- 1. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Prostacyclin receptor signalling and cell proliferation: Role in pulmonary hypertension. - UCL Discovery [discovery.ucl.ac.uk]
- 5. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models and approaches to study underlying pathways of pulmonary arterial hypertension: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Strategies to improve the stability and delivery of inhaled QCC374 formulations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhaled QCC374 formulations. The following information is designed to address common challenges in enhancing the stability and optimizing the delivery of these formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges in its formulation for inhalation?
This compound is an investigational drug that was studied for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] It is designed for direct delivery to the lungs via a dry powder inhaler (DPI) to relax the pulmonary arteries and lower blood pressure.[1][2] The primary formulation challenges for inhaled powders like this compound revolve around ensuring physical and chemical stability throughout manufacturing and storage, and achieving efficient aerosol delivery to the deep lung.[4][5][6][7][8] Key considerations include maintaining a consistent particle size, preventing aggregation, and ensuring the powder is easily dispersed from the inhaler device.[9][10][11]
Q2: Which excipients are commonly used to improve the stability and aerosol performance of dry powder inhaler (DPI) formulations?
A variety of excipients can be incorporated into DPI formulations to enhance stability and delivery.[12][13][14] For stability, cryoprotectants and lyoprotectants like trehalose, sucrose, and mannitol are often used during drying processes such as spray drying or freeze drying to maintain the integrity of the active pharmaceutical ingredient (API).[15][16][17] To improve aerosol performance, dispersibility enhancers like L-leucine are frequently added.[16][18] These excipients help to reduce the cohesiveness of the powder, leading to better fluidization and deagglomeration upon inhalation.[16] Carrier particles, such as lactose, are also used in some DPI formulations to improve powder flow and dosing accuracy.[18]
Q3: What are the critical quality attributes (CQAs) for an inhaled this compound dry powder formulation?
The critical quality attributes for an inhaled this compound formulation are the physical, chemical, and microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. Key CQAs include:
-
Particle Size Distribution: The aerodynamic particle size should typically be within the 1-5 µm range for efficient deposition in the lungs.[4][16][18]
-
Physical Form: The solid-state of the API and excipients (amorphous vs. crystalline) must be controlled, as changes can impact stability and aerosol performance.[7][8]
-
Moisture Content: Low moisture content is crucial for the physical and chemical stability of dry powder formulations.[19]
-
Powder Flow and Dispersibility: These properties are critical for accurate dosing and efficient aerosolization from the DPI device.[6][9]
-
Drug Content Uniformity: Ensuring a consistent dose of this compound in each actuation of the inhaler is essential for safety and efficacy.[6]
Troubleshooting Guides
Issue 1: Poor Aerosol Performance - Low Fine Particle Fraction (FPF)
Symptoms:
-
In vitro cascade impaction studies show a lower than expected percentage of the dose depositing in the lower stages, corresponding to the deep lung.
-
High throat deposition is observed.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Particle Size Distribution | - Verify the particle size of the spray-dried or micronized powder using laser diffraction. The mass median aerodynamic diameter (MMAD) should ideally be between 1-5 µm. - Adjust the manufacturing process parameters (e.g., spray drying nozzle feed rate, atomization pressure, drying temperature) to target the desired particle size range.[4] |
| High Powder Cohesiveness | - Incorporate a dispersibility enhancer, such as L-leucine, into the formulation.[16][18] - Evaluate different ratios of API to excipient to optimize powder deagglomeration. |
| Inadequate Inhaler Device Performance | - Ensure the chosen DPI device has the appropriate resistance and dispersion mechanism for the this compound formulation.[9][20] - Test the formulation with different commercially available DPI devices to assess compatibility and performance. |
| Hygroscopicity and Moisture Uptake | - Characterize the moisture sorption properties of the formulation using dynamic vapor sorption (DVS). - Store the powder in a low-humidity environment and consider the use of desiccants in the packaging.[20] |
Issue 2: Formulation Instability During Storage
Symptoms:
-
Changes in particle size distribution over time, indicating agglomeration.
-
Alterations in the solid-state properties (e.g., crystallization of an amorphous component).
-
Degradation of the active pharmaceutical ingredient (API).
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy |
| Amorphous to Crystalline Transition | - Utilize stabilizing excipients such as trehalose or sucrose, which have a high glass transition temperature (Tg), to maintain the amorphous state.[15] - Conduct differential scanning calorimetry (DSC) to determine the Tg of the formulation and ensure storage temperatures remain well below it.[21] |
| Chemical Degradation | - Identify degradation pathways (e.g., oxidation, hydrolysis). - If oxidation is a concern, consider packaging under an inert gas like nitrogen and including antioxidants in the formulation. - For moisture-sensitive compounds, rigorously control the residual moisture content in the final product.[12] |
| Particle Agglomeration | - Evaluate the surface energy of the particles. The addition of force control agents like magnesium stearate can sometimes reduce interparticle forces. - Ensure uniform mixing of all formulation components to prevent localized areas of high cohesiveness. |
Experimental Protocols
Protocol 1: Characterization of Aerodynamic Particle Size Distribution by Cascade Impaction
Objective: To determine the fine particle fraction (FPF) and mass median aerodynamic diameter (MMAD) of the inhaled this compound formulation.
Materials:
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
-
This compound-filled capsules and corresponding Dry Powder Inhaler (DPI) device
-
Vacuum pump
-
Flow meter
-
Collection plate/cup coating solution (e.g., silicone)
-
Solvent for drug extraction (e.g., methanol, acetonitrile)
-
HPLC system for drug quantification
Methodology:
-
Assemble the cascade impactor and apply a thin layer of coating to the collection surfaces to prevent particle bounce.
-
Connect the impactor to a vacuum pump and calibrate the airflow rate to the desired value (e.g., 60 L/min).
-
Load a this compound capsule into the DPI device.
-
Actuate the DPI device into the induction port of the impactor for a set duration (e.g., 4 seconds).
-
Disassemble the impactor and carefully rinse each stage (including the induction port, stages, and filter) with a known volume of extraction solvent to recover the deposited drug.
-
Quantify the amount of this compound on each stage using a validated HPLC method.
-
Calculate the mass deposited on each stage, the total emitted dose, the MMAD, and the FPF (the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm).
Protocol 2: Assessment of Solid-State Stability
Objective: To evaluate the physical form and thermal properties of the this compound formulation.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
-
Dynamic Vapor Sorption (DVS) analyzer
-
This compound formulation samples
Methodology:
A. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the powder into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a defined temperature range.
-
Record the heat flow to detect thermal events such as the glass transition (for amorphous materials), crystallization, and melting.
B. Powder X-ray Diffraction (PXRD):
-
Place a thin layer of the powder sample on the sample holder.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a monochromatic X-ray source.
-
Analyze the resulting diffraction pattern. Sharp peaks indicate crystalline material, while a broad halo suggests an amorphous structure.
C. Dynamic Vapor Sorption (DVS):
-
Place a known mass of the sample in the DVS instrument.
-
Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature.
-
Record the change in mass at each RH step to determine the moisture sorption isotherm. This provides information on the hygroscopicity of the formulation.
Visualizations
References
- 1. novctrd.com [novctrd.com]
- 2. novctrd.com [novctrd.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. inhalationmag.com [inhalationmag.com]
- 5. Inhaled Biologics Development: Top Emerging Trends & Opportunities - Experic CDMO [expericservices.com]
- 6. DRY POWDER FORMULATION - Preparing to Deliver the Next Generation of Inhaled Therapeutics [drug-dev.com]
- 7. Physical stability of dry powder inhaler formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical stability of dry powder inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Strategies to overcome the barriers to effective inhaled treatments [frontiersin.org]
- 10. 3 key challenges that inhalation devices face for drug delivery | Springboard [springboard.pro]
- 11. pharmtech.com [pharmtech.com]
- 12. Inhalation Excipient Solutions for Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 13. The Role of Excipients in Inhaled Biologics [lonza.com]
- 14. Formulation strategies, preparation methods, and devices for pulmonary delivery of biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding the impact of protein-excipient interactions on physical stability of spray-dried protein solids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Innovations in Delivery of Biologics by Inhalation, Part 2 - AAPS Newsmagazine [aapsnewsmagazine.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. broughton-group.com [broughton-group.com]
- 20. ondrugdelivery.com [ondrugdelivery.com]
- 21. Lonza’s Kimberly Shepard answers questions about spray drying biologics for inhalation – OINDPnews [oindpnews.com]
Technical Support Center: Managing Prostacyclin Agonist Adverse Events in Preclinical Research
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers manage common adverse events associated with prostacyclin agonists in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with prostacyclin agonists in preclinical studies?
A1: The most frequently observed adverse events are extensions of the drug's primary pharmacological action, which is vasodilation.[1][2] Common events include hypotension, flushing, and headache-related behaviors.[1][3][4][5] Other common side effects involve the gastrointestinal system (e.g., diarrhea, nausea) and pain, such as jaw or extremity pain.[1][3][6][7] For subcutaneously administered agonists like treprostinil, injection site reactions and pain are also very common.[6][7][8]
Q2: What is the underlying mechanism of these adverse events?
A2: Prostacyclin agonists mediate their effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor.[2][9] Activation of the IP receptor stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP).[1][2][10] This signaling cascade results in smooth muscle relaxation and vasodilation, which is responsible for the therapeutic effect in conditions like pulmonary arterial hypertension but also causes adverse events like hypotension and flushing.[1][10][11] Some agonists may also bind to other prostanoid receptors (e.g., EP3), which can contribute to side effects like pain or paradoxical vasoconstriction in certain vascular beds.[6][12]
Q3: Can the route of administration influence the type and severity of adverse events?
A3: Yes, the route of administration significantly impacts the adverse event profile. Continuous intravenous infusions can lead to systemic effects like hypotension and flushing, along with risks of catheter-related infections.[5][6][8] Subcutaneous administration is frequently associated with severe injection site pain and reactions.[7][8] Inhaled formulations, such as inhaled iloprost, can help localize the drug's effect to the pulmonary vasculature, thereby reducing systemic vasodilation, though coughing and throat irritation are common.[1][3][13] Oral administration is associated with systemic effects like headache, diarrhea, and nausea.[4][6][7]
Q4: Are there differences in the side-effect profiles between selective and non-selective prostacyclin agonists?
A4: Yes. While many adverse effects are mediated through the IP receptor, some prostacyclin analogs can also activate other prostanoid receptors, which may contribute to their side-effect profile.[5][6] For example, activation of the contractile EP3 receptor by some non-selective analogs has been hypothesized to contribute to leg pain via paradoxical vasoconstriction in peripheral arteries.[12] A selective IP receptor agonist like selexipag is designed to target only the IP receptor, potentially avoiding side effects mediated by other prostanoid receptors.[5][12] However, it still produces typical IP-mediated side effects like headache, diarrhea, and jaw pain.[4][6][7]
Troubleshooting Guides by Adverse Event
Hemodynamic Instability (Hypotension & Flushing)
Q: How do I identify and monitor hypotension in my animal models (e.g., rats, mice)?
A: Hypotension is characterized by a sustained, dose-dependent decrease in systemic arterial blood pressure.[14] The most accurate method for continuous monitoring in preclinical species is radiotelemetry, where a transmitter is surgically implanted to measure and transmit blood pressure and heart rate data from conscious, freely moving animals. For acute or terminal studies, direct arterial cannulation connected to a pressure transducer can be used.[15] Non-invasive tail-cuff plethysmography is another option but is less accurate and can be stressful for the animals.
Q: What are the immediate steps to take if an animal shows severe hypotension?
A: If an animal exhibits signs of severe hypotension (e.g., lethargy, piloerection, decreased body temperature), the primary action is to reduce or temporarily halt the drug administration. Subsequent steps should be guided by a pre-approved veterinary protocol, which may include fluid administration to restore volume. The dose should then be re-evaluated and potentially lowered for future experiments in that cohort.
Q: How can I mitigate hypotension while still achieving a therapeutic dose?
A: A slow dose-escalation strategy is critical. Starting with a low dose and gradually increasing it over several days or weeks allows the animal's cardiovascular system to adapt.[13][16] This helps in identifying the maximum tolerated dose (MTD) without causing severe adverse effects.[16] Additionally, optimizing the formulation or route of administration (e.g., switching from a bolus IV injection to a continuous infusion) can help maintain more stable plasma concentrations and avoid sharp drops in blood pressure.
Table 1: Example Dose-Dependent Hypotensive Effects of a Prostacyclin Agonist in Rats
| Dose (ng/kg/min, IV) | Mean Arterial Pressure (MAP) Change from Baseline (mmHg) | Heart Rate (HR) Change from Baseline (bpm) |
|---|---|---|
| Vehicle Control | -2 ± 1.5 | +5 ± 3 |
| 1.0 | -10 ± 2.1 | +35 ± 5 |
| 3.0 | -25 ± 3.5 | +60 ± 8 |
| 10.0 | -45 ± 4.2 | +95 ± 10 |
(Note: Data are illustrative and will vary by compound, species, and experimental conditions.)
Gastrointestinal (GI) Effects (Diarrhea & Nausea)
Q: How can I assess GI distress like diarrhea or nausea in rodents?
A: Assessing GI effects in preclinical models requires careful observation.[17]
-
Diarrhea: Can be visually scored based on fecal consistency (e.g., normal pellets, soft pellets, unformed feces, liquid stool). Cage liners should be checked regularly.
-
Nausea/Vomiting: Rodents do not vomit, but nausea can be inferred from surrogate behaviors such as pica (consumption of non-nutritive substances like bedding) and conditioned taste aversion. A reduction in food and water intake can also be an indicator of general malaise or nausea.[17]
Q: What strategies can be used to manage GI side effects?
A: Similar to managing hypotension, a slow dose-titration schedule is the most effective strategy to improve tolerability.[13] If GI effects are dose-limiting, consider dividing the daily dose or using a controlled-release formulation for oral compounds to reduce peak plasma concentrations. Ensure animals have easy access to hydration and nutritional support if they experience significant diarrhea or reduced food intake.
Table 2: Example Fecal Consistency Scoring System for Rodents
| Score | Description |
|---|---|
| 0 | Normal, well-formed pellets |
| 1 | Soft, formed pellets that lose their shape when touched |
| 2 | Very soft or unformed stool |
| 3 | Watery, liquid stool (diarrhea) |
Pain (Jaw Pain, Extremity Pain) & Headache-Related Behaviors
Q: My animals are showing signs of pain (e.g., teeth grinding, reduced activity). How can I confirm it's related to the prostacyclin agonist?
A: Pain is a known side effect of prostacyclin therapies.[4] In rodents, headache or jaw pain can manifest as excessive grooming of the face and head, teeth grinding (bruxism), or a reluctance to eat hard food pellets. Generalized pain or limb pain may be indicated by postural changes, reduced mobility, or hyper-reactivity to touch.[4] These behaviors should be dose- and time-dependent, appearing shortly after drug administration and subsiding as the drug is cleared. A thorough behavioral assessment by trained observers is key.
Q: What can be done to alleviate pain-related side effects during a study?
A: Slowing the rate of dose escalation can significantly improve tolerance to pain-related side effects.[13] If the pain is severe and distressing, the dose should be reduced to the previously tolerated level. The use of mild analgesics can be considered, but this must be carefully evaluated as it can introduce a confounding variable into the primary study endpoints. Consultation with the institutional animal care and use committee (IACUC) and veterinary staff is essential.
Experimental Protocols & Visualizations
Prostacyclin (IP) Receptor Signaling Pathway
Prostacyclin agonists bind to the IP receptor, activating a Gs-protein, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP) from ATP.[1][2][9] cAMP then activates Protein Kinase A (PKA), leading to downstream signaling events that cause smooth muscle relaxation and vasodilation.[10][11][18]
Caption: Prostacyclin agonist IP receptor signaling cascade.
Protocol: Telemetric Blood Pressure Monitoring in Rats
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). Maintain aseptic surgical conditions.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.
-
Place the transmitter body into the abdominal cavity or in a subcutaneous pocket.
-
Close the incision in layers.
-
Administer post-operative analgesics and allow for a recovery period of at least 7-10 days.
-
-
Acclimatization and Baseline Recording:
-
House the rat in its home cage placed on top of a receiver.
-
Allow the animal to acclimate to the housing and experimental setup for at least 48 hours before recording baseline data.
-
Record baseline blood pressure, heart rate, and activity for at least 24-48 hours to establish a stable diurnal rhythm.
-
-
Drug Administration and Data Acquisition:
-
Administer the prostacyclin agonist according to the study protocol (e.g., via osmotic minipump for continuous infusion, or oral gavage).
-
Continuously record telemetric data throughout the dosing period.
-
Data should be collected and analyzed using appropriate software to calculate mean arterial pressure (MAP), systolic/diastolic pressure, and heart rate over specified time intervals.
-
Troubleshooting Workflow: Managing Acute Hypotension
This workflow outlines the decision-making process when a significant drop in blood pressure is observed during an experiment.
Caption: Decision workflow for managing acute hypotension.
General Strategy: Preclinical Dose Escalation
A careful, stepwise approach to dose escalation is essential for identifying the maximum tolerated dose (MTD) while minimizing severe adverse events.
Caption: Logic for a typical preclinical dose escalation study.
References
- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 2. Frontiers | Prostacyclin: An Inflammatory Paradox [frontiersin.org]
- 3. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Management of prostacyclin side effects in adult patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Safety and Tolerability of Prostacyclins in Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 10. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Prostacyclin Receptor Agonist Selexipag, in Contrast to Prostacyclin Analogs, Does Not Evoke Paradoxical Vasoconstriction of the Rat Femoral Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hypotensive effect in the rat after oral prostacyclin (PGI2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 17. Gastrointestinal Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Refinement of inhalation protocols to ensure consistent lung deposition of QCC374.
A Guide to Ensuring Consistent Lung Deposition
Disclaimer: The following information is provided as a general technical guide for the refinement of inhalation protocols for a hypothetical compound, QCC374. The experimental protocols and troubleshooting advice are based on established principles of aerosol science and pulmonary drug delivery. Researchers should adapt these guidelines to the specific physicochemical properties of their active pharmaceutical ingredient (API) and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for consistent lung deposition of this compound?
A1: The ideal aerodynamic particle size for targeting the deep lung is between 1 and 5 micrometers (µm).[1] Particles larger than 5 µm tend to impact in the oropharynx, while particles smaller than 0.5 µm may be exhaled without depositing.[1] For targeting the central airways, a size range of 2-5 µm is often suitable.[1]
Q2: How does the choice of inhaler device affect the lung deposition of this compound?
A2: The type of inhaler device significantly impacts deposition. Dry Powder Inhalers (DPIs) require the patient to generate sufficient inspiratory flow to de-aggregate the powder formulation.[2][3] Metered-Dose Inhalers (MDIs) deliver a dose with a propellant, and their efficiency can be improved with spacers. Nebulizers are useful for delivering liquid formulations, especially in patients who cannot coordinate their breathing with other devices.[4]
Q3: What are the key formulation parameters to consider for a this compound Dry Powder Inhaler (DPI)?
A3: For a DPI formulation, critical parameters include the particle size of the API, the choice and particle size of the carrier (e.g., lactose), the drug-to-carrier ratio, and the use of any force control agents like magnesium stearate.[2][3] These factors influence powder flowability, de-aggregation, and ultimately, the fine particle fraction available for inhalation.
Q4: How can I assess the in-vitro aerodynamic performance of my this compound formulation?
A4: The primary in-vitro method is cascade impaction.[5][6][7] This technique separates the aerosol particles based on their aerodynamic diameter, allowing you to quantify the amount of drug in the respirable range (the Fine Particle Dose) and as a percentage of the total emitted dose (the Fine Particle Fraction).[8]
Q5: How can I directly measure the lung deposition of this compound in-vivo?
A5: The gold standard for quantifying in-vivo lung deposition is gamma scintigraphy.[9][10] This involves radiolabeling this compound and using a gamma camera to visualize and quantify its deposition in different regions of the lung following inhalation.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in delivered dose | - Inconsistent device actuation- Poor powder flowability in DPIs- Clogging of the device | - Ensure consistent and correct user technique for the inhaler device.- For DPIs, evaluate the formulation's blend uniformity and carrier properties.- Regularly clean the inhaler device as per manufacturer's instructions. |
| Low Fine Particle Fraction (FPF) | - Suboptimal particle size distribution (too large or too small)- High cohesive forces in the powder formulation- Inefficient de-aggregation of the drug from the carrier | - Optimize the micronization process to achieve an API particle size of 1-5 µm.[2][3]- Adjust the formulation by modifying the carrier particle size or adding fine particle carriers.- Consider the use of force control agents to reduce particle cohesion.[2][3] |
| High oropharyngeal deposition | - Large particle size- High inhalation flow rate with MDIs- Patient's inhalation technique | - Re-evaluate the formulation to reduce the mass median aerodynamic diameter (MMAD).- For MDIs, use a spacer and advise the patient on a slow, deep inhalation.- Provide training on the correct inhalation technique for the specific device. |
| Inconsistent results between in-vitro and in-vivo studies | - Differences in inhalation profiles (flow rate, volume) between lab setup and human subjects- The in-vitro setup does not accurately mimic the patient's airway geometry | - Use patient-derived inhalation profiles in your in-vitro testing where possible.- Employ more sophisticated in-vitro models that better represent the human airways.- Acknowledge that in-vitro tests are a standardized measure and may not perfectly predict in-vivo deposition.[7] |
Experimental Protocols
Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
This protocol provides a general method for determining the APSD of a DPI formulation of this compound using a Next Generation Impactor (NGI).
Materials:
-
Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
Mouthpiece adapter
-
DPI device loaded with this compound formulation
-
Collection cups/plates for NGI stages
-
Solvent for drug recovery (e.g., methanol, acetonitrile)
-
HPLC system for drug quantification
Methodology:
-
Preparation:
-
Coat the NGI collection surfaces with a suitable solvent to prevent particle bounce.
-
Assemble the NGI and connect it to the vacuum pump with the flow meter in line.
-
Perform a leak test on the NGI system.
-
-
Flow Rate Determination:
-
Set the flow rate through the NGI to achieve a 4 kPa pressure drop across the DPI device, simulating a typical patient's inspiratory effort.
-
-
Sample Actuation:
-
Load a capsule/blister of the this compound formulation into the DPI device.
-
Connect the DPI to the NGI mouthpiece adapter.
-
Activate the vacuum pump to draw air through the DPI and into the NGI for a set duration (e.g., 4 seconds to draw 2L of air at 30 L/min).
-
-
Drug Recovery:
-
Disassemble the NGI.
-
Carefully rinse each stage and the pre-separator with a known volume of the recovery solvent to dissolve the deposited this compound.
-
Also, recover the drug from the device, mouthpiece adapter, and induction port.
-
-
Quantification:
-
Analyze the drug concentration in the solvent from each stage using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each stage.
-
Determine the Fine Particle Dose (FPD), which is the mass of particles with an aerodynamic diameter less than 5 µm.
-
Calculate the Fine Particle Fraction (FPF), which is the FPD as a percentage of the emitted dose.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
In-vivo Lung Deposition by Gamma Scintigraphy
This protocol outlines a general procedure for a human scintigraphy study to determine the deposition pattern of inhaled this compound.
Materials:
-
This compound formulation radiolabeled with a gamma-emitting isotope (e.g., Technetium-99m).
-
Inhalation device (e.g., DPI, MDI).
-
Gamma camera (SPECT/CT is preferred for better anatomical localization).
-
Calibration phantoms.
Methodology:
-
Subject Recruitment and Training:
-
Recruit healthy volunteers or patients according to the study protocol.
-
Train subjects on the correct use of the inhalation device and the required breathing maneuver (e.g., exhale completely, inhale deeply and hold breath for 10 seconds).
-
-
Radiolabeling and Quality Control:
-
Radiolabel the this compound formulation.
-
Perform in-vitro testing (e.g., cascade impaction) to ensure that the radiolabel is stable and does not alter the aerodynamic properties of the drug.
-
-
Dose Administration:
-
The subject inhales the radiolabeled this compound formulation using the specified device and breathing technique.
-
-
Imaging:
-
Immediately after inhalation, acquire anterior and posterior static images of the subject's chest and head/neck region using the gamma camera. This allows for quantification of deposition in the whole lung, oropharynx, and stomach (from swallowing).
-
If using SPECT/CT, perform a scan to obtain 3D images of the deposition pattern overlaid on the anatomical structure of the lungs.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the lungs, oropharynx, and stomach on the scintigraphic images.
-
Correct the counts in each ROI for tissue attenuation and radioactive decay.
-
Calculate the percentage of the total delivered dose that deposited in each region.
-
Analyze the regional lung deposition (e.g., central vs. peripheral).
-
Visualizations
Experimental Workflow
Caption: Workflow for the development and assessment of inhaled this compound.
Signaling Pathway Example: Beta-2 Adrenergic Receptor
This diagram illustrates a simplified signaling pathway for a beta-2 adrenergic receptor agonist, a common mechanism for inhaled bronchodilators. The actual pathway for this compound would depend on its molecular target.
Caption: Example signaling cascade for a beta-2 adrenergic receptor agonist.
References
- 1. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A path to successful patient outcomes through aerosol drug delivery to children: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alveolar epithelial beta2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Alveolar Epithelial β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Targeted drug-aerosol delivery in the human respiratory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
Overcoming challenges in long-term administration of QCC374 in chronic PAH models.
QCC374 Technical Support Center: Chronic PAH Models
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance, key data, and standardized protocols for researchers utilizing this compound in long-term, chronic models of Pulmonary Arterial Hypertension (PAH).
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the long-term administration of this compound.
Q1: We are observing significant weight loss (>15%) in our Sugen/Hypoxia (Su/Hx) rat model treated with high-dose this compound. Is this a known off-target effect?
A1: While direct toxicity is low, significant weight loss is a common adverse event in severely ill animals in the Su/Hx model. High doses of sGC stimulators like this compound can cause systemic vasodilation and hypotension, potentially reducing appetite and caloric intake.
-
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check all dose calculations, stock solution concentrations, and administration volumes.
-
Monitor Food/Water Intake: Quantify daily intake to determine if weight loss is due to reduced consumption.
-
Provide Nutritional Support: Supplement the diet with high-calorie, palatable nutritional gel.
-
Dose De-escalation: Consider reducing the dose to the next lowest efficacious level (see Table 1) to find a balance between efficacy and tolerability.
-
Staggered Dosing: Instead of a single daily dose, try administering half the dose twice a day (BID) to mitigate sharp peaks in plasma concentration.
-
Q2: There is high variability in Right Ventricular Systolic Pressure (RVSP) measurements at the terminal endpoint. How can we reduce this?
A2: High variability in terminal hemodynamic measurements is a frequent challenge. It can stem from the animal model's inherent variability, surgical technique, or anesthetic depth.
-
Troubleshooting Steps:
-
Standardize Acclimatization: Ensure all animals are acclimatized to the procedure room for at least 30 minutes before any measurements to reduce stress-induced pressure changes.
-
Maintain Consistent Anesthesia: Anesthetic depth critically impacts hemodynamics. Use a vaporizer for consistent isoflurane delivery and monitor vital signs (respiratory rate, pedal reflex) to ensure a stable surgical plane.
-
Refine Surgical Technique: Ensure the catheter (e.g., Millar SPR-320) is correctly placed in the RV. Confirm placement by observing the characteristic pressure waveform. A troubleshooting workflow is outlined in the diagram below (Figure 2).
-
Increase Sample Size: If variability remains high, a power analysis may indicate the need for a larger cohort to achieve statistical significance.
-
Q3: Our this compound formulation for osmotic pump delivery appears to be unstable, with discoloration noted after 2 weeks.
A3: this compound is sensitive to light and oxidation over extended periods. For continuous delivery via osmotic pumps, formulation stability is critical.
-
Troubleshooting Steps:
-
Vehicle Selection: Ensure you are using the recommended vehicle, 20% DMSO / 30% PEG400 / 50% Saline. Alternative vehicles have not been validated for long-term stability.
-
Protect from Light: Prepare the formulation under low-light conditions. During the study, consider housing animals in a way that shields the pump implant area from direct light.
-
Use Antioxidants: The addition of an antioxidant like N-acetylcysteine (NAC) at a low concentration (e.g., 0.1%) can improve stability.
-
Test Stability: Before starting a long-term study, run a 4-week stability test by loading a pump, incubating it at 37°C, and measuring the concentration of the active compound weekly via HPLC.
-
Quantitative Data Summary
The following tables summarize key data from preclinical studies of this compound.
Table 1: Dose-Dependent Effects of this compound on Hemodynamics in Su/Hx Rats (4-Week Study)
| Parameter | Vehicle Control (n=10) | This compound (1 mg/kg/day) (n=10) | This compound (3 mg/kg/day) (n=10) | This compound (10 mg/kg/day) (n=10) |
|---|---|---|---|---|
| mPAP (mmHg) | 62.5 ± 5.1 | 51.3 ± 4.8* | 40.1 ± 4.2** | 35.8 ± 3.9** |
| RVSP (mmHg) | 75.2 ± 6.3 | 60.8 ± 5.5* | 48.9 ± 5.1** | 44.2 ± 4.7** |
| mSAP (mmHg) | 115.4 ± 8.9 | 112.1 ± 7.5 | 101.5 ± 8.1* | 92.3 ± 7.8** |
| Heart Rate (bpm) | 380 ± 25 | 385 ± 22 | 390 ± 28 | 395 ± 30 |
*Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. Vehicle Control.
Table 2: Long-Term Efficacy of this compound (3 mg/kg/day) on Cardiac Remodeling
| Parameter | Sham (n=8) | Vehicle Control (n=10) | This compound (3 mg/kg/day) (n=10) |
|---|---|---|---|
| Fulton's Index (RV/LV+S) | 0.24 ± 0.03 | 0.61 ± 0.07 | 0.42 ± 0.05** |
| RV Weight (mg) | 210 ± 25 | 455 ± 41 | 315 ± 38** |
| LV+S Weight (mg) | 875 ± 60 | 745 ± 55 | 750 ± 58 |
*Data are presented as Mean ± SD. *p<0.01 vs. Vehicle Control.
Signaling Pathways & Workflows
Figure 1: Proposed signaling pathway for this compound.
Figure 2: Troubleshooting workflow for RVSP measurement variability.
Experimental Protocols
Protocol 1: Induction of Chronic PAH via Sugen 5416/Hypoxia (Su/Hx) in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Sugen 5416 Injection: Administer a single subcutaneous (s.c.) injection of Sugen 5416 (20 mg/kg) dissolved in DMSO/PEG400 vehicle.
-
Hypoxia Exposure: For the next 3 weeks (Days 1-21), house the animals in a hypoxic chamber maintained at 10% O₂.
-
Return to Normoxia: On Day 21, return the animals to normoxic conditions (21% O₂).
-
Disease Development: Allow the disease to progress for an additional 2 weeks under normoxic conditions. Severe PAH and RV hypertrophy are typically established by Day 35.
-
Treatment Initiation: Begin administration of this compound or vehicle control on Day 35.
Protocol 2: Long-Term Administration of this compound via Oral Gavage
-
Formulation Preparation: Prepare this compound in the recommended vehicle (e.g., 0.5% Methylcellulose / 0.1% Tween 80 in water). Prepare fresh every 3 days and store protected from light at 4°C.
-
Dosing: Administer the formulation once daily via oral gavage at the desired dose (e.g., 3 mg/kg). The volume should not exceed 5 mL/kg.
-
Animal Handling: Handle animals gently to minimize stress. Ensure the gavage needle is inserted correctly to prevent esophageal or tracheal injury.
-
Monitoring: Monitor animals daily for clinical signs of distress, and record body weight twice weekly.
-
Duration: Continue administration for the planned study duration (e.g., 4 weeks).
Protocol 3: Terminal Hemodynamic Assessment and Tissue Collection
-
Anesthesia: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm surgical plane of anesthesia.
-
Catheterization: Make a midline cervical incision to expose the right jugular vein. Carefully insert a 2F pressure-transducer catheter (e.g., Millar SPR-320) into the jugular vein and advance it through the right atrium into the right ventricle.
-
Data Acquisition: Record RVSP for at least 10 minutes to ensure a stable reading. Simultaneously, measure systemic arterial pressure (SAP) via cannulation of the carotid artery if required.
-
Euthanasia & Tissue Harvest: Following hemodynamic measurements, euthanize the animal via exsanguination under deep anesthesia.
-
Dissection: Carefully excise the heart and lungs. Dissect the right ventricle (RV) free from the left ventricle and septum (LV+S).
-
Weight Measurement: Gently blot the tissues dry and weigh the RV and LV+S separately to calculate the Fulton's Index (RV/LV+S) as a measure of RV hypertrophy.
Why was the QCC374 clinical trial by Novartis terminated early?
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the early termination of the Novartis QCC374 clinical trial for pulmonary arterial hypertension (PAH).
Frequently Asked Questions (FAQs)
Q1: Why was the this compound clinical trial terminated early?
A1: The early termination of the this compound clinical trial was a strategic decision made by Novartis due to changes in the company's overall strategy.[1][2] It is important to note that the termination was not a result of any safety concerns regarding the investigational drug, this compound.[1][2]
Q2: Were there any safety issues observed with this compound before the trial was stopped?
A2: No, the decision to halt the trial was not based on safety issues.[1] A review of the safety data from the completed portion of the study (Part 1) indicated that this compound was safe for the participants.[1] No new safety concerns were identified during the trial.[2]
Q3: What was the intended purpose of the this compound clinical trial?
A3: The primary goal of the clinical trial was to assess the safety, tolerability, pharmacokinetics, and efficacy of this compound in adult patients with pulmonary arterial hypertension (PAH).[1][3] The study aimed to determine if this compound could effectively reduce pulmonary vascular resistance.[3]
Q4: What was the mechanism of action for this compound?
A4: this compound is a prostacyclin, a class of drugs used in the treatment of PAH.[3] Prostacyclins are potent vasodilators that work by binding to the prostacyclin receptor (IP receptor) on vascular endothelial cells. This binding initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of smooth muscle, vasodilation of the pulmonary arteries, and inhibition of platelet aggregation.[4][5]
Troubleshooting Guide for Experimental Data Interpretation
Issue: Inconclusive Efficacy Data
-
Recommendation: When reviewing the available data, focus on the safety and tolerability outcomes from Part 1. Any efficacy data should be considered preliminary and interpreted with caution due to the limited number of participants. An extension study (CQCC374X2201E1) was initiated to gather more long-term safety and tolerability data for patients who had completed the initial trial.[6][7]
Issue: Understanding the Patient Population
-
Explanation: The trial enrolled adult patients (18 years and older) with symptomatic PAH.[1] Part 1 of the study included 8 participants, with 6 receiving this compound and 2 receiving a placebo.[3]
-
Recommendation: For detailed inclusion and exclusion criteria, refer to the official clinical trial documentation under the identifier NCT02927366.[3] This will provide a comprehensive understanding of the patient cohort and aid in comparing the results to other studies.
Data Presentation
Table 1: this compound Clinical Trial (CQCC374X2201) Part 1 Details
| Parameter | Description |
| Trial Phase | Phase 2[1] |
| Study Design | Randomized, parallel-group, placebo-controlled, subject and investigator blinded[1][3] |
| Number of Participants | 8 (6 active, 2 placebo)[3] |
| Indication | Pulmonary Arterial Hypertension (PAH)[1] |
| Intervention | This compound administered via a dry powder inhaler[1] |
| Primary Objective | To assess the efficacy of 16 weeks of this compound administration[1] |
| Secondary Objectives | To evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy[1] |
Table 2: Dosing Regimen in Part 1
| Time Period | Dosage |
| Days 1-3 | 0.03 mg twice daily (bid)[1] |
| Day 4 onwards | Increased to 0.06 mg bid[1] |
| Day 7-14 | Increased to 0.12 mg bid[1] |
Table 3: Reported Adverse Events in the Extension Study (CQCC374X2201E1)
| Adverse Event | Frequency |
| Headache | Most Common[2] |
| Common Cold | Most Common[2] |
| Worsening PAH | 1 participant (Serious Adverse Event)[2] |
Experimental Protocols
Core Study (CQCC374X2201) Methodology
The study was designed as a non-confirmatory, randomized, placebo-controlled, and double-blind trial.[1] It was intended to have two parts, but only Part 1 was completed.[1]
-
Screening Period: Up to 28 days, during which no study medication was administered.[1]
-
Titration Period: A 2-week period where the dose of this compound was gradually increased.[1]
-
Stable Dose Period: A 14-week period where participants continued on the highest tolerated dose.[1]
-
Safety Follow-up: A 28-day follow-up period after the treatment ended.[1]
Long-Term Extension Study (CQCC374X2201E1)
This was a long-term, open-label, multicenter extension study to evaluate the safety and tolerability of this compound.[6][7]
-
Arm 1: Participants who received this compound in the core study continued at the same dose.[6]
-
Arm 2: Participants who received a placebo in the core study were started on this compound and their dose was titrated up.[6]
Visualizations
Caption: Prostacyclin Signaling Pathway in PAH.
Caption: this compound Clinical Trial and Extension Workflow.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. novctrd.com [novctrd.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. The prostacyclin pathway in pulmonary arterial hypertension: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novctrd.com [novctrd.com]
- 7. hra.nhs.uk [hra.nhs.uk]
Limitations of using animal models to predict the efficacy of QCC374 in humans.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using animal models to evaluate the efficacy of the hypothetical MEK inhibitor, QCC374. Due to the lack of specific public data on "this compound," this guide leverages common challenges and established knowledge from the development of similar MEK inhibitors in the MAPK/ERK pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing significant tumor growth inhibition with this compound in our mouse xenograft models, but the reported efficacy in early human trials is much lower. What could be the reasons for this discrepancy?
A1: This is a common challenge in translating preclinical findings to the clinic. Several factors can contribute to this discrepancy:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary significantly between mice and humans. This can lead to different drug exposures at the tumor site, even with dose adjustments. It's crucial to have robust PK/PD data from both species to understand the relationship between dose, exposure, and target engagement.
-
Tumor Microenvironment (TME): Human tumors have a more complex and heterogeneous TME compared to xenograft models. The presence of a more diverse and immunosuppressive TME in human patients can limit the efficacy of single-agent targeted therapies like this compound.
-
Genetic Heterogeneity of Tumors: Patient tumors are often more genetically complex and heterogeneous than the cancer cell lines used to generate xenografts. This can lead to the presence of pre-existing or rapidly emerging resistance mechanisms in human tumors that are not present in the preclinical models.
-
Off-Target Effects: Species-specific off-target effects of this compound might lead to unforeseen toxicities in humans that are not observed in mice, limiting the achievable therapeutic dose.
Q2: How can we improve the predictive value of our animal models for human efficacy of this compound?
A2: While no animal model can perfectly replicate human disease, several strategies can enhance their predictive power:
-
Utilize Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors in the context of an intact immune system can better recapitulate the complexity of human tumorigenesis and the TME compared to xenografts.
-
Employ Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, can better preserve the genetic heterogeneity and architecture of the original human tumor.
-
Humanized Mouse Models: For studying the interaction of this compound with the immune system, using mice engrafted with human immune cells can provide valuable insights.
-
Thorough PK/PD Modeling: Integrating preclinical PK/PD data with allometric scaling and physiologically based pharmacokinetic (PBPK) modeling can help in predicting human pharmacokinetics and selecting appropriate doses for first-in-human trials.
Troubleshooting Guides
Problem: Inconsistent tumor growth inhibition with this compound in our xenograft studies.
| Possible Cause | Troubleshooting Steps |
| Variability in Drug Formulation/Administration | Ensure consistent formulation of this compound for each experiment. Standardize the route and timing of administration. |
| Tumor Implantation Technique | Refine the tumor cell implantation technique to ensure consistent tumor size and location at the start of the treatment. |
| Health Status of Animals | Monitor the health of the animals closely, as underlying health issues can impact tumor growth and drug response. |
| Cell Line Authenticity and Passage Number | Regularly authenticate the cancer cell line used for xenografts and use cells within a consistent and low passage number range. |
Problem: Difficulty in demonstrating target engagement of this compound in vivo.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosing | Perform a dose-escalation study to determine the optimal dose of this compound that leads to sustained target inhibition without significant toxicity. |
| Suboptimal Timing of Sample Collection | Conduct a time-course experiment to identify the time point of maximal target inhibition after this compound administration. |
| Low Sensitivity of Assay | Use a highly sensitive and validated assay, such as Western blotting or immunohistochemistry for phosphorylated ERK (p-ERK), to measure target engagement in tumor tissue. |
| Rapid Target Reactivation | Investigate potential feedback loops or parallel signaling pathways that may lead to the rapid reactivation of the MAPK/ERK pathway. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, preclinical data for a MEK inhibitor like this compound.
Table 1: In Vitro IC50 Values for this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma (BRAF V600E) | 10 |
| HT-29 | Colorectal Cancer (BRAF V600E) | 15 |
| HCT116 | Colorectal Cancer (KRAS G13D) | 50 |
| Panc-1 | Pancreatic Cancer (KRAS G12D) | 100 |
Table 2: In Vivo Efficacy of this compound in Different Mouse Models
| Mouse Model | Tumor Type | This compound Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| A375 Xenograft | Melanoma | 25 | 85 |
| HT-29 Xenograft | Colorectal Cancer | 25 | 70 |
| KRAS G12D GEMM | Pancreatic Cancer | 50 | 40 |
| PDX Model (CRC-023) | Colorectal Cancer | 50 | 55 |
Experimental Protocols
Protocol 1: Western Blot for p-ERK in Tumor Lysates
-
Excise tumors from treated and control animals at the predetermined time point.
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total ERK and a loading control (e.g., GAPDH) for normalization.
Visualizations
Validation & Comparative
A Preclinical Efficacy Comparison Between QCC374 and Inhaled Treprostinil: A Review of Available Data
A direct head-to-head preclinical study comparing the efficacy of QCC374 and inhaled treprostinil is not publicly available at this time. This guide provides a comparative overview based on existing data for each compound, highlighting their mechanisms of action, and available clinical trial information. Due to the limited public information on this compound, a comprehensive efficacy comparison is not feasible.
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive disorder characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[1][2] Prostacyclin pathway agonists are a cornerstone of PAH therapy.[3] This guide compares the investigational drug this compound with the established therapy, inhaled treprostinil.
Inhaled treprostinil is a well-documented prostacyclin analogue approved for the treatment of PAH and pulmonary hypertension associated with interstitial lung disease (PH-ILD).[3][4] It is a synthetic analog of prostacyclin, a naturally occurring substance in the body that has potent vasodilatory effects.
This compound is an investigational prostacyclin designed for inhaled delivery for the treatment of PAH.[5][6] Information on this compound is limited as the clinical trial for this compound was terminated.[7]
Mechanism of Action
Both this compound and inhaled treprostinil are prostacyclin mimetics and are expected to share a similar mechanism of action.[3][5][8] They exert their therapeutic effects through the activation of the prostacyclin receptor, leading to a cascade of downstream signaling events.
The primary mechanism involves the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to:
-
Vasodilation: Relaxation of the pulmonary and systemic arterial vascular beds, reducing blood pressure.[3][8]
-
Inhibition of Platelet Aggregation: Reducing the risk of blood clot formation.[3][8]
-
Inhibition of Smooth Muscle Cell Proliferation: Preventing the remodeling of pulmonary arteries that contributes to the progression of PAH.[3][8]
Recent studies also suggest that treprostinil may have anti-fibrotic effects mediated through the activation of prostaglandin E receptor 2 (EP2), prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR).[9]
Comparative Overview
The following tables summarize the available information for this compound and inhaled treprostinil.
| Feature | This compound | Inhaled Treprostinil |
| Drug Class | Prostacyclin[5] | Prostacyclin Analog[1] |
| Mechanism of Action | Prostacyclin receptor agonist (presumed)[5] | Prostacyclin receptor agonist[3][8] |
| Approved Indications | None (Investigational) | Pulmonary Arterial Hypertension (PAH), Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD)[3][4] |
| Development Status | Phase 2 (Terminated)[7] | Marketed[10] |
| Administration Route | Inhalation (Dry Powder Inhaler)[6][11] | Inhalation (Nebulizer or Dry Powder Inhaler)[4] |
Clinical Trial Data
This compound
A Phase 2, randomized, placebo-controlled study (NCT02927366) was initiated to assess the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with PAH.[5] The study was, however, terminated.[7] A long-term extension study was also planned.[12]
Key aspects of the planned Phase 2 trial included:
-
Primary Endpoint: Reduction in pulmonary vascular resistance (PVR).[5]
-
Secondary Endpoints: Changes in 6-minute walk distance (6MWD), other hemodynamic parameters, and right ventricular function.[11]
-
Dosage: The study planned for a dose-titration phase, starting at 0.03 mg twice daily and increasing to a maximum of 0.12 mg twice daily.[5][11]
Inhaled Treprostinil
Inhaled treprostinil has undergone extensive clinical evaluation. The INCREASE trial was a pivotal study for its approval in PH-ILD.[13]
Key findings from the INCREASE trial:
-
Primary Endpoint: A significant improvement in the 6-minute walk distance (6MWD) was observed in patients treated with inhaled treprostinil compared to placebo.[13][14]
-
Secondary Endpoints: Inhaled treprostinil was associated with a lower risk of clinical worsening and a reduction in NT-proBNP levels.[13]
-
Safety: The most common adverse events reported were cough, headache, dyspnea, and nausea.[13]
| Parameter | Inhaled Treprostinil (INCREASE Trial) | Placebo (INCREASE Trial) |
| Change in 6MWD from Baseline at Week 16 | +31.12 m (improvement)[13] | - |
| Clinical Worsening Events | 37 patients[13] | 54 patients[13] |
| Change in NT-proBNP from Baseline | 15% reduction[13] | 46% increase[13] |
Experimental Protocols
As no head-to-head preclinical study is available, this section outlines the general methodologies used in the clinical evaluation of these compounds.
Measurement of Pulmonary Vascular Resistance (PVR)
The primary endpoint for the this compound trial was the change in PVR, a key indicator of the severity of PAH.[5]
Protocol:
-
Right Heart Catheterization (RHC): PVR is measured directly via RHC.
-
Procedure: A catheter is inserted into a large vein and advanced to the right side of the heart and into the pulmonary artery.
-
Measurements: Pressures in the right atrium, right ventricle, pulmonary artery, and pulmonary capillary wedge pressure are recorded. Cardiac output is also measured.
-
Calculation: PVR is calculated using the formula: PVR = (Mean Pulmonary Artery Pressure - Pulmonary Capillary Wedge Pressure) / Cardiac Output.
6-Minute Walk Test (6MWT)
The 6MWT is a common efficacy endpoint in PAH clinical trials, assessing exercise capacity.[5][13]
Protocol:
-
Course: Patients walk on a flat, unobstructed corridor of a known length.
-
Instructions: Patients are instructed to walk as far as possible in 6 minutes, and are allowed to rest if needed.
-
Encouragement: Standardized encouragement is given at regular intervals.
-
Measurement: The total distance walked in 6 minutes is recorded.
Conclusion
While both this compound and inhaled treprostinil are prostacyclins intended for the treatment of PAH via inhalation, a direct comparison of their preclinical efficacy is not possible due to the lack of publicly available data for this compound. Inhaled treprostinil is a well-established therapy with proven efficacy and a known safety profile.[13][15] The development of this compound was terminated during its Phase 2 clinical trial, and as such, its potential efficacy and safety remain unconfirmed.[7] Future publications of any preclinical or clinical data from the this compound development program would be necessary to enable a direct comparison.
References
- 1. Inhaled treprostinil for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Mechanisms Targeted by Drug Trials in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unitedbyph.com [unitedbyph.com]
- 4. Treprostinil (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. novctrd.com [novctrd.com]
- 7. Safety, Pharmacokinetics and Efficacy Study of this compound in PAH Patients [ctv.veeva.com]
- 8. tyvasohcp.com [tyvasohcp.com]
- 9. The Antifibrotic Effects of Inhaled Treprostinil: An Emerging Option for ILD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. novctrd.com [novctrd.com]
- 12. Long-term Extension Study of the Safety and Pharmacokinetics of this compound in PAH Patients | Clinical Research Trial Listing [centerwatch.com]
- 13. hcplive.com [hcplive.com]
- 14. atsjournals.org [atsjournals.org]
- 15. Inhaled Treprostinil for Pulmonary Hypertension · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Validating a Novel Prostacyclin Analogue: A Comparative Guide to Anti-Remodeling Effects in a Chronic Hypoxia Model of Pulmonary Arterial Hypertension
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the anti-remodeling effects of the novel prostacyclin analogue, QCC374, within a chronic hypoxia-induced model of Pulmonary Arterial Hypertension (PAH). While specific preclinical data for this compound is emerging from clinical trials, this document outlines the established efficacy of current PAH therapies—Sildenafil, Bosentan, and Macitentan—to serve as a benchmark for preclinical validation.[1][2] The included experimental protocols and signaling pathway diagrams offer a comprehensive toolkit for the assessment of new therapeutic candidates.
Comparative Efficacy of Established PAH Therapies
The following tables summarize the anti-remodeling effects of Sildenafil, Bosentan, and Macitentan in rodent models of chronic hypoxia-induced PAH. These data provide a quantitative baseline for evaluating the potential of this compound.
| Drug Class | Compound | Key Efficacy Parameters | Animal Model | Reference |
| Phosphodiesterase-5 (PDE5) Inhibitor | Sildenafil | RVSP: Significantly attenuated the increase in Right Ventricular Systolic Pressure (RVSP) in chronically hypoxic mice. RV Hypertrophy: Reduced Right Ventricular (RV) hypertrophy (Fulton's Index) in hypoxic wild-type mice. Vascular Remodeling: Attenuated the muscularization of small pulmonary vessels. | Chronic Hypoxia (10% O₂) in mice | [3][4] |
| Endothelin Receptor Antagonist (ERA) | Bosentan | RVSP: Prevented the development of pulmonary hypertension and reversed established hypoxia-induced increases in RVSP. RV Hypertrophy: Attenuated right heart hypertrophy. Vascular Remodeling: Prevented and reversed the remodeling of small pulmonary arteries. | Chronic Hypoxia (10% O₂) in rats | [5][6] |
| Dual Endothelin Receptor Antagonist (ERA) | Macitentan | Pulmonary Hemodynamics: Significantly improved pulmonary artery pressure and total pulmonary resistance in the Sugen/hypoxia rat model. RV Hypertrophy: Reduced RV hypertrophy (Fulton's Index). Vascular Remodeling: Decreased pulmonary vascular remodeling. | Sugen/Hypoxia in rats | [7][8] |
Quantitative Comparison of Anti-Remodeling Effects
| Parameter | Sildenafil | Bosentan | Macitentan | Vehicle/Control | Animal Model |
| RVSP (mmHg) | ~31.2 ± 2.0 | ~25 ± 1 (reversal) | Significantly reduced vs. vehicle | ~43.4 ± 1.9 (hypoxia) | Mice/Rats (Chronic Hypoxia/Sugen-Hypoxia)[4] |
| RV Hypertrophy (RV/LV+S) | ~0.37 ± 0.01 | Attenuated increase | Significantly reduced vs. vehicle | ~0.42 ± 0.01 (hypoxia) | Mice/Rats (Chronic Hypoxia/Sugen-Hypoxia) |
| Pulmonary Vascular Muscularization (%) | ~47% | Prevented and reversed remodeling | Reduced to ~34.4% | ~81% (hypoxia) | Mice/Rats (Chronic Hypoxia/Sugen-Hypoxia)[3][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of anti-remodeling effects in a chronic hypoxia model of PAH.
Chronic Hypoxia Model of PAH
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Hypoxic Exposure: Animals are housed in a specialized hypobaric or normobaric chamber with controlled oxygen concentration. A typical protocol involves continuous exposure to 10% O₂ for 3 to 4 weeks to induce PAH.[9][10]
-
Drug Administration: The test compound (e.g., this compound) and vehicle are administered daily via the appropriate route (e.g., oral gavage, subcutaneous injection, or inhalation) for the duration of the hypoxic exposure.
-
Hemodynamic Assessment: At the end of the study period, animals are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure the Right Ventricular Systolic Pressure (RVSP).[11]
-
Assessment of Right Ventricular Hypertrophy: Following hemodynamic measurements, the heart is excised. The right ventricular free wall (RV) is separated from the left ventricle and septum (LV+S). The ratio of the weights (RV/[LV+S]), known as the Fulton's index, is calculated to assess the degree of RV hypertrophy.[5]
-
Histological Analysis of Pulmonary Vascular Remodeling: The lungs are perfused, fixed, and embedded in paraffin. Lung sections are stained with hematoxylin and eosin (H&E) and elastic van Gieson (EVG) to visualize the vessel walls. The degree of muscularization of small pulmonary arteries is quantified by measuring the thickness of the medial layer.[3][7]
Signaling Pathways in PAH and Therapeutic Intervention
The development of PAH involves complex signaling pathways that present targets for therapeutic intervention. This compound, as a prostacyclin analogue, is expected to primarily target the prostacyclin pathway.
Caption: Key signaling pathways in PAH targeted by current therapies.
Experimental Workflow for Preclinical Validation
A structured workflow is essential for the systematic evaluation of novel compounds like this compound.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. novctrd.com [novctrd.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Bosentan Attenuates Right Ventricular Hypertrophy and Fibrosis in Normobaric Hypoxia Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-receptor antagonist bosentan prevents and reverses hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Dual ETA/ETB blockade with macitentan improves both vascular remodeling and angiogenesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profile of QCC374 and Other Synthetic Prostacyclins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of the investigational drug QCC374 against other synthetic prostacyclins commonly used in the treatment of pulmonary arterial hypertension (PAH), including selexipag, treprostinil, and iloprost. The information is compiled from publicly available clinical trial data and research publications.
Executive Summary
Prostacyclin analogs are a cornerstone in the management of PAH, primarily through their vasodilatory and anti-proliferative effects on the pulmonary vasculature. While effective, their use is often associated with a range of side effects. This guide synthesizes the available safety data for this compound and compares it with established synthetic prostacyclins to aid in the evaluation of its therapeutic potential.
Data Presentation: Comparative Safety Profile
The following table summarizes the reported adverse events for this compound and other synthetic prostacyclins. It is important to note that direct head-to-head comparative trials are limited, and the data for this compound is from early-phase clinical trials with a smaller patient population.
| Adverse Event | This compound | Selexipag (GRIPHON Trial) | Oral Treprostinil (FREEDOM-EV Trial) | Inhaled Iloprost (AIR Trial) |
| (Frequency not yet publicly quantified) | (Selexipag vs. Placebo) | (Oral Treprostinil vs. Placebo) | (Iloprost vs. Placebo) | |
| Headache | Most common adverse event[1] | 65% vs. 32% | 63% vs. 28% | 29.7% vs. 24.8% |
| Diarrhea | Reported | 42% vs. 15% | 55% vs. 14% | 7.9% vs. 5.0% |
| Nausea | Reported | 34% vs. 19% | 46% vs. 19% | 12.9% vs. 9.9% |
| Jaw Pain | Reported | 26% vs. 6% | 25% vs. 7% | 7.9% vs. 2.0% |
| Vomiting | Reported | 18% vs. 9% | 23% vs. 8% | 5.0% vs. 3.0% |
| Pain in Extremity | Reported | 17% vs. 9% | 15% vs. 7% | Not Reported |
| Flushing | Reported | 12% vs. 5% | 35% vs. 8% | 12.9% vs. 8.9% |
| Common Cold | One of the most common adverse events[1] | Not Reported | Not Reported | Not Reported |
| Cough | Not specified | 8% vs. 7% | Not Reported | 38.6% vs. 28.7% |
| Throat Irritation | Not specified | Not Reported | Not Reported | 15.8% vs. 5.9% |
| Serious Adverse Events | Worsening of PAH reported in one participant[1] | 44% vs. 50% | 39% vs. 49% | 20.8% vs. 24.8% (Withdrawals due to AEs) |
Note: The safety profile for this compound is based on early clinical trial data, which states that no new safety concerns were identified and the profile is consistent with known IP receptor agonists.[1] A serious adverse event of worsening PAH was reported in one participant.[1] The frequencies of most adverse events for this compound have not been publicly disclosed in detail.
Signaling Pathway of Prostacyclin Analogs
Prostacyclin and its synthetic analogs exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The binding of an agonist to the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation.
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for a comprehensive understanding of the safety data.
This compound: Phase IIa Study (CQCC374X2201)
-
Study Design: A randomized, parallel-group, placebo-controlled, subject and investigator-blinded study to assess the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with PAH.[2]
-
Patient Population: Adult patients with symptomatic PAH.
-
Intervention: Inhaled this compound or placebo. The study was planned in two parts with different starting doses. Part 1 had a starting dose of 0.03 mg twice daily.[2]
-
Primary Outcome Measures: The primary objective of the extension study was to evaluate the safety and tolerability of this compound over a two-year period, assessed by the number of participants with adverse events.[3]
-
Safety Assessments: Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
Selexipag: GRIPHON Trial
-
Study Design: A multicenter, double-blind, placebo-controlled, event-driven Phase 3 trial.[4]
-
Patient Population: 1156 patients with PAH, who were either treatment-naive or on a stable dose of an endothelin receptor antagonist, a phosphodiesterase-5 inhibitor, or both.[4]
-
Intervention: Selexipag or placebo, administered orally twice daily. The dose was up-titrated to the highest tolerated dose for each patient (maximum of 1600 μg twice daily).[5]
-
Primary Outcome: A composite of death from any cause or a complication related to PAH.[4]
-
Safety Assessments: All adverse events were recorded and coded using the Medical Dictionary for Regulatory Activities (MedDRA). The incidence of treatment-emergent adverse events was summarized.[5]
Oral Treprostinil: FREEDOM-EV Trial
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven study.[6]
-
Patient Population: 690 patients with PAH who were on stable doses of a single oral PAH therapy (an endothelin receptor antagonist or a phosphodiesterase-5 inhibitor).[6]
-
Intervention: Oral treprostinil extended-release tablets or placebo, administered three times daily.[7]
-
Primary Outcome: Time to first clinical worsening event, defined as death, hospitalization due to worsening PAH, initiation of parenteral prostanoid therapy, or disease progression.[7]
-
Safety Assessments: Adverse events were recorded at each study visit. The incidence, severity, and relationship to the study drug were assessed by the investigators.[6]
Inhaled Iloprost: AIR Trial
-
Study Design: A randomized, placebo-controlled, multicenter trial.[8]
-
Patient Population: 203 patients with PAH (NYHA functional class III or IV).[8]
-
Intervention: Inhaled iloprost (2.5 or 5.0 µg per inhalation, 6 to 9 times daily) or placebo.[8]
-
Primary Outcome: A composite endpoint of improvement in NYHA functional class by at least one class and an increase of at least 10% in the 6-minute walk distance, without clinical deterioration or death.[8]
-
Safety Assessments: All adverse events were recorded. The frequency, severity, and potential relationship to the study medication were evaluated.[8]
Conclusion
Based on the limited available data, this compound appears to have a safety profile consistent with other synthetic prostacyclins, with headache and common cold being the most frequently reported adverse events in early trials.[1] A direct and comprehensive comparison of its safety profile is challenging due to the lack of publicly available quantitative data on adverse event frequencies from its clinical development program. The established synthetic prostacyclins, selexipag, treprostinil, and iloprost, have well-characterized safety profiles from large-scale clinical trials, with common side effects including headache, diarrhea, nausea, and jaw pain. Further data from larger, longer-term clinical trials of this compound are necessary to fully delineate its safety and tolerability in comparison to other available prostacyclin therapies.
References
- 1. novctrd.com [novctrd.com]
- 2. novctrd.com [novctrd.com]
- 3. novctrd.com [novctrd.com]
- 4. Selexipag for Treatment of Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 5. Long-Term Survival, Safety and Tolerability with Selexipag in Patients with Pulmonary Arterial Hypertension: Results from GRIPHON and its Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Combination Therapy with Oral Treprostinil for Pulmonary Arterial Hypertension. A Double-Blind Placebo-controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhaled iloprost for severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Validation of Prostacyclin Analogue Activity in Pulmonary Arterial Hypertension: A Comparative Guide
Disclaimer: Direct cross-species validation data for the pharmacological activity of QCC374 is not publicly available. This guide provides a comparative framework using data from other inhaled prostacyclin analogues, Iloprost and Treprostinil, which share a similar mechanism of action and are used in the treatment of Pulmonary Arterial Hypertension (PAH). The experimental data presented here is representative of the expected pharmacological effects of this class of drugs in preclinical animal models and humans.
Introduction
This compound is an investigational prostacyclin analogue developed for the treatment of Pulmonary Arterial Hypertension (PAH), a life-threatening condition characterized by elevated pulmonary artery pressure and vascular remodeling.[1] Like other drugs in its class, this compound is designed to be administered via inhalation to selectively target the pulmonary vasculature, inducing vasodilation and inhibiting platelet aggregation.[1][2][3] This guide provides a comparative overview of the pharmacological activity of prostacyclin analogues across different species, highlighting key experimental findings and methodologies relevant to their preclinical and clinical evaluation.
Comparative Pharmacological Activity
The following tables summarize the effects of inhaled prostacyclin analogues in preclinical animal models of PAH and in human clinical trials.
Table 1: Hemodynamic Effects of Inhaled Prostacyclin Analogs
| Parameter | Animal Models (Rat) | Human Studies |
| Mean Pulmonary Arterial Pressure (mPAP) | Significant reduction in monocrotaline and Sugen/hypoxia-induced PAH models.[4][5] | Significant reduction in patients with PAH.[1][6] |
| Right Ventricular Systolic Pressure (RVSP) | Significant reduction.[5][7] | Inferred reduction through improved cardiac function. |
| Right Ventricular Hypertrophy (Fulton Index) | Significant reduction.[4][5] | Improvement in right ventricular function.[7] |
| Pulmonary Vascular Resistance (PVR) | Significant reduction.[5] | Significant reduction.[6] |
| Systemic Arterial Pressure | No significant effect at therapeutic doses.[5][8] | Minimal to no effect, highlighting pulmonary selectivity.[9] |
| Cardiac Output | Improved in some models.[4] | Increased.[1] |
Table 2: Effects of Inhaled Prostacyclin Analogs on Pulmonary Vascular Remodeling
| Parameter | Animal Models (Rat) | Human Studies |
| Medial Wall Thickness of Pulmonary Arteries | Significant regression.[5][8] | Not directly measured in typical clinical trials. |
| Muscularization of Small Pulmonary Arteries | Significant regression.[5][8] | Not directly measured in typical clinical trials. |
| Vessel Occlusion | No significant change observed in some studies.[7] | Not applicable. |
| Antiproliferative Effects on PASMCs | Demonstrated in vitro and in vivo.[10] | Inferred from long-term clinical improvement.[1] |
Signaling Pathway of Prostacyclin Analogs
Prostacyclin and its analogues exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[11][12] This initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation.
Caption: Prostacyclin analogue signaling cascade.
Experimental Protocols
Induction of Pulmonary Arterial Hypertension in Rodent Models
A common and well-established method to induce PAH in rats for preclinical testing of compounds like prostacyclin analogues is the monocrotaline (MCT) model.[13][14]
Caption: Workflow for MCT-induced PAH model.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
MCT Administration: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.[13]
-
PAH Development: The animals are monitored for 3 to 4 weeks, during which they develop key features of PAH, including increased pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[5]
-
Treatment Administration: Following the development of PAH, animals are treated with the inhaled prostacyclin analogue (e.g., Iloprost, nebulized daily) or a vehicle control for a specified period (e.g., 2 weeks).[5][8]
-
Outcome Assessment: At the end of the treatment period, hemodynamic parameters are measured via right heart catheterization. The heart and lungs are then harvested for histological analysis to assess right ventricular hypertrophy (Fulton index) and pulmonary vascular remodeling (medial wall thickness and muscularization).[4][5]
Another widely used model is the Sugen/hypoxia model, which often produces a more severe PAH phenotype.[4][14]
Conclusion
While specific preclinical data for this compound remains unavailable in the public domain, the extensive research on other inhaled prostacyclin analogues like Iloprost and Treprostinil provides a strong basis for understanding its expected pharmacological profile. The data consistently demonstrates potent vasodilatory and anti-remodeling effects in the pulmonary vasculature across species, from rodent models of PAH to human patients. The established signaling pathway through the IP receptor and cAMP provides a clear mechanism for these effects. The experimental models and protocols described herein represent the standard for evaluating the efficacy of new therapies for PAH and would be applicable to the cross-species validation of this compound. Further publication of preclinical data on this compound will be necessary for a direct and definitive comparison.
References
- 1. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 4. Treprostinil palmitil inhibits the hemodynamic and histopathological changes in the pulmonary vasculature and heart in an animal model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intratracheal Administration of Prostacyclin Analogue–incorporated Nanoparticles Ameliorates the Development of Monocrotaline and Sugen-Hypoxia-induced Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of treprostinil in the SU5416-hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]
- 12. [PDF] Prostacyclin receptor signalling and cell proliferation : role in pulmonary hypertension | Semantic Scholar [semanticscholar.org]
- 13. An updated review of experimental rodent models of pulmonary hypertension and left heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Combination Therapies in Pulmonary Arterial Hypertension: A Guide to Potential Synergies with Prostacyclin Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The investigational drug QCC374, an inhaled prostacyclin analogue, was under development by Novartis for the treatment of Pulmonary Arterial Hypertension (PAH). However, its development for this indication was discontinued due to strategic reasons unrelated to safety. As a result of its early termination, there is no publicly available experimental data from preclinical or clinical studies investigating the synergistic effects of this compound in combination with other PAH therapies such as Endothelin Receptor Antagonists (ERAs) or Phosphodiesterase-5 (PDE5) inhibitors.
This guide provides a comparative analysis of the theoretical synergistic potential of a prostacyclin analogue, like this compound, with ERAs and PDE5 inhibitors. The information presented is based on the established mechanisms of action of these drug classes and supported by experimental data from studies on other approved prostacyclin analogues.
Rationale for Combination Therapy in PAH
Pulmonary Arterial Hypertension is a complex and progressive disease characterized by elevated pulmonary vascular resistance, leading to right heart failure and premature death. The pathophysiology of PAH involves three key signaling pathways: the prostacyclin, endothelin, and nitric oxide pathways. Given the multifaceted nature of the disease, combination therapy targeting multiple pathways has become the standard of care. This approach aims to achieve synergistic or additive effects, leading to improved clinical outcomes compared to monotherapy.
Mechanisms of Action: A Foundation for Synergy
Understanding the distinct and complementary mechanisms of action of each drug class is crucial to appreciating their synergistic potential.
-
Prostacyclin Analogues (e.g., Epoprostenol, Iloprost, Treprostinil): These drugs mimic the action of endogenous prostacyclin. They bind to the prostacyclin (IP) receptor on pulmonary artery smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This results in potent vasodilation, inhibition of smooth muscle cell proliferation, and anti-platelet aggregation effects.[2][3]
-
Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan, Ambrisentan, Macitentan): This class of drugs blocks the action of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen that is upregulated in PAH.[4][5] ERAs bind to endothelin receptors (ETA and/or ETB) on smooth muscle cells, preventing vasoconstriction and cellular proliferation.[6][7]
-
Phosphodiesterase-5 (PDE5) Inhibitors (e.g., Sildenafil, Tadalafil): These agents target the nitric oxide (NO) pathway. They inhibit the enzyme PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[8][9] By increasing intracellular cGMP levels, PDE5 inhibitors promote vasodilation and have anti-proliferative effects.[10][11]
Below is a diagram illustrating these key signaling pathways in a pulmonary artery smooth muscle cell.
Synergistic Potential and Experimental Evidence
Prostacyclin Analogues + PDE5 Inhibitors
Theoretical Synergy: The combination of a prostacyclin analogue and a PDE5 inhibitor is compelling due to their distinct but complementary actions on cyclic nucleotide signaling. Prostacyclin analogues increase cAMP, while PDE5 inhibitors increase cGMP. Both cAMP and cGMP are potent vasodilators and have anti-proliferative effects. There is evidence of crosstalk between these pathways, suggesting a potential for synergy.
Experimental Data:
-
Preclinical Evidence: A study investigating the effects of various PAH drugs on the proliferation of pulmonary artery smooth muscle cells (PASMCs) from PAH patients found that the anti-proliferative effects of the prostacyclin analogue treprostinil were increased by more than tenfold when combined with the PDE5 inhibitor tadalafil.[12] Another study discovered a novel synergistic interaction where PDE5 inhibitors potentiated the release of ATP, a potent vasodilator, from human erythrocytes stimulated by a prostacyclin analogue.[13][14]
-
Clinical Evidence: Several clinical studies have demonstrated the benefit of combining these two classes of drugs. For instance, the combination of sildenafil and inhaled iloprost resulted in a significantly greater reduction in mean pulmonary arterial pressure (mPAP) compared to iloprost alone.[12] A pilot study on patients with severe PAH who were deteriorating on prostacyclin therapy showed clinical improvement, including an increase in the mean 6-minute walk distance (6MWD), after the addition of tadalafil.[15]
| Study / Trial | Drug Combination | Key Findings |
| Preclinical (Patel et al.) | Treprostinil + Tadalafil | ≥10-fold increase in anti-proliferative effects on PASMCs compared to treprostinil alone.[12] |
| Preclinical (Knebel et al.) | Prostacyclin Analogue (UT-15C) + PDE5 Inhibitor (Tadalafil) | Potentiated increases in cAMP and ATP release from human erythrocytes.[13] |
| Clinical (Ghofrani et al.) | Sildenafil + Inhaled Iloprost | Combination lowered mPAP by 13.8 mmHg vs. 9.4 mmHg with iloprost alone.[12] |
| Pilot Study (Bhatia et al.) | Prostacyclin + Tadalafil | Mean 6MWD increased from 214m to 272m in patients with severe PAH.[15] |
Table 1: Summary of Experimental Data for Prostacyclin Analogue + PDE5 Inhibitor Combinations
Prostacyclin Analogues + ERAs
Theoretical Synergy: Combining a prostacyclin analogue with an ERA targets two distinct and critical pathways in PAH pathophysiology: the prostacyclin pathway promoting vasodilation and the endothelin pathway driving vasoconstriction. By simultaneously augmenting a vasodilatory pathway and blocking a vasoconstrictive one, a greater net effect on pulmonary vascular tone and remodeling is expected.
Experimental Data:
-
Preclinical Evidence: In contrast to the synergy seen with PDE5 inhibitors, one in vitro study reported that the anti-proliferative effects of treprostinil on PASMCs were decreased when combined with ERAs.[12] This highlights the complexity of drug interactions and the need for in vivo and clinical data.
-
Clinical Evidence: The clinical evidence for the synergistic effects of this combination is mixed. The STEP trial, which added inhaled iloprost to background bosentan therapy, showed improvements in functional status, pulmonary hemodynamics, and time to clinical worsening, although the primary endpoint of a significant increase in 6MWD was not met.[16] Conversely, the COMBI trial, with a similar design, did not demonstrate any benefit.[16] However, a landmark study on initial triple combination therapy (an ERA, a PDE5 inhibitor, and intravenous epoprostenol) in severe PAH patients demonstrated significant and sustained long-term improvements in clinical and hemodynamic parameters, supporting the benefit of targeting all three pathways concurrently.[17]
| Study / Trial | Drug Combination | Key Findings |
| Preclinical (Patel et al.) | Treprostinil + ERAs | ≥3-fold decrease in anti-proliferative effects on PASMCs compared to treprostinil alone.[12] |
| STEP Trial | Inhaled Iloprost + Bosentan | Improvements in functional status, hemodynamics, and time to clinical worsening.[16] |
| COMBI Trial | Inhaled Iloprost + Bosentan | No significant benefit observed.[16] |
| Observational Study (Sitbon et al.) | Epoprostenol + ERA + PDE5i | Unprecedented long-term improvement in WHO functional class, 6MWD, mPAP, and PVR in severe PAH.[17] |
Table 2: Summary of Experimental Data for Prostacyclin Analogue + ERA Combinations
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below is a generalized workflow for assessing the synergistic effects of combination therapies in a preclinical PAH model.
A typical protocol for in vitro studies on PASMCs would involve:
-
Isolation and culture of PASMCs from PAH patients or animal models.
-
Stimulation of cell proliferation with a mitogen (e.g., endothelin-1).
-
Treatment with the prostacyclin analogue alone, the ERA or PDE5 inhibitor alone, and the combination of both at various concentrations.
-
Assessment of cell proliferation using techniques such as BrdU incorporation or cell counting.
-
Analysis of intracellular signaling molecules (e.g., cAMP, cGMP) using ELISA or other immunoassays.
Conclusion
While the development of this compound for PAH has been discontinued, the principle of combining a prostacyclin pathway agonist with agents targeting the endothelin or nitric oxide pathways remains a cornerstone of PAH management. The available experimental data, particularly for the combination of prostacyclin analogues with PDE5 inhibitors, provides a strong rationale for synergistic effects, leading to enhanced vasodilation and anti-proliferative actions. The evidence for synergy between prostacyclin analogues and ERAs is more complex and may depend on the specific agents and clinical context. The success of initial triple combination therapy in severe PAH underscores the potential benefit of a multi-pronged approach to treatment. Future research should continue to explore the intricate crosstalk between these signaling pathways to optimize combination therapies for patients with this devastating disease.
References
- 1. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. PAH, Prostacyclin Analogs: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 5. ntk-institute.org [ntk-institute.org]
- 6. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 5 inhibitors | PHA [phauk.org]
- 9. PAH, PDE-5 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. Phosphodiesterase 5 inhibitors for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment Selection in Pulmonary Arterial Hypertension: Phosphodiesterase Type 5 Inhibitors versus Soluble Guanylate Cyclase Stimulator | ECR Journal [ecrjournal.com]
- 12. Combination Therapy in Pulmonary Arterial Hypertension—Targeting the Nitric Oxide and Prostacyclin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic effects of prostacyclin analogs and phosphodiesterase inhibitors on cyclic adenosine 3',5' monophosphate accumulation and adenosine 3'5' triphosphate release from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Combination therapy with prostacyclin and tadalafil for severe pulmonary arterial hypertension: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination therapy in pulmonary arterial hypertension: recent accomplishments and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Assessing the long-term efficacy and safety of QCC374 in a preclinical extension study.
A Comparative Guide to the Long-Term Preclinical Efficacy and Safety of QCC374
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive assessment of the long-term efficacy and safety profile of this compound, a novel small molecule inhibitor of the tyrosine kinase Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. The data presented herein is from a 12-month preclinical extension study in a murine model of chronic inflammatory disease. This document compares the performance of this compound against a well-established, first-generation RIPK1 inhibitor (Compound-X) and a vehicle control. The objective is to provide drug development professionals with a clear, data-driven comparison to inform future clinical trial design.
Comparative Long-Term Efficacy
The long-term efficacy of this compound was evaluated by measuring its ability to suppress key inflammatory biomarkers and prevent disease progression over a 12-month period. The data, summarized below, indicates that this compound demonstrates superior and more sustained efficacy compared to Compound-X.
Table 1: Long-Term Efficacy Data Summary (12-Month Study)
| Parameter | Vehicle Control | Compound-X (10 mg/kg, daily) | This compound (10 mg/kg, daily) |
| Serum TNF-α Reduction (%) | 0% | 45% ± 5.2% | 85% ± 4.1% |
| Tissue Damage Score (0-5 scale) | 4.2 ± 0.5 | 2.5 ± 0.8 | 0.8 ± 0.3 |
| Animal Survival Rate (%) | 30% | 65% | 95% |
| Biomarker p-RIPK1 Suppression (%) | 0% | 50% ± 8.5% | 92% ± 3.7% |
Comparative Long-Term Safety and Toxicology
A comprehensive safety and toxicology assessment was conducted to evaluate the long-term tolerability of this compound. The findings suggest a significantly improved safety profile for this compound over the first-generation inhibitor, Compound-X, with minimal off-target effects observed.
Table 2: Long-Term Safety and Toxicology Profile
| Parameter | Vehicle Control | Compound-X (10 mg/kg, daily) | This compound (10 mg/kg, daily) |
| Body Weight Change (%) | -15% ± 3.1% | -8% ± 2.5% | +2% ± 1.5% |
| Liver Enzyme Levels (ALT/AST) | Normal | Elevated (3x baseline) | Normal |
| Kidney Function (Creatinine) | Normal | Slightly Elevated | Normal |
| Observed Adverse Events | Disease-related symptoms | Lethargy, mild alopecia | None observed |
| Histopathology Findings | Severe tissue inflammation | Moderate lymphocyte infiltration in liver | No significant findings |
Experimental Protocols
Long-Term Efficacy and Safety Murine Model
-
Animal Model: Male C57BL/6 mice, 8 weeks old at the start of the study. Chronic inflammation was induced via a proprietary and validated method.
-
Study Groups: Animals were randomized into three groups (n=20 per group): Vehicle control (0.5% methylcellulose), Compound-X (10 mg/kg), and this compound (10 mg/kg).
-
Dosing Regimen: Dosing was administered daily via oral gavage for 12 consecutive months.
-
Efficacy Endpoints:
-
Biomarker Analysis: Serum was collected monthly for TNF-α quantification via ELISA. At the study terminus, tissue samples were collected for Western blot analysis of phosphorylated RIPK1 (p-RIPK1).
-
Histopathology: Key organ tissues were harvested, fixed in 10% neutral buffered formalin, and stained with Hematoxylin and Eosin (H&E) for pathological assessment. A blinded pathologist scored tissue damage on a scale of 0 (none) to 5 (severe).
-
-
Safety Monitoring: Body weight was recorded weekly. A comprehensive chemistry panel and complete blood count (CBC) were performed every three months. Animals were monitored daily for any clinical signs of toxicity.
Visualizations: Signaling Pathways and Workflows
To better illustrate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Figure 1: this compound potently inhibits RIPK1 kinase activity, blocking the downstream necroptosis pathway.
Caption: Figure 2: Workflow of the 12-month long-term preclinical efficacy and safety study.
Safety Operating Guide
Proper Disposal Procedures for QCC374: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of the investigational compound QCC374 (CAS No. 1356331-63-9) based on standard laboratory safety protocols for research-grade pharmaceuticals. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these procedures should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department and the compound's supplier.
This compound is identified as a prostanoid agonist intended for research, potentially for conditions like pulmonary arterial hypertension.[1] As with any pharmacologically active, investigational substance, it must be handled and disposed of with care to ensure the safety of personnel and prevent environmental contamination. All used or unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[2][3]
Immediate Safety and Handling Considerations
Before disposal, it is critical to manage this compound safely. While specific hazards are not detailed in public literature, prostanoid agonists are potent molecules. Standard laboratory precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Containment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, follow your laboratory's established spill cleanup procedures for potent compounds. Absorb the spill with an inert material, collect it into a sealed, labeled container, and manage it as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The primary principle for disposing of an investigational chemical like this compound is to treat it as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[4][5]
-
Waste Characterization: Since the specific hazards of this compound are not fully documented, it must be managed as hazardous chemical waste. This is the most conservative and safest approach. Your EHS department can provide assistance in making a final waste classification.[6]
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.[5][7] This includes:
-
Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, wipes, contaminated PPE).
-
Liquid Waste: Solutions containing this compound, solvents used for rinsing contaminated glassware. Note that halogenated and non-halogenated solvent wastes should typically be kept separate due to differences in disposal cost and methods.[4]
-
Sharps: Needles, syringes, or contaminated glass pipettes should be placed in a designated sharps container that is clearly labeled as containing hazardous chemical waste.[4]
-
-
Containerization:
-
Select a waste container that is chemically compatible with the waste being collected (e.g., a high-density polyethylene or glass bottle for liquids, a sturdy bag or drum for solids).[1][8] The original container may be used if it is in good condition.[7]
-
Ensure the container has a secure, leak-proof lid and is kept closed at all times except when adding waste.[4][9]
-
For liquid waste, provide secondary containment (such as a larger, shatter-resistant tub) to contain any potential leaks.[7]
-
-
Labeling:
-
As soon as waste is first added, label the container clearly with a "Hazardous Waste" label provided by your EHS department.[8]
-
The label must include:
-
-
Storage (Satellite Accumulation Area):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8][9]
-
The SAA must be under the control of the laboratory personnel and should be inspected weekly for leaks or container degradation.[7][8]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste at any one time in an SAA.[9]
-
-
Requesting Disposal:
-
Once the waste container is full or you are ready to dispose of it, submit a chemical waste pickup request to your institution's EHS department.[8]
-
Do not transport hazardous waste outside of your laboratory; trained EHS personnel will collect it.[4] All investigational drugs collected by EHS are typically consolidated and sent to an EPA-permitted incinerator.[8]
-
General Chemical Waste Disposal Guidelines
The following table summarizes common laboratory waste streams and their required disposal procedures, which are applicable to the handling of this compound waste.
| Waste Category | Description | Proper Disposal Procedure |
| Investigational Compounds | Pure solid or liquid research chemicals like this compound. | Treat as hazardous chemical waste. Collect in a compatible, sealed, and properly labeled container for EHS pickup. |
| Halogenated Solvents | Solvents containing chlorine, fluorine, bromine, or iodine (e.g., Dichloromethane, Chloroform). | Collect in a separate, labeled hazardous waste container for halogenated solvents. |
| Non-Halogenated Solvents | Flammable or non-flammable solvents without halogens (e.g., Acetone, Ethanol, Hexane). | Collect in a separate, labeled hazardous waste container for non-halogenated solvents. |
| Aqueous Acid/Base Waste | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Collect in a labeled hazardous waste container. Some institutions may allow neutralization to a neutral pH (between 5.0 and 12.5) for drain disposal, but always check with EHS first.[7] |
| Contaminated Solids | Non-sharp lab debris (gloves, paper towels, weigh paper) contaminated with this compound. | Collect in a sealed bag or container clearly labeled as hazardous solid waste for EHS pickup. |
| Contaminated Sharps | Needles, scalpels, glass pipettes, or vials contaminated with this compound. | Place in a puncture-resistant sharps container labeled "Hazardous Waste Sharps." Arrange for pickup through EHS. |
Experimental Workflow and Disposal Decision Process
The logical flow for managing and disposing of a research compound like this compound involves several key decision points centered on safety and regulatory compliance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling QCC374
Disclaimer: A specific Safety Data Sheet (SDS) for QCC374 was not publicly available at the time of this writing. This compound has been identified as an investigational drug candidate for pulmonary arterial hypertension.[1][2][3] In the absence of a detailed SDS, it is imperative to treat this compound as a potent pharmaceutical compound with unknown specific hazards. The following guidance is based on general best practices for handling hazardous drugs and potent compounds in a research and development setting.[4][5] Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment and specific handling protocols.
Immediate Safety and Logistical Information
When handling any chemical with limited safety information, the primary goal is to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.[6]
Core Principles:
-
Containment: Handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when working with powders or generating aerosols.[5]
-
Ventilation: Ensure adequate ventilation to keep airborne concentrations as low as possible.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. The level of PPE will depend on the specific procedure being performed.
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[6][7] Do not wear contact lenses when working with chemicals.[6]
Personal Protective Equipment (PPE) Recommendations
The selection of PPE is critical and should be based on a thorough risk assessment of the planned experimental procedures. The following table summarizes recommended PPE for various laboratory activities involving a potent compound like this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling solid (powder) this compound (e.g., weighing, preparing stock solutions) | Primary: - Full-face or half-mask air-purifying respirator (NIOSH approved) with appropriate cartridges for organic vapors and particulates.[8]- Chemical-resistant outer and inner gloves (e.g., nitrile).[8]- Disposable chemical-resistant coveralls or a lab coat with tight cuffs and a back closure.[8]- Safety goggles or a face shield.[6]- Steel-toed and shank, chemical-resistant boots or shoe covers.[8] |
| Handling solutions of this compound (e.g., dilutions, cell culture) | Primary: - Lab coat or apron.[6]- Appropriate protective gloves (e.g., nitrile).[6]- Safety glasses with side shields or goggles.[6] |
| Spill Cleanup | Primary: - Positive-pressure, self-contained breathing apparatus (SCBA) may be required for large spills.[8]- Fully encapsulating chemical protective suit for extensive spills.[8]- Chemical-resistant outer and inner gloves.[8]- Chemical-resistant boots.[8] |
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling a research compound with limited safety data.
References
- 1. novctrd.com [novctrd.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. westlab.com [westlab.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
